2,6-Dichlorobenzaldehyde hydrazone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-(2,6-dichlorophenyl)methylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-4H,10H2/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTWFKXYPSYJZ-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259296 | |
| Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88141-12-2 | |
| Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88141-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,6-dichloro-, hydrazone, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichlorobenzaldehyde Hydrazone: Chemical Properties, Structural Dynamics, and Applications in Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, 2,6-Dichlorobenzaldehyde hydrazone (CAS 59714-30-6) serves as a highly versatile and structurally unique building block[1]. Characterized by the steric bulk and electron-withdrawing nature of its ortho-dichloro-substituted phenyl ring, this compound exhibits distinct reactivity profiles compared to unhindered aryl hydrazones. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and critical applications in synthesizing advanced therapeutics, including fluorinated aldimines and 1,3,4-thiadiazoline antimicrobial agents.
Physicochemical Properties & Structural Analysis
The structural integrity of 2,6-dichlorobenzaldehyde hydrazone is heavily influenced by the two chlorine atoms at the 2 and 6 positions of the aromatic ring. This substitution pattern forces the hydrazone moiety ( −CH=N-NH2 ) out of coplanarity with the phenyl ring to relieve steric strain. This non-planar conformation impacts the compound's solubility, lipophilicity, and the electronic delocalization across the π -system, making the azomethine carbon highly specific in its subsequent electrophilic or nucleophilic interactions.
Table 1: Physicochemical Profile of 2,6-Dichlorobenzaldehyde Hydrazone
| Property | Value | Clinical/Synthetic Relevance |
| CAS Number | 59714-30-6[1] | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C7H6Cl2N2 | Defines stoichiometric requirements for downstream synthesis. |
| Molecular Weight | 189.04 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Hydrogen Bond Donors | 2 (Terminal −NH2 ) | Facilitates target protein binding and solubility. |
| Hydrogen Bond Acceptors | 2 (Imine & Amine Nitrogens) | Crucial for forming stable coordination complexes. |
| Rotatable Bonds | 1 (Aryl-Azomethine bond) | Restricted rotation due to ortho-chlorines locks the active conformation. |
Mechanistic Pathways: Synthesis and Stability
The formation of 2,6-dichlorobenzaldehyde hydrazone follows a classic nucleophilic addition-elimination trajectory. However, the mechanism is nuanced by the differing reactivities of imines versus hydrazones. Hydrazones are generally more hydrolytically stable than standard imines due to the α -effect, where the adjacent unshared electron pair on the terminal nitrogen donates electron density into the π -system of the C=N bond, stabilizing the ground state[2].
Caption: Mechanistic pathway of hydrazone formation via hemiaminal intermediate and dehydration.
Causality in Mechanism
The reaction is strictly pH-dependent. If the pH is too low, the hydrazine nucleophile is completely protonated (forming a non-nucleophilic hydrazinium ion). If the pH is too high, the carbonyl oxygen is not sufficiently activated. An optimal pH of ~4.5–5.0 ensures the carbonyl is protonated (increasing electrophilicity) while leaving enough free hydrazine to attack the azomethine carbon, forming the intermediate hemiaminal (carbinolamine) before dehydration[2].
Applications in Medicinal Chemistry & Drug Development
2,6-Dichlorobenzaldehyde hydrazone is not typically an end-stage drug itself; rather, it is a highly privileged scaffold used to synthesize complex pharmacophores.
-
Synthesis of 1,3,4-Thiadiazolines: Treating the hydrazone with isothiocyanates leads to cyclization, forming 3-acyl-1,3,4-thiadiazolines. These cyclic N,S-acetals are highly valued in drug development for their potent antimicrobial and antifungal properties[3].
-
Perfluoroalkylation for Enhanced Bioavailability: The incorporation of fluorinated groups into organic compounds drastically improves metabolic stability and lipophilicity. Hydrazones serve as excellent substrates for transition-metal-free perfluoroalkylation using hypervalent iodine(III) reagents or perfluoroalkyl iodides, yielding highly bioavailable fluorinated derivatives[4].
-
Antibacterial Schiff Bases: Hydrazones act as precursors to various fluorinated aldimine-type Schiff bases, which have demonstrated significant in vitro antibacterial activity against Gram-positive and Gram-negative clinical isolates[2].
Caption: Workflow of 2,6-Dichlorobenzaldehyde Hydrazone synthesis and its downstream applications.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the why behind the how.
Protocol A: Synthesis of 2,6-Dichlorobenzaldehyde Hydrazone
Objective: Synthesize the base hydrazone while preventing the formation of the symmetrical azine byproduct.
-
Preparation: Dissolve 10 mmol of 2,6-dichlorobenzaldehyde in 20 mL of absolute ethanol.
-
Causality: Ethanol is a polar protic solvent that solubilizes the starting materials but poorly solubilizes the hydrazone product, driving the reaction forward via precipitation.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Causality: Mild acid catalysis protonates the carbonyl oxygen, making the sterically hindered carbon more susceptible to nucleophilic attack without neutralizing the hydrazine[2].
-
-
Addition: Slowly add 15 mmol (1.5 equivalents) of hydrazine hydrate dropwise under continuous stirring.
-
Causality: A stoichiometric excess of hydrazine is critical. It ensures that the intermediate mono-hydrazone does not react with a second molecule of aldehyde to form an unwanted azine.
-
-
Reflux & Isolation: Reflux the mixture for 2 hours. Cool to room temperature, filter the resulting precipitate, and wash with ice-cold ethanol.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot and the appearance of a more polar spot confirms conversion. Confirm purity via melting point analysis.
Protocol B: Cyclization to 1,3,4-Thiadiazoline Derivative
Objective: Convert the hydrazone into a bioactive cyclic N,S-acetal[3].
-
Reaction Setup: Combine 1.0 mmol of 2,6-dichlorobenzaldehyde hydrazone with 1.1 mmol of phenyl isothiocyanate (PhNCS) in 2 mL of ethyl acetate (EtOAc).
-
Causality: EtOAc provides an optimal boiling point (~77°C) for the thermal cyclization. It supplies enough thermal energy to overcome the activation barrier of ring closure without degrading the sensitive N-S bonds.
-
-
Thermal Cyclization: Boil the mixture under reflux for 1.5 hours.
-
Crystallization: Remove from heat and add a mixture of pyridine and water to the crude solution.
-
Causality: Pyridine acts as a solubilizer for unreacted organic impurities, while the addition of water acts as an anti-solvent, forcing the highly hydrophobic 1,3,4-thiadiazoline to crystallize out of the solution.
-
-
Self-Validation: Filter the crystals. The system validates itself if the resulting product exhibits a sharp melting point of 206–208 °C, confirming the successful formation of the thiadiazoline derivative[3].
References
- LookChem. "2,6-Dichlorotoluene and related compounds (CAS 59714-30-6)". LookChem Chemical Database.
- MDPI. "An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents". Pharmaceuticals.
- Somogyi, L. (2004). "Synthesis, oxidation and dehydrogenation of cyclic N,O- and N,S-acetals. Part 1. Transformation of N,S-acetals: 3-acyl-1,3,4-thiadiazolines". Semantic Scholar.
- ACS Publications. "Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides". The Journal of Organic Chemistry.
Sources
- 1. lookchem.com [lookchem.com]
- 2. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic stability of 2,6-Dichlorobenzaldehyde hydrazone derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-Dichlorobenzaldehyde Hydrazone Derivatives
Executive Summary
In the realm of dynamic covalent chemistry and rational drug design, hydrazone derivatives—characterized by their highly tunable azomethine (–NHN=CH–) linkage—serve as critical building blocks[1]. As a Senior Application Scientist, I have observed that the successful deployment of these compounds, whether as active pharmaceutical ingredients or molecular photoswitches, depends entirely on their thermodynamic stability and E/Z isomerization kinetics.
Introducing a 2,6-dichlorophenyl moiety fundamentally alters the steric and electronic landscape of the hydrazone. This whitepaper explores the mechanistic foundations, thermodynamic profiling, and experimental workflows required to characterize the stability of 2,6-dichlorobenzaldehyde hydrazone derivatives.
Mechanistic Foundations of Hydrazone Stability
Hydrazones undergo configurational E/Z isomerization through two primary pathways: rotation (via a polar transition state) and inversion (via a linear transition state)[2]. In unhindered systems, the (E)-isomer is overwhelmingly favored thermodynamically due to the minimization of steric repulsion between the aryl ring and the hydrazine substituent[3].
However, the 2,6-dichloro substitution introduces profound steric hindrance. The bulky chlorine atoms at the ortho positions force the aryl ring out of coplanarity with the hydrazone backbone. This structural distortion has two critical consequences:
-
Elevated Activation Energy: The steric clash increases the energy barrier for thermal Z → E back-isomerization, effectively increasing the half-life of the metastable (Z)-isomer once formed.
-
Hydrolytic Robustness: The electron-withdrawing nature of the halogens increases the electrophilicity of the azomethine carbon, rendering the imine bond more resistant to hydrolytic cleavage in neutral and mildly acidic physiological media[1].
The Role of Intramolecular Hydrogen Bonding
While UV irradiation drives the system from the thermodynamically stable (E)-isomer to the less stable (Z)-isomer, the (Z)-isomer typically reverts rapidly[3]. To achieve a stable photostationary state, we must introduce a kinetic trap. If the hydrazine moiety contains a hydrogen-bond acceptor (such as an acyl or pyridyl group), the (Z)-isomer can be thermodynamically stabilized via the formation of a pseudo-ring structure driven by intramolecular hydrogen bonding[2][4].
Fig 1. E/Z isomerization pathway and thermodynamic stabilization of hydrazones.
Quantitative Thermodynamic Profiling
To predict the stability of these derivatives, Density Functional Theory (DFT) calculations (typically at the B3LYP/6-31G(d) level) are employed to compute the relative energies ( ΔE0 ), enthalpies ( ΔH ), and free energies ( ΔG )[5].
The table below summarizes the typical thermodynamic parameters observed when comparing the (E) and (Z) isomers of sterically hindered acylhydrazones. Notice that while the (E)-isomer is generally the global minimum, the introduction of H-bonding in specific derivatives can invert this stability order[3][5].
| Isomeric State | Relative Energy ( ΔE0 ) | Relative Enthalpy ( ΔH ) | Relative Free Energy ( ΔG ) | Primary Stabilizing Force |
| (E)-Isomer (Standard) | 0.00 kcal/mol | 0.00 kcal/mol | 0.00 kcal/mol | Steric relaxation |
| (Z)-Isomer (Unhindered) | +4.50 to +6.20 kcal/mol | +4.30 to +6.00 kcal/mol | +4.80 to +6.50 kcal/mol | None (Thermodynamically unstable) |
| (Z)-Isomer (H-Bonded) | -1.20 to +1.50 kcal/mol | -1.00 to +1.30 kcal/mol | -0.80 to +1.80 kcal/mol | Intramolecular N-H···O/N bonding |
Data synthesized from DFT computational studies of hydrazone sensitizers and acylhydrazones[3][5].
Experimental Workflows for Stability Assessment
A protocol is only as good as its internal validation. The following methodology is designed as a self-validating system to synthesize 2,6-dichlorobenzaldehyde hydrazones and quantify their thermodynamic stability.
Step-by-Step Methodology: Synthesis and Kinetic Profiling
Phase 1: Synthesis and Isolation
-
Reagent Preparation: 2,6-Dichlorobenzaldehyde is sensitive to strong oxidizers and bases; it must be stored below 30°C and handled under inert conditions[6].
-
Condensation: React equimolar quantities of 2,6-dichlorobenzaldehyde (2 mmol) and a selected hydrazine/hydrazide (2 mmol) in 20 mL of absolute ethanol[5][7].
-
Causality: Absolute ethanol is chosen as a protic solvent to facilitate the proton-transfer steps required for the dehydration of the carbinolamine intermediate into the final imine.
-
-
Reflux & Purification: Reflux the mixture for 2–3 hours. Cool to room temperature to precipitate the product. Purify via recrystallization from an ethanol/water (1:1 v/v) mixture[1]. This ensures the isolation of the pure, thermodynamically favored (E)-isomer.
Phase 2: Photochemical Isomerization and NMR Tracking
-
Sample Preparation: Dissolve the purified (E)-isomer in anhydrous deuterated acetonitrile ( CD3CN ) to a concentration of 10−5 M.
-
Causality: Acetonitrile is an aprotic solvent. Using a protic solvent like methanol would disrupt the intramolecular hydrogen bonds required to stabilize the (Z)-isomer, leading to false-negative stability readings[3].
-
-
Irradiation: Irradiate the NMR tube using a 250 W mercury lamp (or a specific 365 nm LED) for 5 to 15 minutes[2][3].
-
1H NMR Monitoring: Immediately record the 1H NMR spectrum. The configurational change is monitored by observing the chemical shift of the imine proton (–CH=N–).
-
Kinetic Calculation: Track the concentration of E/Z isomers over time in the dark to calculate the first-order thermal relaxation rate constant ( k )[2].
Fig 2. Experimental workflow for synthesizing and profiling hydrazone thermodynamic stability.
Conclusion and Drug Development Perspectives
The thermodynamic stability of 2,6-dichlorobenzaldehyde hydrazone derivatives is dictated by a delicate balance between steric repulsion and intramolecular hydrogen bonding. The orthogonal twist forced by the 2,6-dichloro substitution not only provides a high energy barrier against spontaneous thermal isomerization but also shields the delicate azomethine bond from enzymatic and hydrolytic degradation. For drug development professionals, leveraging these specific steric and electronic parameters allows for the design of highly stable, targeted pharmacophores and advanced photopharmacological agents.
References
-
Multiple Dynamics of Hydrazone Based Compounds Source: SciELO URL:[Link]
-
New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis, characterization and density functional theory study of low cost hydrazone sensitizers Source: Semantic Scholar URL:[Link]
-
UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media Source: SciELO URL:[Link]
-
Simple Hydrazone Building Blocks for Complicated Functional Materials Source: ACS Publications URL:[Link]
-
Computational investigation and biological activity of selected Schiff bases Source: Nigerian Society of Physical Sciences URL:[Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. scielo.br [scielo.br]
- 3. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2,6-Dichlorobenzaldehyde | 83-38-5 [chemicalbook.com]
- 7. journal.nsps.org.ng [journal.nsps.org.ng]
Pharmacological Profiling and Synthetic Methodologies of 2,6-Dichlorobenzaldehyde Hydrazone Derivatives
Executive Summary & Chemical Rationale
As a privileged scaffold in rational drug design, the hydrazone linkage (-NH-N=CH-) offers a unique combination of conformational flexibility, hydrogen-bonding capacity, and metal-chelating potential. When conjugated with a 2,6-dichlorophenyl moiety, the resulting 2,6-dichlorobenzaldehyde hydrazone (2,6-DCBH) derivatives exhibit a highly specific steric and electronic profile.
From a structural biology perspective, the two ortho-chlorine atoms exert significant steric hindrance, forcing the aromatic ring out of coplanarity with the hydrazone plane. This non-planar conformation is critical for fitting into distinct biological pockets, such as the colchicine-binding site of tubulin[1]. Furthermore, the electron-withdrawing nature of the halogens enhances the overall lipophilicity and metabolic stability of the compound, allowing for superior cell membrane permeation.
Spectrum of Biological Activity
Anticancer and Cytotoxic Efficacy
In oncology, 2,6-DCBH derivatives have been extensively validated as potent cytotoxic agents. By binding to critical intracellular targets, these compounds induce cell cycle arrest and apoptosis[1]. For instance, α,β-unsaturated ketones synthesized from 6-acetyltetralin and 2,6-dichlorobenzaldehyde have shown significant anti-proliferative activity against cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines, with IC50 values as low as 3.5 μg/mL[2]. Furthermore, the incorporation of the 2,6-dichlorobenzylidene moiety into tricyclic N-acylhydrazones yields compounds that act as tubulin polymerization inhibitors, effectively disrupting the mitotic spindle[1].
Antimicrobial and Antifungal Efficacy
The increasing prevalence of multi-drug resistant (MDR) bacterial and fungal strains necessitates the development of novel chemotypes. 2,6-DCBH derivatives, particularly when cyclized into thiazoline-4-ones or conjugated with thiosemicarbazides, have demonstrated potent antimicrobial properties[3]. The structural synergy between the lipophilic 2,6-dichlorophenyl ring and the electron-rich hydrazone linkage allows these compounds to penetrate microbial cell walls and chelate essential metal ions (e.g., Cu²⁺, Zn²⁺) required for microbial metalloenzymes, thereby disrupting cellular respiration[4][5].
Antiviral Potential
Recent molecular dynamics (MD) simulations and in vitro assays have highlighted the antiviral capacity of adamantane-carbohydrazide derivatives synthesized via condensation with 2,6-dichlorobenzaldehyde[6]. The bulky adamantane group facilitates viral membrane interactions, while the 2,6-DCBH moiety forms critical hydrogen bonds with viral protein binding sites. Thermodynamic stability assessments (e.g., RMSD, RMSF) confirm that these derivatives form stable inhibitor-protein complexes, halting viral replication[6].
Quantitative Pharmacological Data
To benchmark the efficacy of these derivatives, the following table synthesizes key quantitative data from recent literature:
| Derivative Scaffold | Target Cell Line / Pathogen | Activity Metric (IC50 / Efficacy) | Pharmacological Target | Reference |
| α,β-Unsaturated Ketone (Tetralin-based) | HeLa (Cervical Carcinoma) | IC50 = 3.5 μg/mL | Apoptosis Induction | [2] |
| α,β-Unsaturated Ketone (Tetralin-based) | MCF-7 (Breast Carcinoma) | IC50 = 4.5 μg/mL | Apoptosis Induction | [2] |
| 2-Hydrazone-thiazoline-4-ones | Escherichia coli (ATCC 25922) | High Inhibitory Activity | Cellular Integrity | [4] |
| 2-Hydrazone-thiazoline-4-ones | Candida albicans (ATCC 10231) | Excellent Antifungal Activity | Fungal Pathogenesis | [4] |
| Adamantane-Carbohydrazide (DMC) | Viral Proteins | High Binding Affinity | Viral Complex Stability | [6] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of 2,6-DCBH derivatives. Every step is designed with built-in validation checkpoints.
Protocol 1: Synthesis of 2,6-Dichlorobenzaldehyde Thiosemicarbazone
-
Step 1: Reagent Solubilization. Combine equimolar quantities of 2,6-dichlorobenzaldehyde and a selected hydrazide (e.g., thiosemicarbazide) in absolute ethanol[5].
-
Causality: Absolute ethanol serves as an optimal polar protic solvent; it fully dissolves the lipophilic aldehyde at elevated temperatures while allowing the highly crystalline hydrazone product to precipitate upon cooling, driving the equilibrium forward.
-
-
Step 2: Acid Catalysis. Add a catalytic amount of glacial acetic acid.
-
Causality: The ortho-chloro groups of 2,6-dichlorobenzaldehyde create significant steric hindrance and electron withdrawal. The acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the terminal amine of the hydrazide.
-
-
Step 3: Reflux and Monitoring. Reflux the mixture for 2–4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a chloroform-methanol (2:1) mobile phase[5].
-
Validation: The disappearance of the starting aldehyde spot (visualized under UV light or iodine vapor) provides real-time confirmation of carbinolamine intermediate dehydration and Schiff base formation[5].
-
-
Step 4: Isolation and Structural Confirmation. Cool the mixture to induce precipitation. Filter and recrystallize from ethanol.
Protocol 2: In Vitro Antimicrobial Screening (Agar Cup Plate Method)
-
Step 1: Inoculum Standardization. Prepare Mueller-Hinton Agar plates and inoculate with a standardized microbial suspension (e.g., 0.5 McFarland standard for E. coli ATCC 25922 or C. albicans ATCC 10231)[4].
-
Causality: Standardizing the bacterial titer ensures a confluent lawn of growth, which is mathematically required to produce clear, reproducible zones of inhibition (ZOI) that accurately reflect the compound's diffusion coefficient.
-
-
Step 2: Compound Administration. Bore wells into the agar and introduce the synthesized 2,6-DCBH derivatives dissolved in Dimethyl Sulfoxide (DMSO).
-
Causality: DMSO is the solvent of choice because it completely solubilizes the highly hydrophobic 2,6-dichlorophenyl moiety without exhibiting baseline antimicrobial toxicity that could confound the results.
-
-
Step 3: Incubation and Assessment. Incubate at 37°C for 24 hours.
-
Validation: Measure the ZOI. A self-validating assay must include a positive control (e.g., Ciprofloxacin for bacteria, Miconazole for fungi) to benchmark the relative potency of the synthesized hydrazone[4].
-
Mechanistic Pathway Visualization
Multi-target pharmacological routing and synthesis workflow of 2,6-DCBH derivatives.
References
-
Title: Synthesis and antimicrobial activity of some new 2-hydrazone-thiazoline-4-ones Source: Farmacia Journal / ResearchGate URL: 3
-
Title: Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives Source: ResearchGate URL: 2
-
Title: Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Source: Semantic Scholar URL: 6
-
Title: Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors Source: MDPI URL: 1
-
Title: A probe into the literature survey clearly reveals no work has been carried out for the synthesis of (E)-2-(2, 6-dichlo: (DHC)using 2,6-dichlorobenzaldehyde and thiosemicarbazide Source: JConsortium URL: 5
Sources
- 1. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. jconsortium.com [jconsortium.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility Profile of 2,6-Dichlorobenzaldehyde Hydrazone in Organic Solvents: A Technical Guide
Executive Summary
2,6-Dichlorobenzaldehyde hydrazone is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of substituted guanidines, antihypertensive pharmaceuticals (e.g., Guanabenz precursors), and specialized agrochemicals[1][2]. For researchers and drug development professionals, mastering the solubility profile of this compound is paramount. Solubility dictates the efficacy of purification steps (such as recrystallization), the kinetics of downstream functionalization, and the selection of mobile phases for chromatographic analysis.
This whitepaper provides an authoritative, mechanistic breakdown of the solvation thermodynamics of 2,6-dichlorobenzaldehyde hydrazone across various organic solvents, supported by validated experimental protocols for precise solubility quantification.
Molecular Structure and Solvation Thermodynamics
The solubility behavior of 2,6-dichlorobenzaldehyde hydrazone is governed by the competing physical forces between its highly hydrophobic aromatic core and its polar, hydrogen-bonding hydrazone moiety.
-
Steric Hindrance and Electronegativity: The presence of two bulky, highly electronegative chlorine atoms at the ortho positions (C2 and C6) creates a significant steric shield around the aromatic ring. This structural feature increases the overall lipophilicity of the molecule and drastically reduces its ability to interact with highly polar, protic networks like water[1][3].
-
Intermolecular Hydrogen Bonding: The hydrazone group (-CH=N-NH₂) acts as both a hydrogen bond donor (via the terminal -NH₂ group) and a hydrogen bond acceptor (via the imine nitrogen). In the solid state, these molecules form a robust crystalline lattice. For dissolution to occur, the solvent must provide enough solvation energy (exothermic) to overcome this high lattice energy (endothermic)[4].
Caption: Thermodynamic pathway illustrating the energy transitions during hydrazone solvation.
Solubility Profile in Organic Solvents
Because specific quantitative data for the exact hydrazone derivative is highly dependent on purity and polymorphic form, we must extrapolate its baseline profile from its parent compound, 2,6-dichlorobenzaldehyde (which is insoluble in water at <0.1 g/100 mL, but soluble in ethanol and ether[2][5]), combined with the established solvent behaviors of halogenated aromatic hydrazones[4][6].
Hydrazones generally exhibit a strong solvation preference for polar aprotic solvents due to optimal dipole-dipole interactions without competing for the hydrazone's internal hydrogen bonding network[4][7].
Data Presentation: Qualitative & Mechanistic Solubility Matrix
| Solvent Category | Representative Solvent | Expected Solubility (at 25°C) | Mechanistic Rationale |
| Aqueous | Water | Insoluble (< 0.1 mg/mL) | The extreme hydrophobicity of the 2,6-dichlorophenyl ring completely prevents aqueous cavity formation and solvation[1][4]. |
| Non-Polar | Hexane / Pet. Ether | Sparingly Soluble | Non-polar solvents lack the dipole moment required to disrupt the strong intermolecular hydrogen bonds of the crystalline lattice[6]. |
| Moderately Polar | Chloroform / Ethyl Acetate | Slightly to Moderately Soluble | Solvates the hydrophobic halogenated ring effectively, but offers limited thermodynamic stabilization for the polar hydrazone group[7]. |
| Polar Protic | Ethanol / Methanol | Moderately Soluble | Capable of hydrogen bonding with the hydrazone moiety. Solubility is highly temperature-dependent, making these ideal for recrystallization[4][7]. |
| Polar Aprotic | DMSO / DMF | Freely Soluble | Strong dipole-dipole interactions and excellent hydrogen-bond accepting capability stabilize the solute optimally, making them ideal for NMR and synthesis[4]. |
Standardized Protocol: Isothermal Saturation Method
To ensure high scientific integrity and reproducibility, empirical determination of solubility must rely on a self-validating system. The Isothermal Saturation Method, coupled with UV-Vis spectroscopy, is the analytical gold standard for quantifying the solubility of halogenated benzaldehyde derivatives[6][8].
Experimental Methodology
The following protocol is designed to ensure that thermodynamic equilibrium is definitively reached and that phase separation artifacts do not skew the quantification.
-
Preparation of the Saturated Suspension:
-
Add an excess amount of 2,6-dichlorobenzaldehyde hydrazone (e.g., 500 mg) to 10 mL of the target organic solvent in a chemically inert, sealed borosilicate glass vial.
-
Causality: An excess of solid ensures that the solution can reach maximum thermodynamic saturation without depleting the solute reservoir.
-
-
Isothermal Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate continuously at 200 rpm for 24 to 48 hours[6].
-
Causality: Hydrazones can have slow dissolution kinetics due to high lattice energies. A minimum of 24 hours is required to prevent false-low readings caused by kinetic bottlenecks.
-
-
Phase Separation:
-
Remove the vial and allow the undissolved solid to settle for 2 hours. Extract the supernatant using a syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter[7].
-
Causality: PTFE is chosen for its broad chemical compatibility with harsh organic solvents (like DMF and Chloroform), ensuring no polymer leachables interfere with downstream UV-Vis absorbance.
-
-
Dilution and UV-Vis Quantification:
-
Dilute a precise aliquot of the filtered supernatant with the respective solvent so the concentration falls within the linear dynamic range of the Beer-Lambert law (typically Absorbance = 0.2 to 0.8).
-
Measure the absorbance using a UV-Vis spectrophotometer. While the parent 2,6-dichlorobenzaldehyde absorbs at ~297 nm[8], the hydrazone derivative will exhibit a bathochromic shift (typically 310–330 nm) due to the extended π-conjugation of the imine bond.
-
-
Self-Validation & Calculation:
-
Calculate the exact concentration using a pre-established calibration curve (minimum 5 points, R² > 0.995).
-
Trustworthiness Check: Repeat the entire sampling process at 48 hours and 72 hours. If the calculated concentration varies by less than 2%, thermodynamic equilibrium is validated.
-
Caption: Step-by-step self-validating workflow for determining hydrazone solubility via isothermal saturation.
Conclusion
The solubility profile of 2,6-dichlorobenzaldehyde hydrazone is fundamentally dictated by the tug-of-war between its lipophilic, sterically hindered dichlorophenyl ring and its polar hydrazone tail. For synthetic applications requiring high concentrations (such as coupling reactions or NMR characterization), polar aprotic solvents like DMSO and DMF are the solvents of choice. Conversely, for purification workflows, polar protic solvents like ethanol provide the ideal temperature-dependent solubility gradient necessary for high-yield recrystallization.
References
- 2,6-Dichlorobenzaldehyde 83-38-5 wiki Guidechem
- Cas 83-38-5, 2,6-Dichlorobenzaldehyde LookChem
- CAS 83-38-5: 2,6-Dichlorobenzaldehyde CymitQuimica
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes Oriental Journal of Chemistry
- An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents BenchChem
- Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents ResearchG
- 2,6-Dichlorobenzaldehyde - ChemBK ChemBK
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 83-38-5: 2,6-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Unlocking the Pharmacological Potential of Dichlorobenzaldehyde Hydrazones: A Technical Guide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the realm of rational drug design, the azomethine linkage (–NHN=CH–) serves as a highly versatile pharmacophore. When coupled with the unique steric and electronic properties of a dichlorophenyl moiety, the resulting dichlorobenzaldehyde hydrazones exhibit a broad spectrum of biological activities. This technical guide synthesizes current literature to explore the mechanistic applications of these compounds across antimicrobial, anticancer, neurodegenerative, and agrochemical domains. Furthermore, it provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.
Structural Chemistry & Rational Drug Design
As researchers pushing the boundaries of targeted therapeutics, we must look beyond basic molecular scaffolds and understand the nuanced electronic and steric interplay of functional groups. The pharmacological efficacy of dichlorobenzaldehyde hydrazones is driven by two core structural features:
-
The Azomethine Pharmacophore: The nitrogen atoms in the hydrazone bridge possess both electrophilic and nucleophilic properties. This allows the molecule to act as a bidentate ligand, forming strong hydrogen bonds with target enzymes and biological receptors[1].
-
The Dichlorophenyl Halogenation Strategy: The incorporation of highly electronegative chlorine atoms (specifically at the 2,4-, 2,6-, or 3,4- positions) significantly alters the molecule's lipophilicity. This halogenation enhances cellular membrane penetration and induces a steric twist that optimally positions the azomethine bridge for binding within specific enzymatic pockets[2].
Core Pharmacological Applications
Antimicrobial & Antifungal Therapeutics
The rise of multi-drug resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Hydrazones derived from 2-hydrazinobenzimidazole and 2,4-dichlorobenzaldehyde or 2,6-dichlorobenzaldehyde have demonstrated exceptional broad-spectrum activity. The small HOMO-LUMO gaps in these structures facilitate favorable charge transfer, while the lipophilic dichlorophenyl ring disrupts the bacterial cell membrane. These compounds have shown potent inhibitory zones against Staphylococcus aureus, Pseudomonas aeruginosa, and the fungal strain Candida albicans[2].
Anticancer & Cytotoxic Agents
Isatin-hydrazone hybrids have emerged as potent cytotoxic agents. Specifically, the coupling of 2,6-dichlorobenzaldehyde with indolin-2-one yields compounds like 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one. The ortho-substituted chlorine atoms induce a steric conformation that allows the azomethine nitrogen to bind effectively within the ATP-binding pocket of CDK2 kinases. This interaction leads to cell cycle arrest at the G2/M phase and induces apoptosis in human breast adenocarcinoma (MCF7) cell lines[3].
Neurodegenerative Diseases (AChE Inhibition)
Guanylhydrazones bearing the 2,4-dichlorobenzylidene scaffold have demonstrated significant potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management. The high electronegativity of the chlorine substituents enhances the electrophilic character of the benzylidene ring, promoting strong pi-cation and hydrogen-bonding interactions within the peripheral anionic site of the AChE enzyme[4].
Agrochemical & Insecticidal Applications
Beyond human therapeutics, the structural rigidity of benzophenone hydrazones derived from 2,4-dichlorobenzaldehyde provides exceptional insecticidal and acaricidal activity. These compounds disrupt the physiological processes of lepidopteran pests and mites, achieving high lethality in controlled bioassays, positioning them as next-generation agricultural safeguards[5].
Quantitative Data Summary
The following table summarizes the key quantitative efficacy metrics of various dichlorobenzaldehyde hydrazone derivatives across different biological targets.
| Compound Derivative | Target / Application | Key Finding / Efficacy Metric | Source |
| 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one | MCF7 Breast Cancer Cells | High Cytotoxicity (MTT Assay) | [3] |
| 2-[2-(2,4-Dichlorobenzylidene)hydrazinyl]-1H-Benzo[D]imidazole | P. aeruginosa / C. albicans | IZD = 26.3 mm (Potent Antimicrobial) | [2] |
| 2,4-Dichlorobenzaldehyde guanylhydrazone | Acetylcholinesterase (AChE) | IC50 = 11.25 µM (63.79% Inhibition) | [4] |
| Benzophenone 2,4-dichlorobenzaldehyde hydrazone | Lepidoptera pests / Mites | >80% Insecticidal Activity | [5] |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Eco-Friendly Synthesis of Dichlorobenzaldehyde Hydrazones
Objective: Synthesize 2-[2-(2,4-dichlorobenzylidene)hydrazinyl]-1H-benzo[d]imidazole using green chemistry principles.
Causality & Design: Traditional syntheses rely on glacial acetic acid, which can complicate downstream purification and presents environmental hazards. We substitute this with citric acid . Citric acid acts as a biodegradable, non-toxic proton donor that sufficiently activates the carbonyl carbon of 2,4-dichlorobenzaldehyde for nucleophilic attack by the hydrazine derivative, without inducing unwanted side reactions or degrading the starting materials[1].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-hydrazinobenzimidazole and 1.0 mmol of 2,4-dichlorobenzaldehyde in 15 mL of absolute ethanol.
-
Rationale: Absolute ethanol ensures complete solubilization at reflux while preventing water-induced hydrolysis of the intermediate hemiaminal.
-
-
Catalysis: Add 10 mol% citric acid to the solution.
-
Reflux: Heat the mixture under reflux (75-80°C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) eluent.
-
Self-Validation Check: The reaction is complete when the starting material spots disappear on the TLC plate. Upon slow cooling to room temperature, a distinct crystalline precipitate (yellow/white) must form. This precipitation is a self-validating indicator of successful azomethine formation, as the extended pi-conjugation of the rigid hydrazone product significantly reduces its solubility in cold ethanol.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove unreacted aldehydes, and recrystallize from dimethylformamide (DMF) or ethanol to yield the pure product (typical yield: 88-94%)[1].
-
Spectral Validation: Confirm the structure via IR spectroscopy. The condensation is validated by the disappearance of the sharp carbonyl (C=O) stretch at ~1700 cm⁻¹ and the emergence of a strong azomethine (C=N) stretch at 1598-1603 cm⁻¹[2].
Protocol 2: In Vitro Antimicrobial Screening (Agar Well Diffusion)
Objective: Evaluate the minimum inhibitory concentration (MIC) and zone of inhibition for the synthesized hydrazones.
Causality & Design: The agar well diffusion method is selected over standard disk diffusion because the highly lipophilic nature of dichlorobenzaldehyde hydrazones can impede uniform diffusion from a paper disk. Direct well loading ensures consistent compound partitioning into the agar matrix.
Step-by-Step Methodology:
-
Inoculation: Standardize microbial suspensions (e.g., P. aeruginosa, C. albicans) to a 0.5 McFarland standard and swab uniformly across Mueller-Hinton agar plates.
-
Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.
-
Compound Loading: Dissolve the synthesized hydrazone in DMSO (dimethyl sulfoxide) to a concentration of 1 mg/mL.
-
Rationale: DMSO is essential here as it fully solvates the lipophilic dichlorophenyl moiety without exhibiting intrinsic baseline toxicity at the utilized micro-volumes. Add 50 µL of the solution to the target wells.
-
-
Self-Validation Check: Always include a vehicle control well (pure DMSO) and a positive control well (e.g., Ciprofloxacin for bacteria). If the DMSO vehicle well shows a zone of inhibition, the assay is invalid due to solvent toxicity.
-
Incubation & Measurement: Incubate at 37°C for 24 hours. Measure the Inhibition Zone Diameter (IZD) in millimeters using a Vernier caliper. An IZD > 25 mm indicates potent pharmacological activity[2].
Mechanistic & Workflow Visualizations
Fig 1. Eco-friendly synthesis workflow of dichlorobenzaldehyde hydrazones using citric acid.
Fig 2. Mechanistic pathway of AChE inhibition by electronegative guanylhydrazones.
References
-
Title: Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole Source: Taylor & Francis URL: [Link]
-
Title: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole (PMC Mirror) Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis, and evaluation of guanylhydrazones as potential inhibitors or reactivators of acetylcholinesterase Source: Taylor & Francis URL: [Link]
- Source: Google Patents (CN1390829A)
Sources
- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CN1390829A - Diphenylmethanone hydazone derivative and its insecticiding activity - Google Patents [patents.google.com]
Precision Synthesis and Pharmacological Profiling of 2,6-Dichlorobenzaldehyde Schiff Bases
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Schiff bases, characterized by their azomethine linkage (-C=N-), are cornerstone intermediates in organic synthesis and potent pharmacophores in drug discovery. When derived from 2,6-dichlorobenzaldehyde , the resulting Schiff bases exhibit unique stereochemical and electronic properties. The dual ortho-chloro substitutions introduce significant steric hindrance and electron-withdrawing effects, which not only dictate the thermodynamics of the synthesis but also enhance the lipophilicity and biological targeting of the resulting molecules. This guide provides an in-depth analysis of the mechanistic causality, self-validating synthesis protocols, and pharmacological applications of these specialized compounds.
Mechanistic Principles & Causality
The synthesis of Schiff bases from 2,6-dichlorobenzaldehyde is fundamentally a nucleophilic addition-elimination reaction. The causality behind the reaction conditions is deeply tied to the structural nature of the precursors.
-
Nucleophilic Attack & Electronic Effects: The two highly electronegative chlorine atoms at the ortho positions (2,6-) exert a strong inductive electron-withdrawing effect (-I). This intensifies the partial positive charge on the carbonyl carbon, making it highly electrophilic and accelerating the initial nucleophilic attack by the primary amine 1.
-
Steric Hindrance & Stereochemistry: The bulky 2,6-dichloro groups create a highly restricted steric environment. As the unstable carbinolamine intermediate forms, steric repulsion forces the molecule to adopt a conformation that minimizes clashing. Consequently, the subsequent dehydration heavily favors the formation of the (E)-isomer of the azomethine product 2.
-
pH-Dependent Dehydration: The elimination of water from the carbinolamine intermediate is the rate-determining step. It requires precise acid catalysis (optimal pH 4.5–5.0). If the acid concentration is too high, the primary amine becomes protonated (forming an ammonium ion), rendering it non-nucleophilic and stalling the reaction entirely [[3]]().
Logical flow of Schiff base formation highlighting the carbinolamine intermediate.
Experimental Workflow: Self-Validating Synthesis Protocol
To ensure high purity and reproducibility, the synthesis must be treated as a self-validating system. The following protocol details the synthesis of (E)-N-(4-bromophenyl)-1-(2,6-dichlorophenyl)methanimine1.
Step 1: Equimolar Preparation
-
Action: Dissolve 2.0 mmol (0.35 g) of 2,6-dichlorobenzaldehyde and 2.0 mmol (0.34 g) of 4-bromoaniline in 20 mL of absolute ethanol.
-
Causality: Equimolar stoichiometry prevents the excess of either reagent from complicating the final recrystallization matrix. Absolute ethanol is chosen as it solubilizes both precursors while azeotropically assisting in subsequent water removal.
Step 2: Acid-Catalyzed Condensation & Equilibrium Shift
-
Action: Add 2-3 drops of glacial acetic acid to adjust the pH. Equip the reaction flask with a Dean-Stark apparatus (or add activated molecular sieves) and reflux at 70–80 °C for 4–6 hours.
-
Causality: The mild acid protonates the carbinolamine hydroxyl, facilitating its departure as water. Because Schiff base formation is reversible, the Dean-Stark trap physically removes this water, exploiting Le Chatelier's principle to forcefully drive the reaction to completion 4.
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is validated as complete when the UV-active spot corresponding to the starting aldehyde completely disappears.
Step 3: Precipitation and Isolation
-
Action: Cool the reaction mixture gradually to room temperature, then transfer to an ice bath (0–4 °C) to induce crystallization. Filter the resulting off-white precipitate under vacuum.
-
Causality: Gradual cooling ensures the formation of pure, well-defined crystal lattices, excluding solvent impurities that might be trapped during rapid crash-cooling.
Step 4: Purification and Desiccation
-
Action: Wash the filter cake with cold absolute ethanol followed by diethyl ether. Dry the product in vacuo over anhydrous calcium chloride.
-
Validation Checkpoint: Perform melting point analysis. A sharp melting point at 178–179 °C validates the purity of the synthesized compound 1.
Step-by-step experimental workflow for synthesizing 2,6-dichlorobenzaldehyde Schiff bases.
Physicochemical & Spectroscopic Benchmarks
Quantitative validation of the azomethine linkage is critical. Spectroscopically, the successful formation of the Schiff base is confirmed by the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp imine stretch (ν(-C=N)) around 1620–1635 cm⁻¹ in FT-IR. In ¹H-NMR, the highly deshielded azomethine proton typically resonates between 7.30 and 8.60 ppm, depending on the electronic nature of the amine substituent.
| Compound Derivative | Yield (%) | Melting Point (°C) | IR: ν(-C=N) (cm⁻¹) | ¹H-NMR: Azomethine (ppm) | Ref |
| (E)-N-(4-bromophenyl)-1-(2,6-dichlorophenyl)methanimine | 79 | 178–179 | 1631 | 8.57 | 1 |
| (E)-2-(2,6-dichlorobenzylidene)hydrazinecarbothioamide | 70-85 | >200 | ~1620 | 7.30 | 3 |
Pharmacological Applications & Metal Complexation
Schiff bases derived from 2,6-dichlorobenzaldehyde exhibit profound pharmacological versatility, primarily due to the azomethine linkage acting as a robust pharmacophore.
Organ-Protective Efficacy: Recent in vivo studies have demonstrated the nephroprotective and hepatoprotective efficacy of specific derivatives (e.g., SW8/SB and SW10/SB) against gentamicin-induced toxicity 4. The mechanism is largely attributed to the intrinsic free-radical scavenging properties of the Schiff base, which mitigates lipid peroxidation and reactive oxygen species (ROS) generation induced by aminoglycosides 5.
Transition Metal Complexation & Antimicrobial Action: Furthermore, 2,6-dichlorobenzaldehyde thiosemicarbazones serve as excellent multidentate ligands for transition metal ions (e.g., Cu(II), Zn(II), Co(II)). Complexation alters their lipophilicity and electronic distribution, significantly enhancing their ability to penetrate bacterial cell walls or intercalate with DNA. This leads to targeted oxidative rupture of DNA strands or the inhibition of crucial enzymes like ribonucleotide diphosphate reductase, underpinning their potent antimicrobial and antitumor profiles 6.
Pharmacological pathways of 2,6-dichlorobenzaldehyde Schiff base metal complexes.
References
-
[2] Synthesis, characterization, crystal structure and DFT study of two new polymorphs of a Schiff base (E)-2-((2,6-dichlorobenzylidene)amino)benzonitrile. ResearchGate. 2
-
[1] Computational investigation and biological activity of selected Schiff bases. J. Nig. Soc. Phys. Sci. 1
-
[3] Abstract A probe into the literature survey clearly reveals no work has been carried out for the synthesis of (E)-2-(2, 6-dichlorobenzylidene)hydrazinecarbothioamide. J. Consortium. 3
-
[4] Evaluation of nephroprotective potential of selected Schiff bases (SW8/SB & SW10/SB) against gentamicin-induced nephrotoxicity. FMHR. 4
-
[6] Computational Drug-Likeness Studies of Selected Thiosemicarbazones. Sciforum. 6
-
[5] Evaluation of hepatoprotective potential of selected schiff bases (SW8/SB & SW10/SB) against gentamicin-induced hepatotoxicity. DergiPark. 5
Sources
Supramolecular Architecture: Crystal Packing and Intermolecular Forces in 2,6-Dichlorobenzaldehyde Hydrazone Derivatives
Executive Summary
As a Senior Application Scientist, I approach the supramolecular architecture of 2,6-dichlorobenzaldehyde hydrazones not merely as static crystallographic data, but as a dynamic interplay of steric constraints and electronic forces. The ortho-dichloro substitution pattern on the benzaldehyde ring creates a unique steric environment that dictates the E/Z isomerism, torsional twisting, and ultimate 3D crystal packing of the molecule. Understanding these forces is paramount—not only for rational drug design, where these derivatives exhibit potent antimicrobial and antifungal activities, but also for the development of next-generation photomechanical materials and soft robotics.
This technical guide deconstructs the structural causality behind the crystal packing of 2,6-dichlorobenzaldehyde hydrazones, providing self-validating experimental workflows and synthesizing the latest crystallographic data.
Conformational Dynamics: The 2,6-Dichloro Steric Effect
The presence of two bulky, electron-withdrawing chlorine atoms at the ortho positions (2,6-substitution) of the benzaldehyde ring fundamentally alters the conformational landscape of the resulting hydrazones.
Unlike unsubstituted benzaldehyde hydrazones—which default to highly planar conformations to maximize extended π -conjugation—the 2,6-dichloro derivatives experience severe steric repulsion between the azomethine proton (–CH=N–) and the ortho-chlorine atoms. To relieve this steric strain, the molecule must twist, breaking absolute coplanarity.
For instance, in N′-[(E)-2,6-dichlorobenzylidene]pyrazine-2-carbohydrazide, this steric clash manifests as a dihedral angle of 12.55° between the pendant pyrazine and benzene rings 1[1]. However, the degree of twisting is highly dependent on the electronic nature of the attached hydrazide moiety. In highly conjugated, electron-withdrawing systems like 2,6-dichlorobenzaldehyde 2,4-dinitrophenylhydrazone, the molecule forces a nearly coplanar arrangement (dihedral angle of just 3.39°) to maintain resonance stabilization, effectively compensating for the steric penalty 2[2].
The Supramolecular Toolkit: Intermolecular Forces
The transition from a single molecule to a macroscopic crystal is dictated by a strict hierarchy of intermolecular forces. In 2,6-dichlorobenzaldehyde hydrazones, the crystal lattice is stabilized by the following interactions:
-
Hydrogen Bonding (Primary Driver): The hydrazone functionality (–NH–N=CH–) serves as a potent hydrogen bond donor and acceptor. In the solid state, these molecules frequently self-assemble into 1D supramolecular chains mediated by strong intermolecular N-H···O or N-H···N interactions. Intramolecular N-H···O bonds are also common, acting to "lock" the molecular conformation prior to lattice assembly 2[2].
-
Halogen Bonding and Weak Interactions: The highly polarized nature of the C-Cl bonds drives strong C=O···Cl and C-Cl··· π halogen interactions. In the precursor 2,6-dichlorobenzaldehyde, these specific interactions significantly reduce the compound's volatility compared to its monochlorinated analogs 3[3]. In the hydrazone derivatives, weak C-H···O and C-H···Cl interactions act as the supramolecular "mortar" that cross-links the 1D chains into a cohesive 3D lattice 1[1].
π
π Stacking: The aromatic rings engage in centroid-to-centroid π
π stacking (typically ~3.60–3.63 Å). This stacking is crucial for layer formation along specific crystallographic axes (e.g., the b direction) 1[1].
Fig 1: Hierarchy of intermolecular forces driving the supramolecular assembly of the crystal lattice.
Advanced Applications: Photothermal Oscillators
The unique crystal packing of these derivatives is not merely of academic interest. Recent breakthroughs in 2025 have demonstrated that the crystal packing of 2,6-dichlorobenzaldehyde hydrazones (specifically the 2,4-dinitrophenylhydrazone derivatives) yields remarkable photomechanical properties 4[4].
Because the crystal lattice is stabilized by a flexible network of weak intermolecular forces (halogen bonds and π
π stacking) rather than rigid covalent bonds, the single crystals act as photothermal oscillators. Upon UV irradiation, localized heat generation via nonradiative deactivation creates a thermal gradient across the crystal thickness. This induces rapid, reversible elastic bending and vibrational actuation, positioning these crystals as prime candidates for light-driven soft robotics 4[5].Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every major step includes a validation checkpoint to confirm causality and success before proceeding.
Fig 2: Self-validating experimental workflow for hydrazone synthesis and crystallographic analysis.
Protocol A: Synthesis & Purification
-
Reaction Setup: Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in absolute ethanol. Add the corresponding hydrazide/hydrazine (1.0 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid or H₂SO₄. (Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide nitrogen)2[2].
-
Reflux & Monitor: Reflux for 1-2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1) to ensure complete consumption of the aldehyde.
-
-
Isolation: Cool to room temperature, filter the precipitate, and wash with cold diethyl ether. (Causality: Diethyl ether removes unreacted starting materials and non-polar impurities without dissolving the highly polar hydrazone product).
-
Validation Checkpoint: Perform LC-MS and ¹H-NMR to confirm >98% purity. Impurities will disrupt the delicate crystal nucleation process.
Protocol B: Single-Crystal Growth & SCXRD
-
Crystallization: Dissolve the purified hydrazone in a mixture of CH₂Cl₂ and Ethanol (1:1 v/v). Allow slow evaporation at ambient temperature over 4-7 days.
-
Validation Checkpoint: Examine the crystals under a polarized optical microscope. Complete extinction of light upon stage rotation confirms the single-crystal nature (birefringence) rather than a twinned aggregate.
-
Data Collection: Mount the crystal on a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å).
-
Validation Checkpoint: Solve the structure using direct methods (e.g., SHELXT). A self-validating refinement must yield an R1 factor < 0.05 and a Goodness of Fit (GoF) near 1.00.
Quantitative Data Summary
The table below summarizes the critical crystallographic parameters that dictate the packing efficiency and interaction strengths of two highly studied 2,6-dichlorobenzaldehyde hydrazone derivatives.
Crystallographic Parameter2,6-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazoneN′-[(E)-2,6-Dichlorobenzylidene]pyrazine-2-carbohydrazideCrystal System / Space GroupMonoclinic / P2₁/cMonoclinic / P2₁/cDihedral Angle (Aromatic Rings)3.39° (Highly Coplanar)12.55° (Sterically Twisted)Primary Hydrogen BondN-H···O (Intramolecular)N-H···O (Intermolecular 1D chains) π π Stacking Distance~3.60 Å3.63 ÅKey Weak InteractionC-H···O (Lattice Stabilization)C-H···N (Orthogonal to H-bond chains)Measurement Temperature298 K120 K
References
- Baddeley, T. C., et al. (2009). N′-[(E)-2,6-Dichlorobenzylidene]pyrazine-2-carbohydrazide. Acta Crystallographica Section E.
- Ge, W.-Z., & Li, F. (2006). 2,6-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone. Acta Crystallographica Section E.
- Ribeiro, M., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
- Gogoi, P., et al. (2025). Brady's Reagent Derived Organic Single Crystal as Photothermal Oscillator. ACS Crystal Growth & Design.
Sources
- 1. N′-[(E)-2,6-Dichlorobenzylidene]pyrazine-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Genesis and Evolution of Halogenated Benzaldehyde Hydrazones: Synthesis, SAR, and Drug Discovery
Abstract
The azomethine linkage (–NHN=CH–) represents one of the most privileged pharmacophores in medicinal chemistry. Among its derivatives, halogenated benzaldehyde hydrazones have emerged as critical scaffolds in the development of antimicrobial, antitubercular, and anticancer agents. This technical guide explores the historical discovery of these compounds, the mechanistic causality behind their synthesis, their structure-activity relationships (SAR), and their biological mechanisms of action.
Historical Context: From Analytical Reagents to Pharmacophores
The foundation of hydrazone chemistry was laid in the late 19th century by Emil Fischer, who synthesized phenylhydrazine in 1875, and Theodor Curtius, who isolated hydrazine in 1887. Initially, the condensation of hydrazines with benzaldehydes was utilized primarily as an analytical tool; the resulting benzaldehyde hydrazones formed highly crystalline solids with sharp melting points, allowing chemists to identify and characterize liquid aldehydes and ketones [3].
However, the pharmacological landscape shifted in the mid-20th century. Researchers recognized that the azomethine group could participate in extensive hydrogen bonding and metal chelation, mimicking peptide bonds in biological systems. The true breakthrough in drug discovery occurred with the systematic halogenation of the benzaldehyde ring. Medicinal chemists discovered that incorporating halogens (Fluorine, Chlorine, Bromine, Iodine) fundamentally altered the molecule's pharmacokinetic profile. Halogenation increased lipophilicity, blocked sites of cytochrome P450-mediated oxidative metabolism, and enabled highly directional non-covalent interactions (halogen bonding) with target proteins [1].
Chemical Synthesis & Mechanistic Causality
The synthesis of halogenated benzaldehyde hydrazones proceeds via an acid-catalyzed nucleophilic addition-elimination reaction (condensation). Understanding the causality behind the reaction conditions is vital for optimizing yields and purity.
The Kinetic "Sweet Spot" (pH 4.5 – 5.5)
The reaction requires a delicate pH balance, typically achieved using glacial acetic acid or citric acid.
-
Why add acid? The carbonyl oxygen of the halogenated benzaldehyde must be protonated to increase the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack.
-
Why strictly control the pH? If the environment is too acidic (pH < 4.0), the primary amine of the hydrazine derivative becomes fully protonated (ammonium ion), stripping it of its lone pair and rendering it non-nucleophilic. A pH of 4.5–5.5 ensures sufficient carbonyl protonation while keeping a significant fraction of the hydrazine unprotonated and reactive.
Following the nucleophilic attack, a tetrahedral carbinolamine intermediate is formed. The subsequent acid-catalyzed dehydration step eliminates a water molecule, driving the formation of the thermodynamically stable carbon-nitrogen double bond (imine/azomethine).
Fig 1: Acid-catalyzed nucleophilic addition-elimination mechanism for hydrazone synthesis.
Structure-Activity Relationship (SAR) Dynamics
The biological efficacy of benzaldehyde hydrazones is heavily dictated by the nature and position of the halogen substituent. Halogens introduce a "sigma-hole"—an area of positive electrostatic potential on the outermost surface of the halogen atom—which forms strong, highly directional bonds with Lewis bases (oxygen, nitrogen, or sulfur) in protein binding pockets.
-
Fluorine (F): Due to its small van der Waals radius and high electronegativity, fluorine substitution primarily modulates the pKa of adjacent groups and protects the aromatic ring from metabolic oxidation without adding significant steric bulk.
-
Chlorine (Cl) and Bromine (Br): These larger halogens significantly increase the partition coefficient (LogP). This enhanced lipophilicity is the primary driver for the compounds' ability to penetrate the thick, lipid-rich mycolic acid cell walls of Mycobacterium tuberculosis and the outer membranes of Gram-negative bacteria [1][4].
Quantitative SAR Data
The following table summarizes the impact of para-halogen substitution on the lipophilicity and minimum inhibitory concentration (MIC) of model benzaldehyde hydrazones.
Table 1: Representative SAR Data: Impact of Halogen Substitution on Antimicrobial Activity
| Substitution (Para-position) | Halogen | LogP (Calculated) | MIC against S. aureus (µM) | MIC against E. coli (µM) |
| Unsubstituted | None (H) | 2.15 | 125.0 | >250.0 |
| 4-Fluoro | F | 2.31 | 62.5 | 125.0 |
| 4-Chloro | Cl | 2.84 | 15.6 | 62.5 |
| 4-Bromo | Br | 2.99 | 7.8 | 31.2 |
| 2,4-Dichloro | Cl, Cl | 3.45 | 3.9 | 15.6 |
Data synthesized from standardized broth microdilution assays demonstrating the lipophilicity-driven efficacy of halogenated derivatives [1][2].
Biological Mechanisms of Action
Halogenated hydrazones act as pleiotropic agents, meaning they exert their therapeutic effects through multiple simultaneous biological pathways. This multi-target approach makes them highly resilient against antimicrobial resistance mechanisms.
-
Enzyme Inhibition via Halogen Bonding: The halogenated aromatic ring acts as a competitive inhibitor by docking into the hydrophobic pockets of critical enzymes, such as Acetylcholinesterase (AChE) in neurological applications, or Epidermal Growth Factor Receptor (EGFR) in anticancer therapies [2].
-
Transition Metal Chelation: The azomethine nitrogen, coupled with adjacent heteroatoms (if present on the hydrazine moiety), forms stable coordination complexes with endogenous transition metals like Cu²⁺ and Fe³⁺. This chelation disrupts microbial metal homeostasis and catalyzes the Fenton reaction, leading to a lethal burst of Reactive Oxygen Species (ROS) that cleaves pathogen DNA [4].
Fig 2: Dual-action biological pathways of halogenated hydrazones via chelation and inhibition.
Standardized Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde Hydrazone
This protocol outlines a self-validating workflow for synthesizing a model halogenated hydrazone. The methodology is designed to ensure high purity and yield through thermodynamic control and real-time analytical validation.
Reagents & Materials
-
4-Chlorobenzaldehyde (1.0 eq, 10 mmol)
-
Hydrazine hydrate (80% aqueous solution) (1.5 eq, 15 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Step-by-Step Methodology
Step 1: Solubilization and Initiation
-
Dissolve 10 mmol of 4-chlorobenzaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Causality: Ethanol is chosen because it easily solubilizes both precursors at room temperature, but the resulting hydrazone exhibits poor solubility in cold ethanol, driving product precipitation later.
-
Add 15 mmol of hydrazine hydrate dropwise while stirring continuously.
Step 2: Acid Catalysis and Reflux 3. Add 2-3 drops of glacial acetic acid to adjust the pH to ~5.0. 4. Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration of the carbinolamine intermediate into the final imine.
Step 3: In-Process Validation (TLC) 5. Monitor the reaction progress via TLC using a mobile phase of Hexane:Ethyl Acetate (7:3). 6. Self-Validation: The reaction is deemed complete when the high-Rf spot corresponding to 4-chlorobenzaldehyde (~0.8) completely disappears, replaced by a single, lower-Rf spot (~0.5) representing the more polar hydrazone.
Step 4: Isolation and Purification 7. Remove the flask from heat and cool the mixture to 0–5°C in an ice bath for 30 minutes. The target compound will precipitate as a crystalline solid. 8. Filter the precipitate under vacuum using a Büchner funnel and wash with 10 mL of ice-cold ethanol to remove unreacted hydrazine and trace impurities. 9. Recrystallize the crude product from hot ethanol.
Step 5: Structural Confirmation 10. Melting Point: Determine the melting point. A sharp range (e.g., ±1°C) validates the absence of side products like symmetrical azines. 11. ¹H-NMR Spectroscopy: Dissolve the crystals in DMSO-d6. Self-Validation: Look for a characteristic downfield singlet between δ 8.0–8.5 ppm. This is the definitive signal of the azomethine proton (–CH=N–), confirming successful hydrazone linkage formation [1].
References
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. MedChemComm / National Library of Medicine (PMC). Available at:[Link]
-
Krátký, M., et al. (2021). Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. MDPI Pharmaceuticals. Available at:[Link]
-
Al-Radadi, N., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ResearchGate. Available at:[Link]
Methodological & Application
Application Note: Synthesis and Characterization of 2,6-Dichlorobenzaldehyde Hydrazone
Introduction and Strategic Utility
2,6-Dichlorobenzaldehyde hydrazone (CAS: 59714-30-6) is a highly versatile Schiff base and synthetic intermediate utilized extensively in pharmaceutical development and materials science. It serves as a critical building block in the synthesis of substituted (2,6-dichlorobenzylideneamino)guanidines and C-cyanoformamidrazone derivatives, which have demonstrated significant antihypertensive activity[1]. Furthermore, the unique steric and electronic profile imparted by the two ortho-chlorine atoms makes this compound an excellent precursor for coordination complexes and nitrogen nucleophiles in polymer production[2].
This application note provides a validated, step-by-step protocol for the synthesis of 2,6-dichlorobenzaldehyde hydrazone via the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate[3].
Mechanistic Overview and Reaction Kinetics
The formation of 2,6-dichlorobenzaldehyde hydrazone proceeds via a classic nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. The presence of two highly electronegative chlorine atoms at the 2- and 6-positions exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the electrophilicity of the carbonyl carbon, facilitating the initial attack.
-
Steric Considerations: Conversely, the ortho-chlorine atoms introduce substantial steric hindrance around the reaction center. To overcome this activation energy barrier, the reaction often requires mild heating, extended stirring, or ultrasonic irradiation to ensure complete conversion[4].
-
Dehydration: The resulting tetrahedral hemiaminal intermediate undergoes proton transfer and subsequent dehydration (loss of a water molecule) to form the stable C=N imine bond, yielding the hydrazone[3].
Reaction Workflow
Synthesis workflow of 2,6-Dichlorobenzaldehyde Hydrazone via condensation.
Experimental Protocol
Caution: Hydrazine hydrate is highly toxic and a suspected carcinogen. 2,6-Dichlorobenzaldehyde is an irritant and sensitive to air and moisture[5]. All procedures must be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.
Materials and Reagents
-
2,6-Dichlorobenzaldehyde (≥98% purity)
-
Hydrazine hydrate (80% or 98% aqueous solution)
-
Deionized water
Step-by-Step Synthesis
-
Substrate Dissolution: Transfer 10.0 mmol (1.75 g) of 2,6-dichlorobenzaldehyde into a 100 mL round-bottom flask. Add 20 mL of absolute ethanol (or chloroform).
-
Causality: Ethanol is chosen as the primary solvent because it effectively solubilizes the hydrophobic aromatic aldehyde while remaining miscible with the aqueous hydrazine hydrate, ensuring a homogenous reaction environment.
-
-
Nucleophile Addition: Equip the flask with a magnetic stir bar and place it in an ice bath to cool the solution to 0–5 °C. Slowly add 20.0 mmol (approx. 1.0 mL of 98% solution) of hydrazine hydrate dropwise using an addition funnel.
-
Causality: Hydrazine is added in excess (2:1 ratio) to drive the equilibrium toward the product and, critically, to minimize the formation of the symmetrical azine byproduct (where one hydrazine molecule reacts with two aldehyde molecules). Dropwise addition controls the exothermic nature of the initial mixing.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture continuously for 2 to 4 hours. Alternatively, the mixture can be subjected to ultrasonic irradiation to accelerate the condensation, overcoming the steric hindrance of the di-chlorinated ring[4].
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (e.g., 1:1 ratio)[4].
-
Isolation: Once the aldehyde is consumed, dilute the reaction mixture with cold deionized water to induce precipitation of the crude hydrazone. If chloroform was used, the product can be isolated by slow evaporation of the solvent[3].
-
Purification: Filter the crude precipitate under vacuum. Wash the filter cake thoroughly with cold ethanol to remove unreacted hydrazine and trace impurities[4]. Recrystallize the solid from hot ethanol or chloroform to yield light-yellow crystalline blocks[3].
Physicochemical Data
The following table summarizes the expected physicochemical properties of the synthesized compound to aid in analytical verification[1].
| Parameter | Specification / Value |
| Chemical Name | 2,6-Dichlorobenzaldehyde hydrazone |
| CAS Registry Number | 59714-30-6 |
| Molecular Formula | C7H6Cl2N2 |
| Molecular Weight | 189.04 g/mol |
| Appearance | Light-yellow crystalline solid / blocks |
| Solubility | Soluble in chloroform, ethanol; insoluble in water |
| Structural Geometry | E-configuration about the C=N imine bond |
| Expected Yield | 75% - 85% (post-recrystallization) |
Note: X-ray diffraction studies of similar derivatives indicate that the molecule is approximately planar, though a small twist may be evident about the central N-N bond depending on the crystal lattice environment[3].
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 83-38-5: 2,6-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 2-{(1E)-[(E)-2-(2,6-Dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. wap.guidechem.com [wap.guidechem.com]
Application Note: Optimized Condensation Protocols for the Synthesis of 2,6-Dichlorobenzaldehyde Hydrazone
Executive Summary
The condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agricultural chemicals, and complex Schiff base ligands. This Application Note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for synthesizing 2,6-dichlorobenzaldehyde hydrazone. To provide researchers with flexible synthesis options, two distinct methodologies are presented: a conventional acid-catalyzed reflux and a modern microwave-assisted green synthesis.
Mechanistic Causality & Steric Considerations
In Schiff base formations involving ortho-halogenated benzaldehydes, the reaction kinetics and product distribution are heavily dictated by both steric and electronic factors.
-
Electronic Effects : The dual electron-withdrawing chlorine atoms at the 2- and 6-positions increase the electrophilicity of the carbonyl carbon. This electronic environment facilitates the initial nucleophilic attack by the hydrazine lone pair.
-
Steric Hindrance & Isomerism : The bulky ortho-chloro groups restrict bond rotation between the phenyl ring and the newly formed imine bond. This steric bulk forces the resulting hydrazone almost exclusively into the E-configuration to minimize steric clash with the imine nitrogen[1].
-
Controlling Product Distribution (Hydrazone vs. Azine) : A critical challenge in this condensation is the competitive formation of the bis-azine byproduct (N,N'-bis(2,6-dichlorobenzylidene)hydrazine). Because the primary hydrazone product retains a nucleophilic terminal amine, it can react with a second equivalent of the unreacted aldehyde. To strictly favor the mono-hydrazone and suppress azine formation, a significant stoichiometric excess of hydrazine hydrate (typically 3 to 5 equivalents) is required[2].
-
Catalytic Causality : The reaction is highly pH-dependent. A catalytic amount of glacial acetic acid (maintaining a pH of ~4.5–5.0) is used to protonate the carbonyl oxygen, enhancing its electrophilicity[3]. However, excessive acid will protonate the hydrazine nucleophile, halting the reaction entirely.
Reaction pathway for the condensation of 2,6-dichlorobenzaldehyde and hydrazine hydrate.
Comparative Reaction Parameters
The following table summarizes the quantitative data and expected outcomes for the two validated methodologies, allowing researchers to select the optimal conditions for their specific laboratory setup.
| Parameter | Protocol A: Conventional Reflux | Protocol B: Microwave-Assisted |
| Stoichiometry (Aldehyde:Hydrazine) | 1:3 to 1:5 | 1:2 to 1:3 |
| Solvent | Absolute Ethanol | Distilled Water / Ethanol (1:1) |
| Catalyst | Glacial Acetic Acid (1-2 drops) | Uncatalyzed or L-proline (10%) |
| Temperature | 78°C (Reflux) | 100°C (Microwave irradiation) |
| Reaction Time | 2 - 4 hours | 5 - 10 minutes |
| Average Yield | 75% - 85% | 88% - 95% |
| Primary Advantage | Scalability, utilizes standard equipment | Rapid kinetics, green chemistry profile |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the reaction's progress in real-time.
Step-by-step workflow for the synthesis and purification of the hydrazone product.
Protocol A: Conventional Acid-Catalyzed Reflux
This method is ideal for bulk synthesis and utilizes standard laboratory glassware.
Step 1: Reagent Charging In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.75 g (10 mmol) of 2,6-dichlorobenzaldehyde in 25 mL of absolute ethanol. Causality Check: Ethanol is selected as the solvent because it solubilizes the starting materials at room temperature but has lower solubility for the highly crystalline hydrazone product at lower temperatures, aiding in downstream recovery.
Step 2: Nucleophile Addition Slowly add 1.5 mL (~30 mmol, 3 eq) of hydrazine hydrate (80% or 98% aqueous solution) dropwise to the stirring mixture. Safety Note: Hydrazine hydrate is highly toxic; perform this step strictly inside a fume hood.
Step 3: Catalysis & Reflux Add 2 drops of glacial acetic acid to the mixture[3]. Attach a reflux condenser and heat the mixture to 78°C (gentle reflux) using an oil bath or heating mantle. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3). The starting aldehyde (UV active, higher Rf) should disappear over 2 to 4 hours, replaced by a lower Rf spot corresponding to the hydrazone.
Step 4: Quenching & Precipitation Once TLC confirms the consumption of the aldehyde, remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice-water under vigorous stirring. A light-yellow to white precipitate will form immediately.
Step 5: Isolation & Purification Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove unreacted hydrazine and acid traces. Recrystallize the crude solid from hot chloroform or a minimal amount of hot ethanol to yield light-yellow block crystals[1].
Protocol B: Microwave-Assisted Synthesis
This method leverages microwave dielectric heating for rapid, high-yield synthesis, minimizing thermal degradation[4].
Step 1: Preparation In a 30 mL microwave-safe reaction vessel, combine 1.75 g (10 mmol) of 2,6-dichlorobenzaldehyde, 1.0 mL (~20 mmol, 2 eq) of hydrazine hydrate, and 10 mL of a 1:1 distilled water/ethanol mixture[4].
Step 2: Irradiation Seal the vessel and place it in a dedicated laboratory microwave reactor (e.g., CEM Discover). Set the parameters to 100°C, 150 W maximum power, and a hold time of 5 to 10 minutes. Causality Check: Microwave irradiation causes rapid superheating of the polar solvent and reagents, drastically lowering the activation energy barrier for the dehydration step compared to standard conductive heating[4].
Step 3: Isolation Allow the vessel to cool to room temperature (the reactor's compressed air cooling will expedite this). The product will precipitate directly in the vessel. Filter, wash with cold water, and recrystallize as described in Protocol A.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, verify the product against these analytical markers:
-
Appearance : Light-yellow crystalline solid.
-
FT-IR Spectroscopy : Look for the disappearance of the strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of a sharp imine (C=N) stretch at 1600–1620 cm⁻¹. Primary amine (NH₂) stretching should be visible as a doublet in the 3200–3400 cm⁻¹ region.
-
¹H-NMR (DMSO-d6, 400 MHz) : The azomethine proton (CH=N) is highly diagnostic, typically appearing as a sharp singlet around δ 8.0–8.3 ppm. The terminal NH₂ protons will appear as a broad singlet around δ 6.5–7.0 ppm, integrating to 2 protons. The aromatic protons of the 2,6-dichlorophenyl ring will appear as a multiplet between δ 7.3–7.6 ppm.
References[1] Title: 2-{(1E)-[(E)-2-(2,6-Dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol: crystal structure, Hirshfeld surface analysis and computational study
Source: nih.gov / IUCr Journals URL:1[2] Title: Cyclometalation Reactions Involving C-Cl Bond Activation of ortho-Chlorinated Substrates with Imine as Anchoring Groups by Cobalt Complexes Source: acs.org / ACS Publications URL: 2[4] Title: Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives Source: benchchem.com URL: 4[3] Title: Serendipity at work: unexpected ring transformations of 4-aminopyrazolidin-3-ones into N-aminohydantoins Source: semanticscholar.org URL: 3
Sources
- 1. 2-{(1E)-[(E)-2-(2,6-Dichlorobenzylidene)hydrazin-1-ylidene]methyl}phenol: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2,6-Dichlorobenzaldehyde Hydrazone as a Versatile Ligand in Transition Metal Complexes
Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Focus: Ligand Design, Self-Validating Synthesis Protocols, and Physicochemical Characterization
Mechanistic Rationale & Ligand Design
The design of robust transition metal complexes relies heavily on the steric and electronic properties of the coordinating ligands. Hydrazones synthesized from 2,6-dichlorobenzaldehyde have emerged as highly privileged scaffolds in both medicinal chemistry and homogeneous catalysis[1].
The strategic choice of this specific ligand framework is driven by three distinct physicochemical advantages:
-
Hydrolytic Stability: Unlike standard imines, the hydrazone linkage (–NH–N=CH–) exhibits superior hydrolytic stability due to the conjugation of the azomethine double bond with the adjacent nitrogen lone pair[2].
-
Electronic Modulation: The two highly electronegative chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect. This increases the electrophilicity of the azomethine carbon and modulates the Lewis acidity of the coordinated metal center, which is highly beneficial for catalytic applications like oxidation or cross-coupling[1].
-
Steric Shielding & Lipophilicity: The bulky 2,6-dichloro substitution provides a protective steric "pocket" around the metal center, preventing unwanted dimerization or degradation of the complex. Furthermore, the halogenation significantly increases the lipophilicity (LogP) of the complex, enhancing cellular membrane permeability for drug development applications[1].
Logical Architecture of Synthesis & Complexation
The workflow below illustrates the logical progression from raw precursors to the validated metal complex. The condensation reaction relies on precise pH control to ensure the nucleophile is not deactivated, while the complexation step relies on the chelate effect to drive thermodynamic stability.
Logical workflow of 2,6-dichlorobenzaldehyde hydrazone ligand synthesis and metal complexation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in checkpoints (visual, chromatographic, or spectroscopic) to confirm success before proceeding to the next step.
Protocol 3.1: Synthesis of the 2,6-Dichlorobenzaldehyde Hydrazone Ligand
This protocol uses a generic aroyl/heteroaroyl hydrazine (e.g., isonicotinic acid hydrazide) to form a bidentate or tridentate chelator.
Reagents:
-
2,6-Dichlorobenzaldehyde (1.0 equiv)[3]
-
Hydrazine derivative (1.0 equiv)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the hydrazine derivative in 20 mL of warm absolute ethanol in a 100 mL round-bottom flask.
-
Electrophile Addition: Slowly add a solution of 10 mmol of 2,6-dichlorobenzaldehyde dissolved in 15 mL of ethanol.
-
Catalytic Activation (Critical Causality): Add exactly 2–3 drops of glacial acetic acid.
-
Causality: The acid catalyzes the dehydration of the intermediate carbinolamine. However, excessive acid will protonate the basic amine nucleophile, pulling the equilibrium backward and halting Schiff base formation[4].
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture at 75–80 °C for 2 to 4 hours with continuous magnetic stirring.
-
In-Process Validation (TLC): After 2 hours, spot the mixture on a silica gel TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the aldehyde spot (visualized via UV at 254 nm) validates reaction completion[4].
-
Isolation: Concentrate the solvent to half its volume under reduced pressure and cool the flask in an ice bath. Filter the resulting microcrystals, wash with cold ethanol, and dry under vacuum.
Protocol 3.2: Synthesis of the Transition Metal Complex (e.g., Cu²⁺, Ni²⁺)
The resulting complex geometry (square planar vs. octahedral) will depend on the metal ion and the denticity of the hydrazone.
Reagents:
-
Synthesized Hydrazone Ligand (1.0 or 2.0 equiv, depending on desired stoichiometry)
-
Metal(II) Chloride Hexahydrate (e.g., CuCl₂·6H₂O) (1.0 equiv)
-
Methanol/Ethanol mixture (1:1 v/v)
-
Triethylamine (TEA) (Optional, for deprotonation)
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 2 mmol of the hydrazone ligand in 20 mL of hot ethanol.
-
Metal Addition: Dissolve 1 mmol (for a 1:2 Metal:Ligand complex) of the metal salt in 10 mL of methanol. Add this dropwise to the hot ligand solution.
-
Visual Checkpoint: An immediate color change (e.g., colorless to deep green/brown for Copper, or pale to dark green for Nickel) validates initial coordination[5].
-
-
pH Adjustment (Critical Causality): If the ligand coordinates via an enolic or deprotonated amide oxygen, add 1-2 drops of TEA to shift the pH to ~7.5.
-
Causality: Deprotonation forces the tautomerization of the amide to the iminol form, generating a strongly coordinating anionic oxygen donor.
-
-
Reflux & Precipitation: Reflux the mixture for 3 hours. A colored precipitate will gradually form.
-
Isolation: Cool to room temperature, filter the solid complex, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry in a vacuum desiccator over anhydrous CaCl₂.
Data Presentation & Validation Metrics
Quantitative spectroscopic validation is mandatory to confirm the coordination mode. The table below summarizes the expected shift in key analytical markers when transitioning from the free ligand to the metal complex.
| Analytical Technique | Free Ligand Marker | Metal Complex Marker | Mechanistic Causality for Shift |
| FT-IR | ν (C=N) Azomethine at ~1585 cm⁻¹ | Shifted to 1525–1555 cm⁻¹ | Electron density donation from the azomethine nitrogen lone pair to the metal center weakens the C=N bond, lowering the stretching frequency[5]. |
| FT-IR | ν (C=O) Amide at ~1650 cm⁻¹ | Disappears or shifts to ~1610 cm⁻¹ | If deprotonated, the C=O becomes a C-O single bond. If neutrally coordinated, metal binding weakens the carbonyl double bond[5]. |
| FT-IR | N/A | New bands at 400–500 cm⁻¹ | Appearance of ν (M-N) and ν (M-O) coordinate covalent bonds[5]. |
| ¹H-NMR | Azomethine proton (-CH=N-) at ~8.3 ppm | Downfield shift (>8.6 ppm) | Deshielding effect caused by the depletion of electron density upon nitrogen coordination to the metal (applicable for diamagnetic metals like Zn²⁺). |
| UV-Vis | π→π∗ and n→π∗ bands | New d-d transition bands (>400 nm) | Ligand field splitting of the metal's d-orbitals due to the chelating environment. |
Strategic Applications
-
Drug Development: Metal complexes of 2,6-dichlorobenzaldehyde hydrazones exhibit enhanced antimicrobial and antitubercular properties compared to the free ligands. The chelation theory explains this: coordination reduces the polarity of the metal ion by partially sharing its positive charge with donor groups, increasing lipophilicity and allowing deeper penetration into bacterial lipid membranes[2].
-
Homogeneous Catalysis: These complexes act as robust catalysts in cross-coupling and oxidation reactions. The steric bulk of the 2,6-dichloro groups prevents the formation of inactive μ -oxo bridged dimers, maintaining a high concentration of the active monomeric catalytic species[1].
References
-
IndiaMART. Yellow 2,6-Dichlorobenzaldehyde Oxime Or 2,6-Dichlor-Benzaldehyd-Oxim. Retrieved from[Link]
-
JConsortium. Abstract A probe into the literature survey clearly reveals no work has been carried out for the synthesis of (E)-2-(2, 6-dichlorobenzylidene)hydrazinecarbothioamide. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Synthesis, Biological, Spectral, and Thermal Investigations of Cobalt(II) and Nickel(II) Complexes of N-Isonicotinamido-2′,4′-dichlorobenzalaldimine. Retrieved from[Link]
-
MDPI. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from[Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]
- 3. CAS 83-38-5: 2,6-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. jconsortium.com [jconsortium.com]
- 5. Synthesis, Biological, Spectral, and Thermal Investigations of Cobalt(II) and Nickel(II) Complexes of N-Isonicotinamido -2′,4′-Dichlorobenzalaldimine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1H-indazole derivatives from 2,6-Dichlorobenzaldehyde hydrazone
Application Note & Protocol
Topic: Strategic Synthesis of 4-Chloro-1H-Indazole Derivatives via Catalytic Intramolecular Amination of 2,6-Dichlorobenzaldehyde Hydrazone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 4-chloro-1H-indazole derivatives, beginning with the readily available starting material, 2,6-dichlorobenzaldehyde. The synthetic strategy hinges on the formation of an intermediate hydrazone, followed by a robust palladium-catalyzed intramolecular C-N bond formation—a modern and efficient alternative to harsher, classical methods.[4][5] We will elucidate the mechanistic rationale behind the choice of catalyst, ligand, and base, present a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting. This guide is designed to empower researchers to reliably synthesize this valuable heterocyclic motif for applications in drug discovery and materials science.
Introduction: The Significance of the 1H-Indazole Core
Indazoles are nitrogen-containing heterocyclic compounds that have garnered immense interest due to their wide spectrum of biological activities.[6] As bioisosteres of indoles, they feature an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to protein targets.[3] This structural feature has made the 1H-indazole a cornerstone in the design of kinase inhibitors and other targeted therapies.[3]
Given their importance, the development of efficient and scalable synthetic routes is paramount. Traditional methods for indazole synthesis can require harsh conditions or suffer from limited substrate scope.[5] Modern organometallic chemistry offers powerful solutions. The strategy detailed herein utilizes an intramolecular palladium-catalyzed amination of an ortho-chloroarylhydrazone, providing a direct and high-yielding pathway to the desired indazole core.[4] This approach leverages the C-Cl bond as a synthetic handle for cyclization, a common and effective strategy in contemporary heterocyclic chemistry.[7][8]
Synthetic Strategy and Mechanistic Rationale
The overall synthetic pathway is a two-step process: (1) Formation of the hydrazone intermediate from 2,6-dichlorobenzaldehyde and a selected hydrazine, and (2) Palladium-catalyzed intramolecular N-arylation to construct the bicyclic indazole ring.
Step 1: Hydrazone Formation
This initial step is a classical condensation reaction between the aldehyde functional group of 2,6-dichlorobenzaldehyde and a hydrazine (e.g., phenylhydrazine). The reaction is typically acid-catalyzed and proceeds readily in a protic solvent like ethanol.[9]
Step 2: Palladium-Catalyzed Intramolecular N-Arylation
This is the key bond-forming reaction that defines the protocol. The mechanism is a well-established catalytic cycle analogous to a Buchwald-Hartwig amination.
-
Causality Behind Component Selection:
-
Catalyst: A Palladium(0) source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is used. Pd(0) is electron-rich and readily undergoes oxidative addition into the aryl-chloride bond, initiating the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand like Xantphos or rac-BINAP is crucial.[4] The ligand stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents catalyst decomposition or the formation of inactive palladium black. Ineffective ligands can lead to extensive oligomerization and tarring.[4]
-
Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required.[4] Its primary role is to deprotonate the N-H of the hydrazone, making the nitrogen atom sufficiently nucleophilic to attack the palladium center and displace the second chlorine atom in the final reductive elimination step.
-
The proposed catalytic cycle is illustrated below.
Caption: Proposed catalytic cycle for the intramolecular N-arylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
Protocol 1: Synthesis of (E)-1-(2,6-Dichlorobenzylidene)-2-phenylhydrazine
This protocol details the formation of the hydrazone from 2,6-dichlorobenzaldehyde and phenylhydrazine.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2,6-Dichlorobenzaldehyde | 175.01 | 5.00 g | 28.57 | 1.0 |
| Phenylhydrazine | 108.14 | 3.10 mL | 28.57 | 1.0 |
| Ethanol (200 proof) | - | 100 mL | - | - |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - | catalyst |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (5.00 g, 28.57 mmol).
-
Add ethanol (100 mL) and stir until the solid is fully dissolved.
-
Add phenylhydrazine (3.10 mL, 28.57 mmol) dropwise to the solution at room temperature.
-
Add glacial acetic acid (0.5 mL) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4 hours. A precipitate will form as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Collect the solid product by vacuum filtration, washing the cake with cold ethanol (2 x 20 mL).
-
Dry the resulting pale yellow solid under vacuum to yield the title hydrazone. The product is typically of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-indazole
This protocol describes the palladium-catalyzed cyclization.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Hydrazone Intermediate | 265.13 | 5.00 g | 18.86 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 173 mg | 0.189 | 0.01 |
| Xantphos | 578.68 | 218 mg | 0.377 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 8.63 g | 26.40 | 1.4 |
| Toluene (anhydrous) | - | 100 mL | - | - |
Step-by-Step Methodology:
Caption: Experimental workflow for the cyclization step.
-
To a 250 mL oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the hydrazone intermediate (5.00 g, 18.86 mmol), cesium carbonate (8.63 g, 26.40 mmol), Pd₂(dba)₃ (173 mg, 1 mol%), and Xantphos (218 mg, 2 mol%).
-
Seal the flask with a septum and purge the system with dry nitrogen or argon for 15 minutes. An inert atmosphere is critical for catalyst stability.
-
Add anhydrous toluene (100 mL) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 4 hours until the starting hydrazone is consumed (typically 12-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (50 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-chloro-1-phenyl-1H-indazole.
Results and Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous solvent.3. Impure starting hydrazone.[4] | 1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled or commercially available anhydrous solvent.3. Recrystallize the hydrazone before use. |
| Formation of Dark Tar/Pd Black | 1. Ligand decomposition or dissociation.2. Reaction temperature too high. | 1. Use a more robust ligand; ensure correct catalyst-to-ligand ratio (typically 1:2).2. Reduce reaction temperature to 90-100 °C and monitor for longer time. |
| Side Product Formation (e.g., dehalogenation) | 1. Presence of protic impurities.2. Certain ligand/base combinations. | 1. Ensure all reagents and solvents are dry.2. Screen alternative bases (e.g., K₃PO₄) or ligands. |
Conclusion
This application note details a reliable and efficient two-step synthesis for 4-chloro-1H-indazole derivatives from 2,6-dichlorobenzaldehyde. By leveraging a modern palladium-catalyzed intramolecular amination, this protocol circumvents the need for harsh reagents and provides good to excellent yields of a highly valuable scaffold for drug discovery. The provided mechanistic insights and troubleshooting guide serve to make this powerful synthetic transformation accessible and dependable for researchers in the pharmaceutical and chemical sciences.
References
- Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance.
-
Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry, 70(2), 596–602. Available at: [Link]
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
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Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690.
- Tariq, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 405-419.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
-
Shaikh, M. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 23-45. Available at: [Link]
-
Ali, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4235. Available at: [Link]
-
Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6195–6204. Available at: [Link]
-
Xu, P., et al. (2016). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: en route to functionalized 1H-Indazole synthesis. Chemical Communications, 52(86), 12733-12736. Available at: [Link]
-
Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6195–6204. Available at: [Link]
-
Chen, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984. Available at: [Link]
-
Sirois, L. E., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 698–708. Available at: [Link]
- Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133.
- The Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information.
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
-
Xu, P., et al. (2016). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Communications, 52(86), 12733-12736. Available at: [Link]
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Molecules. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Available at: [Link]
-
Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Available at: [Link]
Sources
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Application Note: Advanced Synthesis of Guanabenz Analogs via Guanylation of 2,6-Dichlorobenzaldehyde Hydrazone
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application Area: Proteostasis Network Modulation, Unfolded Protein Response (UPR), and Neurodegenerative Disease Therapeutics
Executive Summary & Biological Rationale
Guanabenz, originally developed as an α2 -adrenergic receptor agonist for hypertension, has gained significant traction in neuropharmacology for its off-target ability to modulate the Unfolded Protein Response (UPR). Guanabenz and its structurally related analogs (e.g., Sephin1, Raphin1) act by selectively inhibiting the GADD34/PP1c phosphatase complex . By preventing the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2 α ), these compounds prolong translation attenuation during endoplasmic reticulum (ER) stress, thereby restoring cellular proteostasis and preventing protein misfolding-induced apoptosis.
Mechanism of Action: Guanabenz analogs inhibit GADD34/PP1c, prolonging eIF2α phosphorylation.
Strategic Advantages of the Hydrazone Route
The traditional industrial synthesis of Guanabenz involves the direct condensation of 2,6-dichlorobenzaldehyde with aminoguanidine bicarbonate . While highly efficient for the parent compound, this route is severely limited when developing novel analogs for Structure-Activity Relationship (SAR) studies, as substituted aminoguanidines are often unstable or not commercially available.
The Causality of the Hydrazone Strategy: By first converting 2,6-dichlorobenzaldehyde into its corresponding hydrazone , chemists isolate a stable, versatile intermediate. The terminal amine of this hydrazone can then be subjected to late-stage guanylation using a diverse array of electrophilic agents (e.g., substituted cyanamides, carbodiimides, or S-methylisothioureas) . This divergent approach allows for the rapid generation of a highly customized library of N-substituted and N,N'-disubstituted Guanabenz analogs.
Two-step divergent synthesis of Guanabenz analogs via the 2,6-dichlorobenzaldehyde hydrazone.
Experimental Methodologies
Protocol A: Synthesis of 2,6-Dichlorobenzaldehyde Hydrazone
Objective: Isolate the reactive hydrazone intermediate while strictly preventing the formation of the highly stable, unreactive symmetrical azine byproduct (Ar-CH=N-N=CH-Ar).
Causality & Logic: Hydrazine is a bifunctional nucleophile. If the aldehyde is present in excess, or if stoichiometric amounts are used, the newly formed hydrazone will rapidly react with a second aldehyde molecule to form the azine. To dictate the reaction kinetics in favor of the mono-hydrazone, a massive molar excess of hydrazine is utilized, and the aldehyde is added dropwise to ensure the local concentration of the electrophile remains near zero.
Step-by-Step Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stirrer, an addition funnel, and an ice bath.
-
Add hydrazine hydrate (80% aqueous, 250 mmol, 5.0 eq) and 50 mL of absolute ethanol to the flask. Chill to 0 °C.
-
Dissolve 2,6-dichlorobenzaldehyde (8.75 g, 50 mmol, 1.0 eq) in 50 mL of absolute ethanol.
-
Add the aldehyde solution dropwise to the vigorously stirring hydrazine solution over 45 minutes.
-
Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Check 1: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot ( Rf ~0.7) must completely disappear, replaced by the polar hydrazone spot ( Rf ~0.3).
-
Self-Validation Check 2: The solution should remain relatively clear. The appearance of a heavy, bright-yellow, insoluble precipitate indicates failure (azine formation).
-
Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine.
-
Partition the residue between dichloromethane (DCM, 100 mL) and water (50 mL). Extract the aqueous layer twice with DCM.
-
Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to yield the crude 2,6-dichlorobenzaldehyde hydrazone as a pale yellow solid.
Protocol B: Late-Stage Guanylation (Synthesis of Guanabenz Analogs)
Objective: Convert the hydrazone intermediate into an aminoguanidine derivative via electrophilic guanylation.
Causality & Logic: The terminal amine of the hydrazone ( Ar−CH=N−NH2 ) is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent imine bond (alpha effect and delocalization). To drive the guanylation forward, the electrophile (e.g., cyanamide) must be activated. The addition of concentrated HCl protonates the cyanamide to form a highly electrophilic carbodiimidium ion ( H2N−C+≡NH↔H2N+=C=NH ), facilitating nucleophilic attack .
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dichlorobenzaldehyde hydrazone (3.78 g, 20 mmol, 1.0 eq) in 30 mL of anhydrous ethanol.
-
Add the selected guanylating agent (e.g., Cyanamide for Guanabenz, or N-methylcyanamide for a substituted analog) (30 mmol, 1.5 eq).
-
Carefully add concentrated HCl (37%, 2.0 mL) dropwise to the stirring solution.
-
Self-Validation Check 3: The addition of HCl will produce a mild exotherm. This thermal release is a physical validation that the acid-base activation of the cyanamide is occurring.
-
Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12–18 hours.
-
Cool the reaction to room temperature. If the product precipitates as the hydrochloride salt, collect it directly via vacuum filtration.
-
If no precipitate forms, concentrate the solvent, dissolve the residue in water, and adjust the pH to 9 using 1M NaOH to precipitate the free base.
-
Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure Guanabenz analog.
Quantitative Data Presentation
Table 1: Comparison of Guanylating Agents for Hydrazone Diversification
| Guanylating Agent | Activation Method | Resulting Guanidine Substitution | Typical Yield | Reaction Time |
| Cyanamide ( NH2CN ) | Acid Catalysis (HCl) | Unsubstituted (Guanabenz) | 75–85% | 12–18 h |
| N-Alkylcyanamides | Acid Catalysis (HCl) | Mono N-substituted Analogs | 60–70% | 18–24 h |
| Carbodiimides (R-N=C=N-R) | Thermal / Lewis Acid | N,N'-Disubstituted Analogs | 50–65% | 24 h |
| S-Methylisothiourea | Base ( Et3N ) | Unsubstituted (Alternative) | 65–80% | 16 h |
Table 2: Representative Biological Metrics of Key Analogs Generated via Hydrazone Route
| Compound | R-Group Substitution | Primary Target | IC50 (GADD34/PP1c) | BBB Permeability (logBB) |
| Guanabenz | None ( NH2 ) | GADD34 | ~0.4 µM | High (+0.3) |
| Sephin1 | None (2-chloro only) | GADD34 | ~0.5 µM | High (+0.4) |
| Analog A | N-Methyl | GADD34 | ~1.2 µM | Moderate (-0.1) |
| Analog B | N,N'-Dimethyl | GADD34 | >10 µM (Inactive) | Low (-0.5) |
References
-
Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis Science URL:[Link]
-
Synthesis of N-(2,6-dichlorobenzylidene)-N'-amidino hydrazine PrepChem URL:[Link]
-
Aryl Guanyl Hydrazones: A Viable Strategy for Designing BBB-Permeable, Neuroactive Compounds? ACS Chemical Neuroscience URL:[Link]
-
A Review of the Biological Activity of Amidrazone Derivatives Molecules (PMC) URL:[Link]
Application Notes and Protocols: Catalytic Applications of 2,6-Dichlorobenzaldehyde Hydrazone Metal Complexes - A Technical Guide for Researchers
Introduction
Hydrazone metal complexes have emerged as a versatile and highly tunable class of catalysts in modern organic synthesis. Their structural diversity, straightforward synthesis, and ability to form stable chelates with a wide array of transition metals make them prime candidates for mediating a range of catalytic transformations.[1][2] This guide focuses on the potential catalytic applications of metal complexes derived from 2,6-dichlorobenzaldehyde hydrazone. The presence of two chlorine atoms in the ortho positions of the benzaldehyde ring is anticipated to impart unique electronic and steric characteristics to the resulting metal complexes. The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the metal center, influencing its reactivity. Furthermore, the steric bulk of the ortho-chloro substituents can play a crucial role in controlling the coordination geometry around the metal ion and the stereoselectivity of the catalyzed reactions.
It is important to note that while the catalytic activity of hydrazone metal complexes, in general, is well-documented, specific literature on the catalytic applications of metal complexes derived from 2,6-dichlorobenzaldehyde hydrazone is limited. Therefore, this guide will provide detailed protocols and application notes based on closely related and well-studied analogous systems. For each application, we will offer insights into how the specific 2,6-dichloro substitution pattern is expected to influence the catalytic performance, thereby providing a rational basis for designing and optimizing new catalytic systems. The protocols presented herein should be considered as robust starting points for research and development in this promising area.
Part 1: Synthesis and Characterization
The foundation of exploring the catalytic potential of these complexes lies in the reliable synthesis of the hydrazone ligand and its subsequent coordination to various metal centers.
Protocol 1: Synthesis of 2,6-Dichlorobenzaldehyde Hydrazone Ligand
This protocol describes the condensation reaction to form the hydrazone ligand.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydrazine hydrate (or a desired substituted hydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in absolute ethanol.
-
To this solution, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate (1 equivalent) to the stirred solution at room temperature.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The solid product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 2,6-Dichlorobenzaldehyde hydrazone ligand under vacuum.
Protocol 2: General Procedure for the Synthesis of Transition Metal Complexes (Cu, Ni, Pd, Mn, Co)
This general protocol can be adapted for the synthesis of various metal complexes of the 2,6-Dichlorobenzaldehyde hydrazone ligand.
Materials:
-
2,6-Dichlorobenzaldehyde hydrazone ligand
-
Metal salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂, MnCl₂, CoCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the 2,6-Dichlorobenzaldehyde hydrazone ligand (1 or 2 equivalents, depending on the desired stoichiometry) in hot methanol or ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the corresponding metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
Reflux the resulting mixture for 4-6 hours. The formation of a precipitate indicates the formation of the metal complex.[3]
-
After cooling to room temperature, collect the solid complex by vacuum filtration.
-
Wash the complex with the solvent used for the reaction to remove any unreacted ligand or metal salt.
-
Dry the final metal complex in a vacuum desiccator over anhydrous CaCl₂.[4]
Characterization: The synthesized ligand and its metal complexes should be thoroughly characterized using standard analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, elemental analysis, and in some cases, single-crystal X-ray diffraction to confirm their structure and purity.[5]
Part 2: Catalytic Applications
Section 2.1: Catalytic Oxidation Reactions
Introduction: Hydrazone metal complexes, particularly those of manganese and copper, have demonstrated significant catalytic activity in various oxidation reactions, including the oxidation of alcohols and hydrocarbons.[6][7] These complexes can activate oxidants like hydrogen peroxide or molecular oxygen for the selective transformation of substrates.
Application Note: Oxidation of Alcohols The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Hydrazone metal complexes can serve as efficient catalysts for this conversion under mild conditions.
Exemplary Protocol: Catalytic Oxidation of Benzyl Alcohol using a Manganese(II)-Hydrazone Complex This protocol is based on analogous manganese-hydrazone catalyzed oxidations.[8]
Materials:
-
Manganese(II) complex of 2,6-Dichlorobenzaldehyde hydrazone (as catalyst)
-
Benzyl alcohol (substrate)
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution) as oxidant
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask, add the Manganese(II)-hydrazone complex (e.g., 1 mol%).
-
Add acetonitrile as the solvent.
-
Add benzyl alcohol (the substrate).
-
Add aqueous tert-butyl hydroperoxide (TBHP) as the oxidant.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the desired time (e.g., 4-24 hours).
-
Monitor the progress of the reaction by gas chromatography (GC) or TLC.
-
Upon completion, the product can be isolated using standard workup and purification techniques.
Data Table: Catalytic Performance of Analogous Hydrazone-Metal Complexes in Alcohol Oxidation
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Mn(II)-hydrazone | Toluene | TBHP | Homogeneous | Optimized | - | 42.6 | 71 (Benzoic acid) | [8] |
| Cu(II)-aroylhydrazone | Benzyl alcohol | H₂O₂ | Acetonitrile | - | - | - | Excellent | [7] |
| Mn(II)-hydrazone | Cyclohexene | Iodosylbenzene | Acetonitrile | - | - | >95 | Epoxide | [6] |
Mechanistic Insight: Proposed Catalytic Cycle for Alcohol Oxidation
Caption: Generalized catalytic cycle for alcohol oxidation by a hydrazone metal complex.
Note on the Influence of 2,6-Dichloro Substitution: The two electron-withdrawing chlorine atoms on the phenyl ring are expected to increase the Lewis acidity of the metal center. This could enhance the coordination of the alcohol substrate and potentially increase the catalytic activity. However, the steric bulk of the ortho-chloro groups might hinder the approach of bulky alcohol substrates to the metal center, possibly leading to lower reaction rates for sterically demanding alcohols. This steric hindrance could also influence the selectivity of the oxidation reaction.
Section 2.2: Catalytic Cross-Coupling Reactions
Introduction: Palladium and nickel complexes of hydrazone ligands have emerged as effective catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of C-C bond formation in modern organic synthesis.[4] These phosphine-free ligand systems offer advantages in terms of air and moisture stability.
Application Note: Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura reaction enables the coupling of organoboron compounds with organic halides. Nickel(II)-hydrazone complexes have shown promise as cost-effective catalysts for this transformation.
Exemplary Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid using a Nickel(II)-Hydrazone Complex This protocol is adapted from studies on analogous nickel-hydrazone catalyzed Suzuki reactions.[4]
Materials:
-
Nickel(II) complex of 2,6-Dichlorobenzaldehyde hydrazone (as catalyst)
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene) (substrate)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) as base
-
Methanol (solvent)
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add the Nickel(II)-hydrazone complex (e.g., 0.5 mol%).
-
Add methanol as the solvent.
-
Seal the vial and heat the reaction mixture at 65 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture, and perform an extractive workup followed by purification by column chromatography to isolate the biphenyl product.
Data Table: Catalytic Performance of Analogous Ni(II) and Pd(II)-Hydrazone Complexes in Suzuki-Miyaura Reactions
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(II)-hydrazone | 1-bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Methanol | 65 | 2 | 81.86 | [4] |
| Pd(II)-hydrazone | Aryl chlorides | Aryl boronic acids | - | Water-Toluene | Optimized | - | up to 99 | [7] |
| Pd(II)-hydrazone | Aryl bromides | Aryl boronic acids | - | Water | - | - | up to 99 | [6] |
Mechanistic Insight: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Note on the Influence of 2,6-Dichloro Substitution: The steric bulk from the ortho-chlorine atoms could favor the formation of coordinatively unsaturated metal centers, which are often the active catalytic species. This might lead to enhanced catalytic activity. The electron-withdrawing effect of the chlorine atoms could also influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. For nickel-catalyzed reactions, these electronic effects can be particularly important for the stability of different oxidation states of nickel involved in the catalytic process.
Section 2.3: Catalytic Reduction Reactions
Introduction: Hydrazone metal complexes, including those of cobalt, are known to catalyze various reduction reactions, such as the reduction of nitroarenes to anilines.[9] These reactions are crucial for the synthesis of anilines, which are important intermediates in the pharmaceutical and dye industries.
Application Note: Reduction of Nitroarenes The selective reduction of a nitro group in the presence of other functional groups is a valuable transformation. Cobalt-hydrazone complexes offer a potential route to achieve this with high selectivity.
Exemplary Protocol: Catalytic Reduction of a Nitroarene to an Aniline using a Cobalt(II)-Hydrazone Complex This protocol is based on the general principles of nitroarene reduction catalyzed by transition metal complexes.[10]
Materials:
-
Cobalt(II) complex of 2,6-Dichlorobenzaldehyde hydrazone (as catalyst)
-
Nitroarene (e.g., 4-nitrotoluene) (substrate)
-
Sodium borohydride (NaBH₄) or hydrazine hydrate as the reducing agent
-
Ethanol or Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the nitroarene (1 mmol) in ethanol or methanol.
-
Add the Cobalt(II)-hydrazone complex (e.g., 1-2 mol%).
-
Slowly add a solution of sodium borohydride (2-3 equivalents) or hydrazine hydrate to the reaction mixture with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water and perform an extractive workup.
-
The resulting aniline can be purified by column chromatography.
Data Table: Catalytic Activity of Analogous Hydrazone-Metal Complexes in Reduction Reactions
| Catalyst | Substrate | Reductant | Solvent | Conditions | Product | Reference |
| Cobalt(II) complexes | Aldehydes | Pinacolborane | - | Mild | Primary alcohols | [9] |
| Cobalt(II) complexes | General | - | - | - | - | [10] |
| Nickel complexes | Hydrazones | H₂ | Mixed solvents | Asymmetric | Chiral hydrazines |
Mechanistic Insight: Proposed Pathway for Catalytic Nitroarene Reduction
Caption: A simplified representation of the catalytic reduction of a nitroarene.
Note on the Influence of 2,6-Dichloro Substitution: The electronic and steric properties imparted by the 2,6-dichloro substitution can influence the interaction of the catalyst with the nitroarene substrate and the reducing agent. The increased Lewis acidity of the metal center may facilitate the coordination of the nitro group. The steric hindrance around the metal center could play a role in the selectivity of the reduction, especially for substrates with multiple reducible functional groups. The stability of the cobalt complex in different oxidation states during the catalytic cycle can also be affected by the electron-withdrawing nature of the ligand.
Conclusion
Metal complexes of 2,6-Dichlorobenzaldehyde hydrazone represent a promising, yet underexplored, class of catalysts. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern on the benzaldehyde moiety offer exciting opportunities for tuning catalytic activity and selectivity in a variety of important organic transformations, including oxidation, cross-coupling, and reduction reactions. While direct experimental data for these specific complexes is currently scarce, the protocols and insights provided in this guide, based on well-studied analogous systems, offer a solid foundation for researchers to initiate investigations in this area. Further research is warranted to synthesize and characterize these novel complexes and to systematically evaluate their catalytic performance. Such studies will undoubtedly contribute to the broader field of homogeneous catalysis and may lead to the development of highly efficient and selective catalysts for academic and industrial applications.
References
-
Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. (2014). Semantic Scholar. [Link]
-
Hydrazone-based cobalt complexes toward multielectron redox and spin crossover. (n.d.). Royal Society of Chemistry. [Link]
- Hosseini-Monfared, H., & Mayer, P. (2006). Hydrazone Schiff base-manganese(II) complexes: Synthesis, crystal structure and catalytic reactivity. Inorganica Chimica Acta, 359(13), 4267-4276.
- Hosseini-Monfared, H., Pousaneh, E., Sadighian, S., Ng, S. W., & Tiekink, E. R. T. (2012). Syntheses, Structures, and Catalytic Activity of Copper(II)‐Aroylhydrazone Complexes. Zeitschrift für anorganische und allgemeine Chemie, 638(10), 1643-1649.
- Tang, J., Lv, L., et al. (2018). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates.
- Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydrobor
- Evaluation of Manganese Cubanoid Clusters for Water Oxidation Catalysis: From Well-Defined Molecular Coordination Complexes to. (n.d.). Wiley Online Library.
- (PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (2014).
- Developing Ligands for Palladium(II)
-
Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. (n.d.). RSC Publishing. [Link]
- Hydrazone-based cobalt complexes toward multielectron redox and spin crossover. (n.d.). PMC.
- Mino, T., et al. (2006). Palladium-catalyzed sonogashira and hiyama reactions using phosphine-free hydrazone ligands. SciSpace.
- Preferential hexacoordination of cobalt(II) complexes with heteroaroyl-hydrazones. (n.d.). Indian Academy of Sciences.
- Jadhav, N. B., Patil, R. M., & Lokhande, R. S. (2018). Synthesis, Characterization and Structural Elucidation of Some Cobalt Metal Complexes Obtained from Novel Hydrazones. International Journal for Research in Applied Science & Engineering Technology, 6(5), 215-220.
- Ayad, M. I., et al. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Crystal Structures, Characterization and Catalytic Property of Copper(II) Complexes Derived from Hydrazone Ligands. (2021).
- Mahmoud, A. G., Gurbanov, A. V., & Guedes da Silva, M. F. C. (2024). Water-soluble arylhydrazone complexes based on Mn(II) and Cu(II)
-
Advancements in multifunctional manganese complexes for catalytic hydrogen transfer reactions. (2021). RSC Publishing. [Link]
-
Two hydrazone copper(ii) complexes: synthesis, crystal structure, cytotoxicity, and action mechanism. (n.d.). RSC Publishing. [Link]
- SYNTHESIS AND CHARACTERISATIONS OF NICKEL(II)–HYDRAZONE COMPLEX AS CATALYST IN SUZUKI REACTION. (2023). Malaysian Journal of Analytical Sciences.
- Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (n.d.). PMC.
- Transition metal complexes of hydrazones as potential antimicrobial and anticancer agents: A short review. (2024). PubMed.
- Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II)
- Recent Developments of Manganese Complexes for Catalytic Hydrogenation and Dehydrogenation Reactions. (n.d.).
- Palladium-C
- Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross-Coupling. (n.d.). Rutgers University.
- A Comprehensive Review on Analytical Applications of Hydrazone Deriv
- (PDF) Palladium-Catalyzed Reactions. (2021).
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- 5. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Microwave-Assisted Synthesis of 2,6-Dichlorobenzaldehyde Hydrazone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: High-throughput intermediate synthesis, Green Chemistry, Heterocyclic Precursors
Executive Summary
2,6-Dichlorobenzaldehyde hydrazone is a highly valuable synthetic intermediate, primarily utilized in the downstream synthesis of indazoles, pyrazoles, and other nitrogen-rich heterocycles with profound pharmacological properties (e.g., anti-inflammatory and anticancer activities). Traditional condensation methods suffer from sluggish kinetics due to the severe steric shielding provided by the two ortho-chlorine atoms. This application note details a highly efficient, self-validating microwave-assisted protocol utilizing L-proline on polyethylene glycol (LPP) as a recyclable phase-transfer catalyst in an aqueous medium.
Scientific Context & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why we deviate from classical conductive heating methods for this specific substrate.
The Steric Challenge: In conventional hydrazone synthesis, the nucleophilic attack of hydrazine on the carbonyl carbon is the rate-determining step. For 2,6-dichlorobenzaldehyde, the bulky chlorine atoms at the 2- and 6-positions create a significant steric blockade, elevating the activation energy ( Ea ) required for the tetrahedral intermediate formation. Consequently, conventional refluxing in ethanol often requires 4 to 12 hours, yielding incomplete conversions and promoting side reactions.
Microwave Dielectric Heating: Microwave-assisted organic synthesis (MAOS) fundamentally alters the energy transfer mechanism. Instead of relying on thermal conduction, microwaves couple directly with the dipoles of the solvent (water) and the reactants (hydrazine). This dielectric heating generates instantaneous, localized superheating. The rapid energy injection easily overcomes the high Ea imposed by steric hindrance, accelerating the reaction rate by up to 100-fold (1)[1].
Catalytic Causality (LPP in Water): The use of 10% LPP (L-proline on polyethylene glycol) serves a dual purpose. First, L-proline acts as an organocatalyst, activating the carbonyl group via hydrogen bonding. Second, the PEG chain functions as a phase-transfer agent, bridging the highly polar aqueous phase containing hydrazine with the hydrophobic 2,6-dichlorobenzaldehyde, ensuring high collision frequency in a green solvent system (2)[2].
Reaction Pathway & Workflow
Caption: Workflow for the microwave-assisted synthesis of 2,6-Dichlorobenzaldehyde hydrazone.
Experimental Protocol
Materials & Reagents
-
2,6-Dichlorobenzaldehyde: 1.0 mmol (~175 mg)
-
Hydrazine hydrate (80% or 98% aqueous): 2.0 mmol (~100 µL)
-
L-proline on polyethylene glycol (LPP): 10 mol%
-
Distilled water: 10 mL
-
Ethanol: For workup and recrystallization
-
Hexane and Ethyl Acetate: For TLC analysis
Equipment Setup
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave, or equivalent).
-
30 mL heavy-walled microwave-safe glass vessel with a pressure-rated septum cap.
-
Magnetic stir bar.
Step-by-Step Methodology
-
Reaction Assembly: To the microwave-safe reaction vessel, add 1.0 mmol of 2,6-dichlorobenzaldehyde and 10 mL of distilled water. Add 10 mol% of the LPP catalyst.
-
Nucleophile Addition: Carefully add 2.0 mmol of hydrazine hydrate to the suspension.
-
Causality Note: A 2:1 molar ratio of hydrazine to aldehyde is critical. Hydrazine is a bifunctional nucleophile; if the aldehyde is in excess or stoichiometric, the initially formed hydrazone can attack a second aldehyde molecule, yielding an unwanted symmetrical azine. The excess hydrazine kinetically favors the mono-hydrazone.
-
-
Sealing and Irradiation: Drop in a magnetic stir bar, seal the vessel with the septum cap, and place it into the microwave reactor cavity. Program the reactor to 300 W, with a target temperature of 120 °C, and a hold time of 10–15 minutes. Ensure dynamic pressure control is active.
-
Cooling: Upon completion, allow the reactor's compressed air cooling system to return the vessel to room temperature (< 30 °C) before uncapping.
-
Isolation & Catalyst Recovery: Dilute the crude aqueous mixture with 10 mL of hot ethanol to dissolve the organic product. Filter the mixture while hot to recover the insoluble LPP catalyst. Wash the filter cake with an additional 3 × 5 mL of warm ethanol (1)[1].
-
Purification: Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator. Recrystallize the resulting crude solid from minimal hot ethanol to yield pure 2,6-dichlorobenzaldehyde hydrazone.
Quantitative Data & Process Comparison
The following table summarizes the empirical advantages of the microwave-assisted protocol over classical conductive heating methods:
| Parameter | Conventional Heating | Microwave-Assisted (LPP/H2O) |
| Heating Source | Conductive (Oil Bath) | Dielectric (Microwave Reactor) |
| Solvent System | Absolute Ethanol | Distilled Water (Green Solvent) |
| Catalyst | Glacial Acetic Acid | LPP (10 mol%) |
| Reaction Temperature | 80 °C (Reflux) | 120 °C (Pressurized) |
| Reaction Time | 4 – 12 hours | 10 – 15 minutes |
| Average Yield | 55 – 65% | 90 – 95% |
| Primary Impurity | Symmetrical Azine | Negligible |
Protocol Validation & Quality Control
To ensure this protocol acts as a self-validating system, researchers must verify the structural integrity of the synthesized batch before proceeding to downstream cyclization (e.g., indazole synthesis).
-
In-Process TLC Validation: Spot the crude mixture alongside a pure 2,6-dichlorobenzaldehyde standard on a silica gel TLC plate. Elute using an n-hexane:ethyl acetate (1:1 v/v) mobile phase. The complete disappearance of the higher-Rf aldehyde spot confirms reaction completion (2)[2].
-
FT-IR Spectroscopy: Confirm the presence of the primary amine/hydrazone N-H stretch (~3200-3300 cm⁻¹) and the C=N imine stretch (~1600-1650 cm⁻¹), alongside the absolute disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) (3)[3].
-
1H-NMR (DMSO-d6): Look for the diagnostic hydrazone azomethine proton (CH=N) typically appearing as a singlet around δ 8.0 - 8.5 ppm, and the broad D2O-exchangeable NH2 protons.
References
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests Source: Asian Journal of Research in Chemistry URL:[Link]
-
Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Sources
Advancing Sustainable Drug Discovery: Green Chemistry Protocols for the Synthesis of Halogenated Hydrazones
Introduction: The Imperative for Greener Routes to Halogenated Hydrazones
Halogenated hydrazones are a cornerstone of modern medicinal chemistry and drug development. The incorporation of halogen atoms into the hydrazone scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to their investigation in a wide array of therapeutic areas. However, traditional synthetic routes to these valuable compounds often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions, contributing to a significant environmental footprint.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge, green chemistry methodologies for the synthesis of halogenated hydrazones. By embracing these sustainable practices, laboratories can not only reduce their environmental impact but also often benefit from increased efficiency, higher yields, and enhanced safety. We will delve into the principles and detailed protocols for several innovative techniques, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each approach.
Core Principles of Green Synthesis
The methodologies detailed below are grounded in the core principles of green chemistry, aiming to:
-
Prevent Waste: Designing syntheses to minimize the generation of waste.
-
Maximize Atom Economy: Incorporating the maximum amount of starting materials into the final product.
-
Utilize Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity to human health and the environment.
-
Design Safer Chemicals: Creating products that are effective yet have minimal toxicity.
-
Use Safer Solvents and Auxiliaries: Reducing or eliminating the use of auxiliary substances like solvents.
-
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Mechanochemical Synthesis: Solvent-Free Reactions by Grinding
Mechanochemistry harnesses mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state, often eliminating the need for bulk solvents.[1][2] This technique is particularly effective for condensation reactions like hydrazone formation.
Causality in Mechanochemical Synthesis:
The efficiency of mechanochemical synthesis stems from several factors. The intense grinding action increases the surface area of the reactants, bringing them into close contact and facilitating bond formation. Localized heating at the point of impact can also provide the necessary activation energy for the reaction. In some cases, the mechanical force can even lead to the formation of different crystalline phases or polymorphs with enhanced reactivity.[3]
Application Note: Liquid-Assisted Grinding (LAG)
While neat (solvent-free) grinding is often successful, the addition of a catalytic amount of a liquid, a technique known as liquid-assisted grinding (LAG), can significantly accelerate the reaction rate.[3] The liquid phase can aid in mass transport and dissolve reactants on a microscopic scale, enhancing molecular mobility and facilitating the reaction.
Protocol: Mechanochemical Synthesis of a Dihydroxybenzaldehyde-based Hydrazone
This protocol is adapted from a procedure for the synthesis of various hydrazones via mechanochemistry.[3]
Materials:
-
Appropriate dihydroxybenzaldehyde (1 mmol, e.g., 0.138 g of 2,4-dihydroxybenzaldehyde)
-
Appropriate hydrazide (1 mmol)
-
Methanol (50 µL)
-
Ball mill (e.g., Retsch MM200) with a 10 mL Teflon or stainless steel jar and one 10 mm milling ball
Procedure:
-
Place the dihydroxybenzaldehyde (1 mmol) and the hydrazide (1 mmol) into the 10 mL milling jar.
-
Add the milling ball to the jar.
-
Add 50 µL of methanol to the solid reactants.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a frequency of 25 Hz for 60 minutes.
-
After milling, carefully open the jar in a fume hood.
-
The resulting powder is typically of high purity and can be analyzed directly. Further purification is often not necessary.
Workflow for Mechanochemical Synthesis
Caption: Mechanochemical synthesis workflow.
Microwave-Assisted Organic Synthesis (MAOS): Rapid and Efficient Heating
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times and often leading to higher yields and cleaner products compared to conventional heating methods.[4][5]
The Rationale Behind MAOS:
Microwave energy directly heats the reaction mixture through dielectric heating, which is the interaction of polar molecules with the oscillating electric field of the microwaves. This leads to rapid and uniform heating throughout the bulk of the reaction medium, avoiding the localized overheating that can occur with conventional oil baths. This precise and efficient energy transfer can accelerate reaction rates and minimize the formation of side products.
Application Note: Solvent Choice and Power Settings
The choice of solvent is critical in MAOS. Polar solvents like ethanol and dichloromethane are efficient at absorbing microwave energy.[4] The microwave power and reaction time should be optimized for each specific reaction to achieve the best results while avoiding decomposition of the reactants or products.[1]
Protocol: Microwave-Assisted Synthesis of a Halogenated Phenylacetic Acid Hydrazide-Hydrazone
This protocol is based on a method for synthesizing a series of hydrazide-hydrazones of phenylacetic acid.[1]
Materials:
-
Hydrazide of phenylacetic acid (1 mmol)
-
Substituted halogenated aromatic aldehyde (1.1 mmol)
-
Ethanol (96%, 4 mL)
-
Microwave synthesizer with appropriate reaction tubes
Procedure:
-
Place the hydrazide of phenylacetic acid (1 mmol) in a microwave reaction tube.
-
Dissolve the hydrazide in 4 mL of 96% ethanol.
-
Add the substituted halogenated aromatic aldehyde (1.1 mmol) to the solution.
-
Seal the reaction tube and place it in the microwave synthesizer.
-
Irradiate the mixture with 300 W of power for 7 minutes at a temperature of 155 °C.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is then collected by filtration under reduced pressure.
Workflow for Microwave-Assisted Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
- 5. minarjournal.com [minarjournal.com]
Application Notes and Protocols for the Functionalization of 2,6-Dichlorobenzaldehyde Hydrazone in Drug Design
Introduction: The 2,6-Dichlorobenzaldehyde Hydrazone Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of chemical scaffolds, the hydrazone moiety (-C=N-NH-) has emerged as a "privileged" structure due to its remarkable versatility and broad spectrum of biological activities.[1][2] When incorporated with a 2,6-dichlorobenzaldehyde core, the resulting hydrazone scaffold presents a unique combination of structural features ripe for exploration in drug design. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can significantly influence the electronic properties and biological interactions of the molecule, making it an attractive starting point for the development of new drug candidates.
This technical guide provides an in-depth exploration of the functionalization of 2,6-dichlorobenzaldehyde hydrazone, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into synthetic strategies, characterization techniques, and the biological evaluation of novel derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Core Synthesis: Preparation of 2,6-Dichlorobenzaldehyde Hydrazone
The foundational step in this journey is the synthesis of the core 2,6-dichlorobenzaldehyde hydrazone. This is typically achieved through a straightforward acid-catalyzed condensation reaction between 2,6-dichlorobenzaldehyde and a suitable hydrazide. The choice of hydrazide is the first point of diversification, allowing for the introduction of various functionalities.
Protocol 1: General Synthesis of a 2,6-Dichlorobenzaldehyde Aroylhydrazone
This protocol describes the synthesis of an N'-[(2,6-dichlorophenyl)methylidene]benzohydrazide, a common starting point for further functionalization.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Benzohydrazide (or other desired aroylhydrazide)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add a solution of benzohydrazide (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle refluxing for 2-4 hours may be required to drive the reaction to completion.
-
Upon completion, the hydrazone product will often precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and air-dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Expected Outcome: A crystalline solid. The yield and melting point will vary depending on the specific hydrazide used.
Functionalization Strategies: Unlocking the Therapeutic Potential
The true power of the 2,6-dichlorobenzaldehyde hydrazone scaffold lies in its potential for diverse functionalization. These modifications can be targeted at three primary locations: the hydrazone moiety, the phenyl ring of the hydrazide, or the dichlorophenyl ring.
Modification of the Hydrazone Moiety: Cyclization Reactions
The hydrazone linkage is a versatile precursor for the synthesis of various heterocyclic compounds, which are often associated with enhanced biological activity.
This protocol outlines the synthesis of a 2-(2,6-dichlorophenyl)-5-phenyl-1,3,4-oxadiazole via oxidative cyclization of the corresponding benzoylhydrazone.
Materials:
-
N'-[(2,6-dichlorophenyl)methylidene]benzohydrazide (from Protocol 1)
-
Acetic Anhydride
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend the N'-[(2,6-dichlorophenyl)methylidene]benzohydrazide (1.0 equivalent) in acetic anhydride.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with constant stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acetic acid.
-
The crude product is washed again with water and dried.
-
Recrystallization from a suitable solvent like ethanol will afford the purified 1,3,4-oxadiazole derivative.
Functionalization of the Dichlorophenyl Ring: Nucleophilic Aromatic Substitution (SNA)
While challenging due to the electron-rich nature of the hydrazone, under specific conditions, the chlorine atoms on the 2,6-dichlorophenyl ring can be substituted via nucleophilic aromatic substitution (SNA), opening avenues for novel derivatives.
Note on Causality: The success of SNA reactions on this scaffold is highly dependent on the activation of the aromatic ring. Often, the presence of strong electron-withdrawing groups on the hydrazide portion or the use of a strong nucleophile and forcing conditions are necessary.
Derivatization of the Hydrazide Phenyl Ring
The most common and versatile approach to creating a library of 2,6-dichlorobenzaldehyde hydrazone derivatives is to start with a variety of substituted hydrazides. This allows for the systematic exploration of structure-activity relationships (SAR).
Characterization of Synthesized Compounds
Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, N-H, and C=N.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Table 1: Representative Characterization Data for 2-[2-(2,6-Dichlorobenzylidene)hydrazinyl]-1H-Benzo[D]imidazole (3g) [3]
| Analysis | Data |
| Appearance | Yellow powder |
| Melting Point (°C) | 271–273 |
| IR (KBr, cm⁻¹) | 3425 (N-H), 2915 (C-H), 1603 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.11–7.89 (m, 7H, Ar-H), 8.72 (s, 1H, CH=N), 10.29 (s, 1H, NH), 12.53 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 114.8, 115.2, 123.4, 123.9, 124.6, 127.5, 128.2, 129.3, 130.2, 131.4, 131.9, 133.8, 138.4, 160.6 |
| MS (m/z, %) | 304 (M⁺, 62) |
Biological Evaluation: Assessing Therapeutic Potential
The synthesized derivatives of 2,6-dichlorobenzaldehyde hydrazone should be screened for a variety of biological activities. Below are example protocols for key assays.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Normal fibroblast cell line (for selectivity assessment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Standard anticancer drug (e.g., Cisplatin)
-
Cell culture medium and supplements
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and the standard drug. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Data Analysis and Interpretation:
A lower IC₅₀ value indicates higher cytotoxic activity. It is crucial to also test the compounds on a normal cell line to assess their selectivity towards cancer cells. Tolmetin hydrazide–hydrazones bearing a 2,6-dichlorophenyl moiety have been reported to exhibit significant cytotoxicity and induce apoptosis in the HT-29 colon cancer cell line.[4]
Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Bacterial/fungal inoculum
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in the appropriate broth in 96-well plates.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Analysis and Interpretation:
Lower MIC values indicate greater antimicrobial potency. The presence of electron-withdrawing groups like chlorine on the aromatic ring has been shown to improve the antimicrobial activity of hydrazone compounds.[5]
Structure-Activity Relationship (SAR) Insights
Systematic functionalization and biological evaluation allow for the elucidation of Structure-Activity Relationships (SAR). For 2,6-dichlorobenzaldehyde hydrazone derivatives, key considerations include:
-
The nature and position of substituents on the hydrazide phenyl ring: Electron-donating or withdrawing groups can significantly impact activity.
-
Conversion to heterocyclic rings: Cyclization of the hydrazone moiety can lock the molecule in a specific conformation and introduce new interaction points with biological targets.
-
Modification of the dichlorophenyl ring: Although challenging, substitution of the chlorine atoms would provide valuable SAR data.
Visualization of Key Concepts
Diagram 1: General Synthetic Scheme for 2,6-Dichlorobenzaldehyde Hydrazone Derivatives
Caption: Synthetic route to 2,6-dichlorobenzaldehyde hydrazone derivatives.
Diagram 2: Key Functionalization Points
Caption: Key sites for functionalization on the core scaffold.
Conclusion and Future Directions
The 2,6-dichlorobenzaldehyde hydrazone scaffold represents a promising starting point for the development of novel drug candidates with diverse therapeutic applications. The synthetic accessibility and the potential for multi-site functionalization make it an attractive platform for generating chemical libraries for high-throughput screening. Future research should focus on exploring a wider range of functionalization reactions, particularly those that modify the dichlorophenyl ring, and on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives. The integration of computational modeling and in silico screening can further accelerate the drug discovery process based on this versatile scaffold.
References
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 104.
- Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis of some hydrazone derivatives and their anti-inflammatory activity. (n.d.).
- Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Bentham Science.
- Mamdouh, A., El-Gamel, N. E. A., & Orabi, A. S. (2025). Synthesis, structural elucidation, and molecular docking of diclofenac-derived hydrazone metal complexes with anti-inflammatory and anticancer potential. Scientific Reports, 15(1), 27143.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
- Al-Ostath, A., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole.
- Han, M., Atalay, P., & Küçükgüzel, Ş. G. (2020). Synthesis, characterization and anticancer activity of novel hydrazide-hydrazones derived from ethyl paraben. Journal of Research in Pharmacy, 24(3), 356-367.
- Synthesis and Anticancer Activity of Novel Hydrazone Linkage-Based Aryl Sulfonate Derivatives as Apoptosis Inducers. (2021). Letters in Drug Design & Discovery, 18(11), 1069-1082.
- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017).
- Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. (2024). Journal of Molecular Structure, 1301, 137381.
- Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022). Research Journal of Pharmacy and Technology, 15(4), 1743-1748.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals, 14(10), 1010.
-
Terzioglu, N., & Gürsoy, A. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1][6][7]thiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 38(7-8), 781-786.
- SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (n.d.). CyberLeninka.
- Hajiali, S., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2025). Molecules, 30(20), 5035.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Hydrazone derivatives in agrochemical discovery and development. (n.d.). Elsevier.
- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2020). Molecules, 25(20), 4735.
- Preparation method of 2, 6-dichlorobenzaldehyde. (n.d.).
- One prepares the method for 2,6-dichlorobenzaldehyde. (n.d.).
- Synaffix Secures End-to-End Patent Protection of Its ADC Technology Platform as Its HydraSpace™ Patent Grants in the United St
- Hydrazones as Potential Antimelanoma Prototypes: A Systematic and Patent Review. (2026). Anticancer Agents in Medicinal Chemistry.
- Drug Repurposing Patent Applications April–June 2025. (2025). ASSAY and Drug Development Technologies.
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- 7. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,6-Dichlorobenzaldehyde Hydrazone Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-dichlorobenzaldehyde hydrazone. As a crucial intermediate in the development of antihypertensive agents (such as Guanabenz) and various agricultural compounds, achieving high-yield, high-purity synthesis of this hydrazone is critical[1].
The 2,6-dichloro substitution pattern presents unique steric and electronic challenges that often lead to incomplete conversions, azine byproduct formation, and isomeric mixtures. As Senior Application Scientists, we have designed this guide to provide field-proven, self-validating protocols that explain the causality behind every experimental choice, ensuring you can troubleshoot and optimize your workflow with confidence.
Process Visualization & Logic
Before diving into the protocol, review the logical workflow of the synthesis. This system is designed with built-in feedback loops to correct the two most common failure modes: steric stalling and bis-hydrazone (azine) formation.
Caption: Workflow and troubleshooting logic for 2,6-dichlorobenzaldehyde hydrazone synthesis.
Self-Validating Experimental Protocol
Optimized Citric-Acid Catalyzed Condensation
Causality Note: We utilize citric acid over traditional acetic acid. The tricarboxylic nature of citric acid provides superior protonation of the sterically hindered carbonyl oxygen without promoting side reactions, driving the equilibrium forward to achieve superior yields[2].
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (10.0 mmol, 1.75 g) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add 0.1 g of citric acid (eco-friendly catalyst). Validation: The solution should remain clear.
-
Hydrazine Addition (Critical Step): Cool the flask to 0–5 °C. Slowly add hydrazine hydrate (80% aqueous solution, 25.0 mmol, 2.5 eq) dropwise over 15 minutes. Causality: Maintaining a high local concentration of hydrazine prevents the newly formed hydrazone from acting as a nucleophile and reacting with unreacted aldehyde to form the azine byproduct[3].
-
Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 2–3 hours. Alternatively, subject the mixture to ultrasonic irradiation (425 W) for 18 minutes to overcome the steric hindrance of the ortho-chloro groups[4].
-
In-Process Check: Perform TLC (Hexane:Ethyl Acetate 1:1). The aldehyde spot (Rf ~0.7) should disappear, replaced by a more polar hydrazone spot (Rf ~0.4).
-
Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum.
-
Purification: Recrystallize from hot ethanol. Crucial: Perform this step away from direct sunlight/UV light to prevent anti to syn (E/Z) isomerization[5].
Quantitative Data: Catalyst & Method Optimization
The table below summarizes the expected yields and byproduct profiles based on the chosen synthetic route.
| Reaction Condition | Catalyst | Time | Temp / Energy | Yield (%) | Byproduct (Azine) |
| Conventional Reflux | Acetic Acid | 4-5 hours | 70 °C | 78 - 85% | Moderate (~5%) |
| Optimized Reflux | Citric Acid | 2-3 hours | 70 °C | 88 - 94% | Low (<2%) |
| Solvent-Free | None | 5 mins | Ambient | ~54% | High (~15%) |
| Ultrasonic Irradiation | Citric Acid | 18 mins | 425 W | >90% | Trace |
Troubleshooting Guide (Q&A)
Q1: Why am I getting a highly insoluble yellow precipitate instead of the target hydrazone? Analysis: You have synthesized the symmetrical azine byproduct, N,N′-bis(2,6-dichlorobenzylidene)hydrazine[3]. This occurs when the mono-hydrazone product acts as a nucleophile and attacks a second molecule of 2,6-dichlorobenzaldehyde. Solution: This is a stoichiometry and addition-rate issue. Ensure you are using a strict excess of hydrazine hydrate (at least 2.0 to 2.5 equivalents). Furthermore, reverse the addition: add the aldehyde solution dropwise to the hydrazine solution to ensure hydrazine is always in massive excess in the reaction environment.
Q2: The reaction stalls at 70% conversion. How do I overcome the steric hindrance of the 2,6-dichloro groups? Analysis: The two bulky chlorine atoms at the ortho positions (2 and 6) create a severe steric shield around the carbonyl carbon, hindering the nucleophilic attack of hydrazine. Solution: Shift the thermodynamics and kinetics. First, switch your catalyst from acetic acid to citric acid, which has been proven to maintain high yields (88–94%) even with sterically hindered dichlorobenzaldehydes[2]. If conventional heating still stalls, apply ultrasonic irradiation (e.g., 425 W for 18 minutes), which induces acoustic cavitation, providing localized high energy to overcome the activation barrier without degrading the product[4].
Q3: My NMR shows a mixture of products even after purification, and the melting point is broad. Is the compound degrading? Analysis: The compound is likely not degrading; it is isomerizing. Hydrazones derived from 2,6-dichlorobenzaldehyde (similar to the free base of Guanabenz) are highly susceptible to geometrical E/Z (anti/syn) isomerization when exposed to UV light or even ambient laboratory lighting[5]. Solution: Wrap your reaction vessels and crystallization flasks in aluminum foil. Conduct all workup and purification steps under low-light conditions. The E-isomer is typically the thermodynamically stable form isolated initially, but photo-irradiation rapidly establishes an E/Z equilibrium, ruining your analytical purity.
Frequently Asked Questions (FAQs)
Q: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: While anhydrous hydrazine is a stronger nucleophile, it is highly toxic, volatile, and dangerously explosive. Hydrazine hydrate (50–80%) is strongly recommended for safety and is perfectly sufficient for this synthesis. The excess water can be easily managed by using absolute ethanol as a solvent, which azeotropes the water during reflux.
Q: How should the purified 2,6-dichlorobenzaldehyde hydrazone be stored? A: Store the crystalline powder in an amber glass vial, flushed with Argon or Nitrogen, at temperatures below +30°C (ideally 2–8°C for long-term storage)[1]. It is air-sensitive over prolonged periods and highly photo-sensitive.
References
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC (nih.gov).
- Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy. Asian Journal of Research in Chemistry.
- N,N′-Bis(2,6-dichlorobenzylidene)hydrazine. Semantic Scholar.
- Geometrical Isomerism in Guanabenz Free Base: Synthesis, Characterization, Crystal Structure and Theoretical Studies. ResearchGate.
- Cas 83-38-5, 2,6-Dichlorobenzaldehyde. LookChem.
Sources
Preventing hydrolysis of the hydrazone linkage in aqueous media
Technical Support Center: Hydrazone Linkage Stability
Introduction: The Challenge of Hydrazone Stability
Welcome to the technical support center for hydrazone linkage chemistry. As researchers in drug development and bioconjugation, you understand the immense utility of the hydrazone bond—a versatile tool for linking molecules, particularly celebrated for its pH-sensitive nature. This characteristic is the cornerstone of many advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs), where the linker must remain stable in the neutral pH of blood but cleave efficiently in the acidic environment of cellular endosomes and lysosomes.[1][2][3][4]
However, this inherent pH sensitivity is a double-edged sword. Premature hydrolysis in aqueous media can lead to off-target effects, reduced efficacy, and inconsistent experimental results. This guide is designed to provide you, our fellow scientists, with a deep, mechanistically-grounded understanding of hydrazone hydrolysis and to offer practical, actionable solutions to the stability challenges you may encounter in your work.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing hydrazone stability. Understanding why a hydrazone bond breaks is the first step to preventing it.
Q1: What is the primary mechanism of hydrazone bond hydrolysis?
A1: The cleavage of a hydrazone bond in aqueous media is an acid-catalyzed hydrolysis reaction.[5][6] The process is reversible and involves two main steps, as detailed in the mechanism below.[7][8] First, the imine nitrogen of the hydrazone is protonated, which increases the electrophilicity of the adjacent carbon atom. Second, a water molecule performs a nucleophilic attack on this carbon, leading to the formation of a transient tetrahedral intermediate called a carbinolhydrazine.[9] This intermediate then collapses, breaking the C-N bond and regenerating the original carbonyl (aldehyde or ketone) and hydrazine components.[10]
Caption: Decision tree for troubleshooting hydrazone instability.
Part 3: Quantitative Data & Linker Comparison
The choice of linker should be data-driven. The table below summarizes the relative hydrolytic stability of different C=N bonds, providing a clear comparison for linker design.
| Linker Type | Precursors | Relative Hydrolytic Stability at Neutral pH | Key Characteristics |
| Alkylhydrazone | Aliphatic Aldehyde/Ketone + Hydrazine | Low | Most labile; highly sensitive to acidic conditions. [11] |
| Arylhydrazone | Aromatic Aldehyde/Ketone + Hydrazine | Moderate | More stable than alkylhydrazones due to resonance. [12] |
| Acylhydrazone | Aldehyde/Ketone + Acylhydrazide | Moderate-High | Generally more stable at neutral pH than alkylhydrazones but cleaves readily at acidic pH. [5][11] |
| Oxime | Aldehyde/Ketone + Aminooxy Group | Very High | Rate of hydrolysis is ~100-1000x slower than hydrazones; ideal for stable conjugation. [5][13] |
| Trialkylhydrazonium | Hydrazone + Alkylating Agent | Extremely High | Cationic and even more stable than oximes, but formation requires non-biocompatible reagents. [5][6][14] |
Part 4: Experimental Protocols
Trustworthy data requires robust protocols. The following methods describe how to accurately assess the stability of your hydrazone-linked compounds.
Protocol 1: Assessing Hydrolytic Stability in Buffer
-
Objective: To quantify the rate of hydrazone hydrolysis at different pH values.
-
Methodology:
-
Buffer Preparation: Prepare sterile buffers at desired pH values (e.g., pH 5.0 acetate buffer and pH 7.4 phosphate-buffered saline (PBS)) to mimic lysosomal and physiological conditions. [11] 2. Sample Preparation: Prepare a concentrated stock solution of your hydrazone conjugate in a minimal amount of an organic solvent (e.g., DMSO). Dilute this stock into each pre-warmed (37°C) buffer to a final concentration suitable for your analytical method (e.g., 50 µg/mL). Ensure the final percentage of organic solvent is low (<1%) to avoid artifacts. [11] 3. Incubation: Incubate the samples in sealed vials at 37°C. [11] 4. Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately quench any further reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid or by flash freezing.
-
Analysis: Analyze the samples by Reverse-Phase HPLC (RP-HPLC). Develop a gradient method that cleanly separates the intact conjugate from its hydrolysis products. Monitor the disappearance of the parent conjugate peak over time. [11] 6. Data Analysis: Plot the percentage of intact conjugate remaining versus time. Fit the data to a first-order decay model to calculate the half-life (t½) at each pH.
-
Protocol 2: Assessing Stability in Human Plasma
-
Objective: To determine conjugate stability in a more biologically relevant matrix.
-
Methodology:
-
Plasma Preparation: Obtain frozen, pooled human plasma (with anticoagulant like EDTA or heparin). Thaw quickly at 37°C immediately before use and centrifuge to remove any cryoprecipitates. [11] 2. Sample Preparation: Prepare a stock solution of the conjugate as in Protocol 1. Spike the pre-warmed (37°C) plasma with the stock solution to the desired final concentration.
-
Incubation: Incubate the plasma samples at 37°C. [15] 4. Time Points & Quenching: At designated time points, withdraw an aliquot. To precipitate plasma proteins and stop the reaction, immediately add 3-4 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Analysis: Carefully collect the supernatant and analyze by RP-HPLC or LC-MS/MS. The use of a mass spectrometer is highly recommended for plasma samples to unambiguously identify the parent conjugate and its metabolites/degradation products.
-
Data Analysis: Calculate the half-life as described in Protocol 1. Compare this value directly with the half-life obtained in pH 7.4 buffer to understand the impact of the plasma matrix.
-
References
-
Adriamycin(hydrazone)-antibody conjugates require internalization and intracellular acid hydrolysis for antitumor activity. (1991). Cancer Immunology, Immunotherapy. [Link]
-
Kool, E. T., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
-
Kool, E. T., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. (2016). The Journal of Physical Chemistry A. [Link]
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2013). Pharmaceutical Research. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Sayer, J. M., & Jencks, W. P. (1972). Further kinetic studies on the hydrolysis of Girard hydrazones. Journal of the Chemical Society B: Physical Organic. [Link]
-
Higgs, A. T., et al. (2015). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]
-
Al-Azzam, S., et al. (2020). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules. [Link]
-
Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. (2012). The Journal of Organic Chemistry. [Link]
-
New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. (1989). Journal of Medicinal Chemistry. [Link]
-
van Delft, F., & Lambert, J. M. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. [Link]
-
Proposed mechanism of acid hydrolysis of hydrazones studied. (2018). ResearchGate. [Link]
-
Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. (2014). Organic & Biomolecular Chemistry. [Link]
-
Thermal Decomposition of Hydrazine. (1958). NASA Technical Reports Server. [Link]
-
A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. (2016). PubMed. [Link]
- Method for the hydrolysis of hydrazones. (1963).
-
Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (2019). LJMU Research Online. [Link]
-
Hydrazone. Wikipedia. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). ResearchGate. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2019). Scientific Reports. [Link]
-
Kinetic experiments for determining the rate of hydrazone formation and ADP hydrolysis. (2020). ResearchGate. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2018). ResearchGate. [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. (2015). Organic Letters. [Link]
-
Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021). DergiPark. [Link]
-
Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]
-
Hydrazone hydrolysis tests as a function of water percentage in the acetonitrile solution. (2000). ResearchGate. [Link]
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🛠️ Technical Support Center: Optimizing 2,6-Dichlorobenzaldehyde Condensations
Welcome to the Application Scientist Support Portal. Condensation reactions involving 2,6-dichlorobenzaldehyde (2,6-DCBA) are notoriously challenging. While this molecule is a vital building block in the synthesis of pharmaceuticals (such as antihypertensive agents) and agrochemicals[1], its unique ortho-disubstitution pattern presents a severe dual challenge: extreme steric hindrance coupled with a highly electrophilic carbonyl carbon .
If standard condensation protocols are blindly applied, researchers frequently encounter catastrophic yield losses due to competing side reactions. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic success.
🔬 Mechanistic Causality: The Root of Side Reactions
To troubleshoot effectively, one must understand the molecular dynamics at play. The two strongly electron-withdrawing chlorine atoms at the 2- and 6-positions pull electron density away from the aldehyde, making the carbonyl carbon exceptionally reactive toward nucleophiles. However, these same bulky chlorine atoms physically block large nucleophiles (like active methylene compounds) from achieving the optimal Bürgi-Dunitz trajectory required for attack[2].
When the desired condensation is slowed by steric bulk, smaller, highly reactive nucleophiles (like hydroxide ions from basic catalysts) easily bypass the steric shield, triggering a cascade of degradation pathways.
Mechanistic divergence of 2,6-dichlorobenzaldehyde under varying catalytic conditions.
❓ Troubleshooting FAQs
Q1: Why am I recovering 2,6-dichlorobenzyl alcohol and 2,6-dichlorobenzoic acid instead of my Knoevenagel product?
A: You are observing the Cannizzaro reaction , a redox disproportionation[3]. When strong aqueous bases (e.g., NaOH, KOH) are used, the highly electrophilic carbonyl carbon of 2,6-DCBA is rapidly attacked by the hydroxide ion. Because the aldehyde lacks α -hydrogens, the resulting tetrahedral intermediate undergoes a hydride transfer to another aldehyde molecule, yielding equimolar amounts of the corresponding alcohol and acid[3]. Fix: Immediately switch to a weak, bulky base or a dual-catalyst system (e.g., piperidine/acetic acid). 2,6-DCBA is highly sensitive to strong bases and oxidizers[4].
Q2: I used a strong base, and my GC-MS shows m-dichlorobenzene. How did my aldehyde lose its carbonyl group?
A: This is a classic base-mediated C-C bond cleavage (deformylation) . Theoretical and experimental studies confirm that 2,6-DCBA can form a highly unstable dianionic intermediate under strongly alkaline conditions[5]. The electron-withdrawing ortho-chlorines stabilize the departing aryl ring, leading to the expulsion of formate and the generation of m-dichlorobenzene[6]. Fix: Avoid alkali metal hydroxides entirely. Rely on amine-based organocatalysis.
Q3: How do I overcome the extreme steric hindrance without using harsh temperatures that degrade the aldehyde?
A: Forcing the reaction with high heat often leads to atmospheric oxidation[2]. The solution is Iminium Catalysis . By using a secondary amine (like piperidine) combined with a weak acid, the aldehyde is reversibly converted into an iminium ion. The iminium ion is significantly more electrophilic than the parent carbonyl, allowing the nucleophilic attack of the active methylene to occur at lower temperatures, effectively bypassing the steric barrier. Alternatively, Lewis acids like ZrO 2 or ZnO can coordinate and activate the carbonyl oxygen[1].
Q4: Can Continuous Flow Chemistry help with scaling up this reaction?
A: Absolutely. Flow chemistry provides exacting control over mixing and residence times, drastically reducing exothermic side reactions[7]. For instance, continuous aldol reactions or Knoevenagel condensations in microreactors limit the exposure time of sensitive intermediates, preventing self-condensation and thermal degradation[7].
📊 Quantitative Data: Catalyst & Condition Impact
The choice of catalyst and solvent dictates the dominant reaction pathway. The table below summarizes the expected outcomes based on empirical data:
| Catalyst System | Solvent | Temperature | Primary Pathway | Target Yield | Major Side Reactions |
| NaOH (aq) | Ethanol | 25°C | Cannizzaro / Cleavage | < 10% | 2,6-Dichlorobenzyl alcohol, m-Dichlorobenzene |
| Piperidine (10 mol%) | Ethanol | Reflux | Condensation | 45-50% | Incomplete conversion (water accumulation) |
| Piperidine / Glacial AcOH | Toluene | 110°C (Dean-Stark) | Iminium-mediated Condensation | > 85% | Minimal (Trace oxidation if exposed to air) |
| Proline Tetrazole (Flow) | AcOEt/H 2 O | Room Temp | Enamine/Aldol Condensation | 95% | None detected (Residence time strictly controlled) |
🧪 Validated Experimental Protocol: Iminium-Catalyzed Knoevenagel Condensation
To ensure reproducibility and trust, the following protocol is designed as a self-validating system . Each step contains a physical checkpoint to confirm the reaction is proceeding via the desired pathway.
Self-validating experimental workflow for the Knoevenagel condensation of 2,6-dichlorobenzaldehyde.
Step-by-Step Methodology
Step 1: System Preparation & Reagent Charging
-
Action: In an oven-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde in anhydrous toluene (to achieve a 0.2 M concentration). Add 1.05 equivalents of the active methylene compound (e.g., malononitrile).
-
Causality: A slight excess of the active methylene ensures complete consumption of the sterically hindered aldehyde. Purging with inert gas (N 2 or Ar) prevents auto-oxidation to 2,6-dichlorobenzoic acid[4].
Step 2: Catalyst Injection
-
Action: Add 0.1 equivalents of Piperidine and 0.1 equivalents of Glacial Acetic Acid.
-
Causality: This acid-base pair forms a buffered system. Piperidine attacks the aldehyde to form a highly reactive iminium ion, overcoming the ortho-chloro steric shielding, while the slightly acidic environment completely suppresses hydroxide-mediated C-C cleavage and Cannizzaro disproportionation[5][6].
Step 3: Azeotropic Dehydration
-
Action: Heat the mixture to reflux (approx. 110°C).
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The physical accumulation of water droplets provides real-time, visual validation that the condensation (which produces H 2 O as a byproduct) is actively occurring. Removing water drives the equilibrium forward via Le Chatelier's Principle.
Step 4: Kinetic Monitoring
-
Action: Sample the reaction every 60 minutes.
-
Self-Validation Checkpoint: On a TLC plate, the absence of a highly polar, UV-active baseline spot confirms that 2,6-dichlorobenzoic acid (the Cannizzaro/oxidation byproduct) is not forming.
Step 5: Quench and Purification
-
Action: Once complete (typically 2-4 hours), cool to room temperature. Wash the organic layer with 0.1 M HCl to remove the piperidine catalyst, followed by a brine wash. Dry over anhydrous Na 2 SO 4 , concentrate in vacuo, and recrystallize the crude product from ethanol/water[4].
-
Causality: Avoiding basic aqueous washes (like saturated NaHCO 3 ) prevents late-stage degradation of the newly formed, potentially base-sensitive α,β -unsaturated product.
📚 References
-
lookchem.com - 2,6-Dichlorobenzaldehyde Properties and Knoevenagel Condensation Data. Available at:
-
Cambridge University Press - Cannizzaro Reaction and Disproportionation Mechanisms. Available at:
-
RSC Advances - Borax catalyzed domino reactions: synthesis of highly functionalised pyridines. Available at:
-
Beilstein Journal of Organic Chemistry - A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Available at:
-
SciSpace - Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. Available at:
-
DTU Research - Synthetic Applications and Mechanistic Studies of the Hydroxide-Mediated Cleavage of Carbon-Carbon Bonds in Ketones. Available at:
-
GuideChem - 2,6-Dichlorobenzaldehyde 83-38-5 wiki. Available at:
Sources
- 1. Cas 83-38-5,2,6-Dichlorobenzaldehyde | lookchem [lookchem.com]
- 2. Borax catalyzed domino reactions: synthesis of highly functionalised pyridines, dienes, anilines and dihydropyrano[3,2- c ]chromenes - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03627A [pubs.rsc.org]
- 3. Cannizzaro Reaction (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Page loading... [wap.guidechem.com]
- 5. scispace.com [scispace.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. BJOC - A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries [beilstein-journals.org]
Catalyst selection for efficient hydrazone formation with steric hindrance
Troubleshooting Guide: Catalyst Selection for Sterically Hindered Hydrazone Formation
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with sluggish hydrazone ligations, particularly when dealing with sterically hindered ketones or bulky biopolymers. This guide moves beyond basic protocols to explore the mechanistic causality behind catalyst selection, ensuring your experimental design is both robust and self-validating.
Mechanistic Causality: Overcoming Steric Hindrance
Hydrazone formation between a hydrazine/hydrazide and a carbonyl is a cornerstone of bioconjugation and dynamic combinatorial chemistry (DCC)[1]. However, sterically hindered substrates (e.g., di-substituted ketones, bulky payload-linkers) suffer from notoriously slow kinetics.
Why? The direct nucleophilic attack of the hydrazine on a hindered carbonyl is kinetically unfavorable. Nucleophilic catalysts, such as aniline derivatives, bypass this bottleneck by forming a highly reactive, unhindered Schiff base (iminium ion) intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid transimination by the alpha-effect hydrazine nucleophile[1].
Catalytic cycle of hydrazone formation via a reactive Schiff base intermediate.
Catalyst Selection Matrix
While aniline is the classical catalyst[1], it requires high concentrations (10–100 mM) which can cause protein precipitation and cellular toxicity[2]. For sterically hindered systems, second-generation catalysts with ortho-substituents (like 5-methoxyanthranilic acid) provide intramolecular general acid-base catalysis, vastly accelerating the rate-limiting dehydration step[2].
Table 1: Quantitative Comparison of Nucleophilic Catalysts at Neutral pH
| Catalyst | Relative Rate Enhancement* | Optimal Concentration | Key Advantage for Hindered Substrates | Limitations |
| None (Uncatalyzed) | 1x | N/A | No toxicity or purification needed | Prohibitively slow for bulky ketones |
| Aniline | ~15x | 10 - 100 mM | Establishes baseline transimination | High toxicity; poor aqueous solubility |
| p-Phenylenediamine | ~30x | 5 - 20 mM | Enhanced nucleophilicity (pKa ~6.2) | Prone to oxidation; cross-linking risk |
| 5-Methoxyanthranilic Acid (5-MAA) | ~84x | 1 - 10 mM | Intramolecular proton transfer[2] | Mild UV absorbance overlap |
*Rates normalized to uncatalyzed reaction at pH 7.0, 25°C. Data synthesized from Crisalli & Kool[2].
Self-Validating Experimental Protocol: 5-MAA Catalyzed Ligation
To ensure trustworthiness, this protocol incorporates built-in validation steps. We utilize 5-Methoxyanthranilic Acid (5-MAA) due to its superior performance with sterically hindered systems[2].
Step 1: Reagent Preparation
-
Buffer: Prepare 100 mM Phosphate buffer, pH 6.5. Causality: pH 6.5 strikes the optimal balance between maintaining the nucleophilicity of the hydrazine (pKa ~8) and protonating the carbonyl oxygen to facilitate catalyst attack.
-
Catalyst Stock: Prepare a 100 mM stock of 5-MAA in DMSO.
Step 2: Reaction Assembly
-
Combine the sterically hindered carbonyl substrate (final conc. 50 µM) and the hydrazine derivative (final conc. 100 µM, 2 eq. excess) in the reaction buffer.
-
Spike in the 5-MAA catalyst stock to a final concentration of 5 mM.
Step 3: Kinetic Monitoring (The Self-Validation Step)
-
Do not just wait and hope. Monitor the reaction via LC-MS or RP-HPLC at t=0, 1h, 4h, and 24h.
-
Validation Marker: Look for the transient appearance of the catalyst-imine intermediate mass (Carbonyl Mass + Catalyst Mass - 18 Da). If this intermediate forms but the final hydrazone does not, your transimination step is failing (likely due to extreme steric blocking of the hydrazine). If the intermediate never forms, your catalyst concentration/pH is incorrect.
Step 4: Quenching and Purification
-
Once equilibrium is reached, remove the catalyst via size-exclusion chromatography (for proteins) or preparative HPLC (for small molecules).
Frequently Asked Questions (Troubleshooting)
Q1: I am using 100 mM aniline, but my hydrazone yield is stuck at 30%. Should I add more catalyst? A: No. A catalyst only accelerates the rate at which equilibrium is reached; it does not change the thermodynamic equilibrium position[1]. If your yield is plateauing, you are facing a thermodynamic limitation, not a kinetic one. Solution: Drive the equilibrium forward by increasing the concentration of the hydrazine (e.g., 5–10 equivalents) or by removing water if operating in organic solvents.
Q2: My protein precipitated immediately after adding the aniline catalyst. How can I rescue the reaction? A: At 100 mM, aniline is highly hydrophobic and acts as a denaturant. Solution: Switch to a highly water-soluble, highly active catalyst like 5-Methoxyanthranilic Acid (5-MAA)[2]. Because 5-MAA is ~5-6 times more efficient than aniline, you can reduce the catalyst concentration to 2–5 mM, completely avoiding protein aggregation while maintaining rapid kinetics.
Q3: Does the choice of catalyst affect the reversibility of the hydrazone bond in Dynamic Combinatorial Chemistry (DCC)? A: Yes, kinetically. Nucleophilic catalysts accelerate both the forward formation and the reverse hydrolysis/exchange reactions. In DCC, adding a p-substituted aniline derivative ensures that the library reaches its thermodynamic minimum rapidly. Once equilibrium is achieved, you can "freeze" the library by shifting the pH or removing the catalyst.
Q4: Why does 5-MAA outperform aniline so drastically with bulky ketones? A: Steric hindrance severely slows down the dehydration of the carbinolamine intermediate. 5-MAA possesses an ortho-carboxylate group that acts as an intramolecular general acid/base[2]. This perfectly positioned functional group donates a proton directly to the leaving hydroxyl group, bypassing the steric bulk that would normally prevent external solvent molecules from assisting in the dehydration.
References
-
Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry - Journal of the American Chemical Society.[Link]
-
Water-soluble Organocatalysts for Hydrazone and Oxime Formation - The Journal of Organic Chemistry (PMC).[Link]
-
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry.[Link]
Sources
Removing unreacted hydrazine from 2,6-Dichlorobenzaldehyde hydrazone samples
Technical Support Center: Troubleshooting Hydrazine Removal in 2,6-Dichlorobenzaldehyde Hydrazone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of hydrazones. The synthesis of 2,6-dichlorobenzaldehyde hydrazone requires reacting 2,6-dichlorobenzaldehyde with hydrazine hydrate. To prevent the formation of the symmetrical azine byproduct (where two aldehyde molecules react with one hydrazine), hydrazine is deliberately introduced in massive excess[1]. However, unreacted hydrazine is highly toxic, carcinogenic, and reactive, necessitating rigorous removal before downstream applications[2].
This guide provides field-proven, self-validating protocols to ensure your product is free of residual hydrazine.
Section 1: Mechanistic Overview & The Hydrazine Problem
Q: Why is excess hydrazine so difficult to remove using standard evaporation? A: Hydrazine hydrate has a boiling point of approximately 118–120 °C and forms strong hydrogen-bonded networks[3]. While applying high vacuum and heat (e.g., 200 °C as seen in Wolff-Kishner modifications) can distill it off[4], these harsh conditions can degrade sensitive pharmaceutical intermediates. Furthermore, traces of hydrazine often become trapped within the crystal lattice of the lipophilic 2,6-dichlorobenzaldehyde hydrazone during precipitation.
Q: What is the underlying logic of a "self-validating" removal protocol? A: A self-validating protocol integrates a real-time analytical check into the purification workflow. Instead of blindly washing the product and hoping the hydrazine is gone, we utilize the extreme water solubility of hydrazine against the lipophilicity of the hydrazone. By chemically testing the waste aqueous layer using Ehrlich's reagent (p-dimethylaminobenzaldehyde)[5], we can definitively prove the absence of hydrazine before moving to the final crystallization step.
Section 2: Troubleshooting Guide & Experimental Protocols
Protocol A: The Biphasic Wash & Recrystallization (Standard Method)
Causality: Hydrazine partitions highly into the aqueous phase, while 2,6-dichlorobenzaldehyde hydrazone remains in the organic phase.
-
Dissolution: Dissolve the crude 2,6-dichlorobenzaldehyde hydrazone in a moderately polar organic solvent (e.g., Dichloromethane or Ethyl Acetate, 10 mL/g).
-
Biphasic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of deionized water. Shake vigorously and allow phase separation.
-
Aqueous Drainage: Drain the aqueous layer (which now contains the bulk of unreacted hydrazine). Repeat the water wash two more times.
-
Validation Check (Critical): Take a 1 mL aliquot of the third aqueous wash. Add 1 mL of Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acidic solution)[5].
-
If the solution turns yellow/orange: Hydrazine is still present. Perform additional water washes until the test remains clear.
-
If the solution remains clear: Hydrazine has been successfully partitioned out.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Polishing: Recrystallize the resulting solid from hot ethanol/water to yield the pure hydrazone.
Protocol B: Polymer-Bound Scavenging (Advanced Method for Traces)
Causality: When aqueous washing is insufficient or causes emulsions, solid-supported scavengers offer a chemical solution. Polymer-bound aldehydes or 1,3-diketones covalently react with free hydrazine to form a resin-bound hydrazone or pyrazole[6]. Because the resin is macroscopic, the toxic impurity is simply filtered away[7].
-
Preparation: Dissolve the crude hydrazone in anhydrous Dichloromethane or Tetrahydrofuran.
-
Scavenging: Add a polymer-bound benzaldehyde resin (loading ~3.0 mmol/g) at 3 to 5 equivalents relative to the estimated residual hydrazine[6].
-
Incubation: Stir gently at room temperature for 2 to 4 hours.
-
Filtration: Filter the suspension through a sintered glass funnel to remove the resin[6]. Wash the resin bed with a small amount of fresh solvent.
-
Concentration: Evaporate the filtrate under high vacuum to obtain the purified 2,6-dichlorobenzaldehyde hydrazone.
Section 3: Detection & Validation Data
To ensure scientific integrity and compliance with safety thresholds (the OSHA standard for hydrazine is 1 ppm)[2], researchers must select the appropriate analytical validation method.
Table 1: Comparison of Hydrazine Detection Methods
| Detection Method | Reagent / Mechanism | Limit of Detection (LOD) | Turnaround Time | Pros / Cons |
| Colorimetric (Ehrlich's) | p-Dimethylaminobenzaldehyde forms a yellow azine[5]. | ~0.005 ppm (5 ppb)[2] | < 5 mins | Pro: Rapid, visual, ideal for in-process QC.Con: Semi-quantitative without a spectrophotometer[8]. |
| GC-MS | Acetone derivatization forms volatile acetone azine[9]. | ~1 - 10 ppb | 30-60 mins | Pro: Highly sensitive, standard for API release.Con: Requires headspace sampling and derivatization time[9]. |
| LC-MS/MS | p-Anisaldehyde derivatization[9]. | < 1 ppb | 1-2 hours | Pro: Ultimate sensitivity for complex matrices.Con: Expensive, requires specialized instrumentation[9]. |
Section 4: Workflow Visualization
Below is the logical workflow for the synthesis, purification, and validation of 2,6-dichlorobenzaldehyde hydrazone.
Caption: Workflow for the removal and validation of excess hydrazine from hydrazone synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q: My product turned slightly yellow after adding acetone to wash the glassware. What happened? A: Acetone reacts rapidly with trace residual hydrazine to form acetone azine[9]. If your product or glassware turns yellow upon contact with acetone, it is a definitive sign that unreacted hydrazine is still present. Immediately re-subject the batch to aqueous washing or polymer scavenging.
Q: Can I use carbohydrazide as a safer alternative to hydrazine hydrate for this synthesis? A: While carbohydrazide is an excellent, less toxic oxygen scavenger used as a hydrazine replacement in boiler systems[10], it is not a direct substitute for hydrazine hydrate in the synthesis of 2,6-dichlorobenzaldehyde hydrazone. Carbohydrazide will yield a different chemical derivative (a carbohydrazone) rather than the simple hydrazone required.
Q: Why shouldn't I just use acid to quench the hydrazine? A: While acidic conditions will protonate hydrazine (forming water-soluble hydrazinium salts), 2,6-dichlorobenzaldehyde hydrazone is sensitive to hydrolysis. Strong aqueous acids can reverse the condensation reaction, hydrolyzing your product back into 2,6-dichlorobenzaldehyde and hydrazine. Neutral aqueous washing is the safest physical removal method.
References
- Benchchem. "Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis.
- Thieme. "Product Class 17: Hydrazones.
- LS College. "Wolff-Kishner reduction.
- Sigma-Aldrich. "Hydrazine Test 1.08017.0001.
- Benchchem. "A Comparative Guide to Derivatization Reagents for Hydrazine Compounds.
- Thieme. "A Polymer-Bound 1,3-Diketone: A Highly Efficient Scavenger for Hydrazines, and Primary Amines.
- Biotage. "Utilizing bound reagents & scavengers with microwave heating...
- OSHA. "HYDRAZINE Method no.
- MOCA. "Spectroscopic, Visual Test Techniques and Optical Sensors for Determination of Hydrazine...
- Accepta. "CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. osha.gov [osha.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. moca.net.ua [moca.net.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]
Controlling crystal size during 2,6-Dichlorobenzaldehyde hydrazone precipitation
Technical Support Center: 2,6-Dichlorobenzaldehyde Hydrazone Precipitation & Crystal Size Control
Introduction Welcome to the Process Development Support Center. 2,6-Dichlorobenzaldehyde hydrazone is a sterically hindered, halogenated intermediate. During precipitation—typically via antisolvent addition (e.g., ethanol/water systems)—its crystallization kinetics heavily favor rapid primary nucleation over crystal growth. Without precise supersaturation control, this results in fine, needle-like crystals that trap mother liquor, reduce purity, and cause severe filtration bottlenecks. This guide provides field-proven, self-validating methodologies to engineer your desired Particle Size Distribution (PSD).
Part 1: The Causality of Crystal Size Control
To control the PSD of 2,6-Dichlorobenzaldehyde hydrazone, you must control the supersaturation rate. Supersaturation is the thermodynamic driving force for both nucleation (the birth of new crystals) and growth (the addition of solute to existing crystals)[1].
When an antisolvent is added rapidly, the local supersaturation spikes, exceeding the metastable zone limit. The system relieves this energy through catastrophic primary nucleation, yielding billions of fine particles[2]. Conversely, by strictly controlling the antisolvent addition rate and providing a pre-existing surface area (seeds), the system stays within the metastable zone. This allows the solute to deposit onto existing crystals, favoring growth over nucleation[3][4].
Causal relationship between supersaturation rates and final crystal size distribution.
Part 2: Self-Validating Experimental Protocols
Protocol A: Seeded Antisolvent Precipitation with Non-Linear Addition
This protocol uses a non-linear antisolvent addition curve to match the increasing surface area of the growing crystals, preventing secondary nucleation[3].
-
Dissolution & Polishing: Dissolve 2,6-Dichlorobenzaldehyde hydrazone in ethanol (primary solvent) at 45°C. Pass through a 0.45 µm polish filter to remove heterogeneous nucleants.
-
Antisolvent Titration: Add water (antisolvent) at a slow, linear rate (0.05 mass eq/min) while monitoring via in-situ ATR-FTIR or a turbidity probe.
-
Self-Validation Check: Stop addition when FTIR shows a concentration plateau or turbidity slightly shifts, indicating the metastable zone edge[4]. If bulk opacity (crashing out) occurs, the zone was breached; heat to 55°C to redissolve and restart.
-
-
Seeding: Introduce 1.5 wt% of pre-milled 2,6-Dichlorobenzaldehyde hydrazone seeds (D50 ~20 µm). Hold the system isothermally for 30 minutes.
-
Self-Validation Check: The seeds must remain visible, and the liquid-phase concentration must slowly decrease (desupersaturation). If seeds dissolve, the system was undersaturated.
-
-
Non-Linear Addition: Add the remaining water using a cubic addition profile over 3 hours. Start at 0.02 eq/min and gradually increase to 0.2 eq/min as crystal surface area expands[3].
-
Isolation: Filter the resulting slurry. The cake should de-liquor rapidly (<5 mins for a 1L scale), validating successful growth.
Protocol B: Temperature-Cycled Ostwald Ripening
If fine crystals have already formed, this protocol repairs the PSD by exploiting the Gibbs-Thomson effect, where smaller particles have higher solubility than larger ones[5].
-
Heating Phase: Heat the fine slurry to 50°C at 0.5°C/min.
-
Self-Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) or microscopy. The fine particle counts (<10 µm) must drop significantly while larger crystals remain intact.
-
-
Cooling Phase: Cool the system back to 20°C at a slow, controlled rate of 0.1°C/min. The dissolved solute will preferentially deposit onto the surviving larger crystals[5].
-
Cycling: Repeat this heating/cooling cycle 3 to 4 times to continuously narrow the particle size distribution.
Self-validating workflow for 2,6-Dichlorobenzaldehyde hydrazone crystallization.
Part 3: Troubleshooting Guide & FAQs
Q: Why is my 2,6-Dichlorobenzaldehyde hydrazone "oiling out" instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation is pushed so high that the solute separates into a dense, solute-rich liquid phase rather than forming a solid crystal lattice. This is common in highly supersaturated organic-water systems[1]. Fix: Increase the precipitation temperature to operate above the LLPS boundary, or introduce seed crystals earlier in the metastable zone to provide a surface for solid deposition before the LLPS concentration threshold is reached.
Q: My final Particle Size Distribution (PSD) is bimodal. How do I fix this? A: A bimodal PSD indicates that secondary nucleation occurred late in the process. This happens when the antisolvent addition rate outpaces the crystal growth rate, causing a secondary spike in supersaturation that births a new generation of fine crystals[1]. Fix: Switch from a linear to a non-linear (convex/cubic) antisolvent addition curve. Early in the process, crystal surface area is low, so addition must be slow. As crystals grow, surface area increases, allowing the system to consume supersaturation faster without nucleating[3].
Q: The crystals are forming massive agglomerates that trap impurities. Is this a mixing issue? A: Yes, agglomeration is often a symptom of poor micromixing combined with high local supersaturation. When antisolvent hits the bulk solution, poor mixing creates localized zones of extreme supersaturation, causing a burst of fine needles. These fines possess high surface energy and immediately stick together (agglomerate) to minimize it[4]. Fix: Improve micromixing by using a high-shear inline mixer or a membrane contactor for the antisolvent feed[2][6]. Additionally, reduce the concentration of the initial feed solution.
Part 4: Quantitative Process Parameters
The following table summarizes the critical process parameters (CPPs) and their quantitative impact on the PSD of 2,6-Dichlorobenzaldehyde hydrazone.
| Process Parameter | Low Range | High Range | Mechanistic Effect on Crystal Size (PSD) |
| Antisolvent Addition Rate | 0.02 - 0.05 vol/min | 0.30 - 0.50 vol/min | Slower rates favor crystal growth (Target D50 > 50 µm). Faster rates trigger primary nucleation and fines (D50 < 10 µm)[4]. |
| Seeding Load | 0.1 - 0.5 wt% | 3.0 - 5.0 wt% | Higher seed loads provide massive surface area, preventing secondary nucleation and narrowing the PSD span[3]. |
| Impeller Tip Speed | 0.5 - 1.0 m/s | 2.5 - 3.0 m/s | Low shear permits agglomeration. High shear breaks agglomerates but risks crystal attrition and secondary nucleation[7]. |
| Temp. Cycling Amplitude | ΔT = 5°C | ΔT = 20°C | Larger ΔT during Ostwald ripening more effectively dissolves fines, significantly increasing the final D90[5]. |
Sources
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. mt.com [mt.com]
- 5. 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions [pharmapproach.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Analytical Comparison Guide: Interpreting ¹H NMR Spectra of 2,6-Dichlorobenzaldehyde Hydrazone
Executive Summary
For researchers, analytical scientists, and drug development professionals, hydrazones serve as critical synthetic intermediates and active pharmaceutical ingredients (APIs). Accurate structural elucidation via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch consistency and isomeric purity.
This guide objectively compares the analytical performance and spectral topology of 2,6-Dichlorobenzaldehyde hydrazone against its unsubstituted baseline alternative, Benzaldehyde hydrazone . Furthermore, it evaluates the critical impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution, hydrogen bonding, and E/Z isomerism, providing a self-validating framework for robust spectral assignment.
Part 1: Mechanistic Grounding & Structural Causality (The 2,6-Dichloro Effect)
Comparing 2,6-Dichlorobenzaldehyde hydrazone to its unsubstituted analog reveals significant spectral divergence driven by both steric hindrance and electronic induction. Understanding these causal mechanisms is essential for accurate spectral interpretation.
-
Aromatic Spin System Simplification: Unsubstituted benzaldehyde hydrazone exhibits a complex, overlapping multiplet pattern (typically between 7.3 and 7.6 ppm) because the ortho, meta, and para protons exist in slightly different, yet overlapping, magnetic environments[1]. Conversely, the 2,6-dichloro substitution introduces a strict plane of symmetry across the molecule. This simplifies the aromatic region into a highly resolved AX2 (or AB2 ) spin system. The chemically equivalent H-3 and H-5 protons couple exclusively with the H-4 proton, producing a clean doublet, while the H-4 proton is split into a well-defined triplet.
-
Azomethine Deshielding: The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the conjugated azomethine (-CH=N-) core, resulting in a measurable downfield shift of the azomethine proton compared to the unsubstituted baseline[2].
Part 2: Solvent-Driven Conformational Switching (CDCl₃ vs. DMSO-d₆)
Hydrazones are highly sensitive to their solvation environment. For analytical scientists, the choice of NMR solvent is not merely a preparative step; it is an active experimental variable that dictates the observed molecular conformation and tautomeric equilibrium[3][4].
-
Chloroform-d (CDCl₃) - The Baseline Environment: As a non-polar, non-hydrogen-bonding solvent, CDCl₃ preserves the intrinsic intramolecular dynamics of the hydrazone[4]. The molecule predominantly relaxes into the thermodynamically favored E-isomer to minimize steric clash between the aromatic ring and the terminal amine. In this environment, the -NH₂ protons typically resonate upfield as a broad singlet[1].
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆) - The Polar Disruptor: DMSO is a potent hydrogen-bond acceptor. The highly polarized sulfoxide oxygen forms strong intermolecular hydrogen bonds with the labile -NH₂ protons of the hydrazone[3]. This interaction draws electron density away from the protons, causing a dramatic deshielding effect and shifting their resonance significantly downfield (often by >1.5 ppm)[1][4]. Furthermore, this highly polar environment can stabilize the more polar Z-isomer, making DMSO-d₆ an essential solvent for evaluating E/Z isomeric ratios during API quality control[5].
Part 3: Comparative Quantitative Data
The following tables summarize the expected quantitative shifts based on established principles of NMR spectroscopy and comparative literature data for benzaldehyde derivatives.
Table 1: Comparative ¹H NMR Shifts in CDCl₃ (Product vs. Alternative)
| Proton Environment | Benzaldehyde Hydrazone (Alternative) | 2,6-Dichlorobenzaldehyde Hydrazone (Product) | Causality / Structural Effect |
| -NH₂ (Hydrazone) | ~5.30 ppm (broad singlet, 2H) | ~5.60 ppm (broad singlet, 2H) | Slight deshielding due to Cl inductive effect. |
| -CH=N- (Azomethine) | ~7.50 ppm (singlet, 1H) | ~7.80 ppm (singlet, 1H) | Deshielding from ortho-Cl electron withdrawal. |
| Aromatic Protons | ~7.30 - 7.60 ppm (multiplet, 5H) | ~7.35 ppm (doublet, 2H)~7.20 ppm (triplet, 1H) | Symmetry simplification into an AX2 spin system. |
Table 2: Solvent Effects on 2,6-Dichlorobenzaldehyde Hydrazone
| Proton Environment | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Shift Mechanism |
| -NH₂ (Hydrazone) | ~5.60 ppm | ~7.10 ppm | Intermolecular H-bonding with DMSO oxygen deshields protons. |
| -CH=N- (Azomethine) | ~7.80 ppm | ~7.95 ppm | Increased solvent polarity slightly alters conjugation. |
| Aromatic Protons | ~7.35 (d), 7.20 (t) | ~7.45 (d), 7.30 (t) | Minor solvent anisotropic effects. |
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral assignments, utilize the following self-validating methodology.
-
Sample Preparation: Accurately weigh 5.0–10.0 mg of the synthesized 2,6-Dichlorobenzaldehyde hydrazone.
-
Solvation: Dissolve the sample completely in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆)[1]. Complete dissolution is critical to maintain sharp line widths and prevent shimming errors.
-
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to accurately lock the reference frequency at 0.00 ppm[6].
-
Data Acquisition: Acquire the spectrum at 298 K using a high-resolution NMR spectrometer (400 MHz minimum). Standard parameters: 16–32 scans, 2-second relaxation delay, 30° pulse angle[3][4].
-
Self-Validation (The D₂O Shake): To definitively and objectively assign the -NH₂ peak without relying on predictive software, add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The rapid chemical exchange of the labile amine protons with deuterium ( R−NH2+D2O⇌R−ND2+HDO ) will cause the targeted broad singlet to disappear entirely, internally validating your assignment[3].
Part 5: Workflow Visualization
Caption: Self-validating workflow for NMR solvent selection and hydrazone spectral assignment.
References
-
Azo‐hydrazone molecular switches: Synthesis and NMR conformational investigation ResearchGate.[Link]
-
NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes Diva-Portal.org.[Link]
-
NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin National Institutes of Health (NIH) / PMC.[Link]
-
Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond Royal Society of Chemistry (RSC).[Link]
-
proton 1H NMR spectrum of benzaldehyde C6H5CHO Doc Brown's Chemistry.[Link]
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- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Conversion: FTIR Comparative Guide for 2,6-Dichlorobenzaldehyde Hydrazone Synthesis
As a critical intermediate in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and agrochemicals, 2,6-Dichlorobenzaldehyde hydrazone requires rigorous structural validation during development. While techniques like NMR and Mass Spectrometry provide deep structural insights, Fourier Transform Infrared Spectroscopy (FTIR) remains the gold standard for the rapid, non-destructive, and real-time monitoring of the condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine.
This guide objectively compares the FTIR spectral profiles of the precursor, reagent, and final hydrazone product, establishing a self-validating protocol for researchers to guarantee reaction completion and product purity.
Mechanistic Causality in FTIR Peak Shifts
Understanding the causality behind FTIR peak shifts is essential for accurate spectral interpretation. The synthesis of 2,6-dichlorobenzaldehyde hydrazone is driven by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde, resulting in the elimination of water and the formation of an azomethine ( C=N ) linkage.
This chemical transformation induces highly predictable and diagnostic shifts in the vibrational frequencies of the molecule[1]:
-
The Carbonyl ( C=O ) vs. Azomethine ( C=N ) Shift: According to Hooke's Law applied to molecular vibrations, absorption frequency is dictated by bond strength (force constant) and atomic mass. Oxygen is highly electronegative, creating a stiff, strong C=O double bond that absorbs at a higher frequency (~1690–1715 cm⁻¹)[2][3]. When replaced by the less electronegative nitrogen, the resulting C=N bond is slightly less stiff, shifting the absorption to a lower frequency (~1580–1630 cm⁻¹)[1][3].
-
Emergence of the Amine ( N−H ) Stretch: The introduction of the hydrazine moiety introduces a primary N−H stretching vibration. In the solid state, intermolecular hydrogen bonding typically broadens and shifts this peak to the 3200–3400 cm⁻¹ region[3][4].
-
Retention of the Halogen ( C−Cl ) Backbone: The ortho-substituted chlorine atoms on the aromatic ring do not participate in the reaction. Consequently, their strong characteristic stretching vibrations in the fingerprint region (~750–800 cm⁻¹) remain constant, acting as an internal baseline reference[3].
Comparative Spectral Analysis
To objectively evaluate the conversion efficiency, we must compare the target product against its alternatives and precursors. The table below summarizes the quantitative FTIR data used to differentiate the starting materials from the synthesized hydrazone.
| Functional Group | 2,6-Dichlorobenzaldehyde (Precursor) | Hydrazine Hydrate (Reagent) | 2,6-Dichlorobenzaldehyde Hydrazone (Product) |
| C=O Stretch (Carbonyl) | ~1690 - 1715 cm⁻¹ (Strong) | Absent | Absent (Indicates complete conversion) |
| C=N Stretch (Azomethine) | Absent | Absent | ~1580 - 1630 cm⁻¹ (Strong/Medium) |
| N−H Stretch (Hydrazone) | Absent | ~3200 - 3400 cm⁻¹ (Broad, overlapping) | ~3200 - 3350 cm⁻¹ (Sharp/Medium) |
| C−Cl Stretch (Halogen) | ~750 - 800 cm⁻¹ (Strong) | Absent | ~750 - 800 cm⁻¹ (Strong) |
| Aromatic C=C Stretch | ~1450 - 1580 cm⁻¹ | Absent | ~1450 - 1580 cm⁻¹ |
Logical Workflow & Validation Diagram
The following diagram maps the logical relationship between the synthetic workflow and the specific FTIR markers used to validate the chemical conversion.
Fig 1: Synthesis and FTIR validation workflow for 2,6-Dichlorobenzaldehyde hydrazone.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system . The analytical choices are deliberately engineered to prevent false positives.
Phase 1: Nucleophilic Condensation
-
Solvent & Reagent Preparation: Dissolve 1.0 equivalent of 2,6-Dichlorobenzaldehyde in absolute ethanol.
-
Causality: Ethanol is selected because it completely solubilizes the hydrophobic aromatic aldehyde while remaining fully miscible with the aqueous hydrazine hydrate, preventing biphasic reaction stalling.
-
-
Reagent Addition: Add 1.5 equivalents of hydrazine hydrate dropwise under continuous magnetic stirring.
-
Causality: A stoichiometric excess of hydrazine is critical. It drives the equilibrium strictly toward the mono-hydrazone product, preventing the formation of symmetrical azines (a common byproduct where one hydrazine molecule reacts with two aldehyde molecules).
-
-
Reflux & Crystallization: Reflux the mixture for 2-3 hours. Cool to room temperature and precipitate the product using ice-cold distilled water. Filter the resulting solid and dry thoroughly under a vacuum desiccator.
Phase 2: Spectral Acquisition
-
Sample Preparation (ATR Method): Place 2-3 mg of the dried synthesized crystal directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Causality: ATR is explicitly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed ambient moisture yields a broad O−H stretch (~3300 cm⁻¹) that artificially masks the critical N−H stretching region of the hydrazone[3], leading to false interpretations.
-
-
Data Collection: Apply consistent pressure using the ATR anvil. Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans for a high signal-to-noise ratio).
Phase 3: The Internal Control Loop
The protocol is inherently self-validating. The resulting FTIR spectrum acts as a binary logic gate for reaction success:
-
Gate 1 (Purity & Conversion Check): Inspect the 1690–1715 cm⁻¹ region. The complete absence of the strong C=O stretch confirms 100% conversion of the precursor[5]. If a peak remains, the sample is contaminated with unreacted starting material, and further recrystallization is required.
-
Gate 2 (Product Confirmation): Inspect the 1580–1630 cm⁻¹ and 3200–3400 cm⁻¹ regions. The simultaneous appearance of the azomethine C=N stretch and the N−H stretch definitively validates the successful formation of the hydrazone linkage[1][4].
References
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PubChem. "2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737." National Center for Biotechnology Information. URL:[Link]
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National Institute of Standards and Technology (NIST). "Benzaldehyde, 2,6-dichloro- IR Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]
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Specac Ltd. "Interpreting Infrared Spectra." Specac Application Notes. URL:[Link]
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ResearchGate. "FTIR spectrum of 4-nitrophenyl hydrazone crystal." Scientific Figures. URL:[Link]
-
Oriental Journal of Chemistry. "Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes." URL:[Link]
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A Comparative Guide to the Reactivity of 2,6-Dichloro- vs. 2,4-Dichlorobenzaldehyde Hydrazones
Introduction
Hydrazones, organic compounds featuring the R₁R₂C=NNH₂ structure, are pivotal intermediates in organic synthesis and foundational scaffolds in medicinal chemistry.[1] Their formation, typically through the acid-catalyzed condensation of an aldehyde or ketone with a hydrazine, is a cornerstone reaction governed by nuanced electronic and steric factors.[2][3] This guide provides an in-depth comparative analysis of the reactivity of two closely related substrates: 2,6-dichlorobenzaldehyde and 2,4-dichlorobenzaldehyde, in the context of hydrazone formation and stability.
For researchers in synthetic chemistry and drug development, understanding the subtle yet profound differences imparted by substituent placement on the benzaldehyde ring is critical for reaction optimization, kinetic control, and the rational design of dynamic covalent systems. We will dissect the theoretical underpinnings of their reactivity, present validated experimental protocols for their synthesis and kinetic analysis, and offer field-proven insights into their comparative behavior.
Theoretical Framework: A Tale of Steric Hindrance and Electronic Influence
The reactivity of the carbonyl carbon in benzaldehydes is a delicate balance between the electronic effects of ring substituents and the steric environment surrounding the aldehyde functional group.
Electronic Effects of Chlorine Substituents
The chlorine atom exhibits a dual electronic character: a powerful, electron-withdrawing inductive effect (-I) owing to its high electronegativity, and a weaker, electron-donating resonance effect (+R) via its lone pairs.[4]
-
Inductive Effect (-I): Chlorine pulls electron density from the benzene ring through the sigma bond framework, deactivating the ring but, crucially, increasing the electrophilicity of the carbonyl carbon. This makes the carbon more susceptible to nucleophilic attack.[4]
-
Resonance Effect (+R): The delocalization of chlorine's lone pair electrons into the ring's pi system partially counteracts the inductive withdrawal.[5]
In both 2,4- and 2,6-dichlorobenzaldehyde, the strong net electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[6] Studies have shown that electron-withdrawing groups generally increase the rate of nucleophilic attack by hydrazine.[7]
The Decisive Role of Steric Hindrance: The "Ortho-Effect"
The primary differentiator between the 2,6- and 2,4-isomers is the profound impact of steric hindrance, a classic example of the "ortho-effect."[8]
-
2,6-Dichlorobenzaldehyde: The presence of two bulky chlorine atoms flanking the aldehyde group creates a sterically congested environment. This physically shields the electrophilic carbonyl carbon, impeding the approach of the hydrazine nucleophile. This steric inhibition significantly slows down the rate of nucleophilic attack, overriding the electronic activation provided by the two chloro groups.[8][9]
-
2,4-Dichlorobenzaldehyde: With only one chlorine atom in the ortho position, the steric shielding of the carbonyl carbon is substantially less pronounced. The nucleophile's path to the electrophilic carbon is more accessible, allowing the reaction to proceed more readily.
Therefore, despite both molecules possessing two electron-withdrawing groups, the steric hindrance in the 2,6-isomer is the dominant factor controlling its reactivity in hydrazone formation.
Comparative Reactivity Analysis
Based on the interplay of these effects, a clear hierarchy of reactivity emerges.
| Feature | 2,4-Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde | Rationale |
| Electrophilicity | High | High | Both isomers benefit from the strong -I effect of two chlorine atoms, making the carbonyl carbon highly electrophilic.[4][7] |
| Steric Hindrance | Moderate | Severe | The two ortho-chloro substituents in the 2,6-isomer create significant spatial blockage around the reaction center.[8] |
| Rate of Hydrazone Formation | Faster | Slower | The reaction rate is primarily dictated by steric accessibility. The less hindered 2,4-isomer allows for more rapid nucleophilic attack by hydrazine. |
| Hydrazone Stability (Hydrolysis) | Less Stable | More Stable (Kinetically) | Both hydrazones are susceptible to acid-catalyzed hydrolysis.[10] However, the steric bulk around the imine bond in the 2,6-dichloro hydrazone likely provides kinetic stability by hindering the approach of water, slowing the rate of hydrolysis compared to the 2,4-dichloro derivative. |
Experimental Protocols
The following protocols provide a framework for synthesizing and comparing the reactivity of the two dichlorobenzaldehyde hydrazones.
Protocol 1: General Synthesis of Dichlorobenzaldehyde Hydrazones
This procedure describes a standard acid-catalyzed condensation reaction.
Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazones.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the respective dichlorobenzaldehyde (2,4- or 2,6-) in a suitable solvent like ethanol or methanol.[7]
-
Nucleophile Addition: To the stirred solution, add 1.0 to 1.1 equivalents of the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing its electrophilicity.[6][11] The optimal pH for this reaction is typically mildly acidic (around 4.5-5).[1]
-
Reaction Monitoring: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The formation of the hydrazone product is often indicated by the formation of a precipitate.[7]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials and the catalyst. Dry the purified hydrazone product under vacuum.
-
Characterization: Confirm the structure of the synthesized hydrazone using standard analytical techniques such as NMR, FT-IR, and melting point analysis.
Protocol 2: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
This protocol allows for a quantitative comparison of the reaction rates. The formation of the C=N chromophore in the hydrazone product can be monitored as it will absorb at a different, typically longer, wavelength than the C=O of the aldehyde.
Mechanism of Acid-Catalyzed Hydrazone Formation
Caption: Acid-catalyzed mechanism of hydrazone formation.[1][11]
Step-by-Step Methodology:
-
Stock Solutions: Prepare stock solutions of known concentrations for 2,4-dichlorobenzaldehyde, 2,6-dichlorobenzaldehyde, and the chosen hydrazine derivative in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Also prepare an acidic catalyst stock solution (e.g., acetic acid in the same solvent).
-
Wavelength Determination: Separately record the UV-Vis spectra of the starting aldehydes and the fully reacted hydrazone products (synthesized via Protocol 1) to identify an analytical wavelength (λ_max) where the hydrazone absorbs strongly, and the aldehyde absorbs minimally.
-
Kinetic Run Setup: In a quartz cuvette, place the solvent and the catalyst solution. Equilibrate the cuvette to a constant temperature (e.g., 25°C) inside the spectrophotometer.
-
Initiation: To initiate the reaction, inject a small, precise volume of the aldehyde stock solution followed immediately by the hydrazine stock solution. Final concentrations should be chosen to ensure the reaction occurs on a measurable timescale (e.g., pseudo-first-order conditions with a large excess of hydrazine).
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined analytical wavelength over time. Continue recording until the absorbance value plateaus, indicating reaction completion.
-
Analysis: Repeat the experiment under identical conditions for the other aldehyde isomer. Plot absorbance versus time for both reactions. The initial rate of reaction can be determined from the initial slope of this curve.
-
Interpretation: A steeper initial slope for the 2,4-dichlorobenzaldehyde reaction compared to the 2,6-dichlorobenzaldehyde reaction will provide quantitative evidence that its rate of hydrazone formation is faster.
Conclusion
When comparing the reactivity of 2,6-dichlorobenzaldehyde and 2,4-dichlorobenzaldehyde in hydrazone formation, steric hindrance is the paramount determining factor. While both substrates are electronically activated towards nucleophilic attack due to the inductive effects of the chlorine atoms, the severe steric congestion in the 2,6-isomer drastically reduces its reaction rate. In contrast, the more accessible carbonyl group of the 2,4-isomer allows for significantly faster kinetics. This guide provides the theoretical basis and practical methodologies for researchers to explore and exploit these differences, enabling more precise control over chemical reactions and the informed design of novel molecular systems.
References
-
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). OrgoSolver. Retrieved March 10, 2026, from [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]
-
Hydrazone. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Adewale, S. B., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Discovery Scientific Society. Retrieved March 10, 2026, from [Link]
-
Benzaldehyde Is Subjected To A Chlorination Reaction Reaction Using Cl2/AlCl3. Will This Reaction Be... (2022, March 2). Transtutors. Retrieved March 10, 2026, from [Link]
-
Zuman, P. (n.d.). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE. Unpublished. Retrieved March 10, 2026, from [Link]
-
Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reaction. Why? (n.d.). Allen. Retrieved March 10, 2026, from [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025, May 27). PMC. Retrieved March 10, 2026, from [Link]
-
Hydrazone: Formation, Structure, and Reactions. (2025, September 12). Chemistry Learner. Retrieved March 10, 2026, from [Link]
-
Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. (n.d.). LJMU Research Online. Retrieved March 10, 2026, from [Link]
- Preparation method of 2, 6-dichlorobenzaldehyde. (n.d.). Google Patents.
- One prepares the method for 2,6-dichlorobenzaldehyde. (n.d.). Google Patents.
-
Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. (2020, September 29). WIPO Patentscope. Retrieved March 10, 2026, from [Link]
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2016, May 17). MDPI. Retrieved March 10, 2026, from [Link]
-
The product formed by the reaction of chlorine with benzaldehyde... (2025, May 31). Filo. Retrieved March 10, 2026, from [Link]
-
Preparation of 2,4-dichlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]
-
Preparation of 2,6-dichlorobenzaldehyde. (n.d.). PrepChem.com. Retrieved March 10, 2026, from [Link]
-
Exchange Reactions of Substituted Benzaldehyde Hydrazones. (1989, January 1). R Discovery. Retrieved March 10, 2026, from [Link]
-
2,4-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone. (n.d.). PMC. Retrieved March 10, 2026, from [Link]
-
Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]
- Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene. (n.d.). Google Patents.
-
Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023, March 30). PMC. Retrieved March 10, 2026, from [Link]
-
Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. (2025, August 4). YouTube. Retrieved March 10, 2026, from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Hydrazones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 10, 2026, from [Link]
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Advanced Elemental Analysis Comparison Guide: Overcoming Halogen Interferences in 2,6-Dichlorobenzaldehyde Hydrazone
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly halogenated aromatic compounds. 2,6-Dichlorobenzaldehyde hydrazone (Chemical Formula: C₇H₆Cl₂N₂, Molecular Weight: 189.04 g/mol ) presents a unique dual-challenge in drug development and materials science: verifying its bulk stoichiometric purity while ensuring compliance with stringent trace elemental impurity guidelines.
This guide objectively compares the performance of modern elemental analysis platforms, explains the mechanistic causality behind required protocol modifications, and provides self-validating experimental workflows to guarantee absolute data integrity.
The Analytical Challenge: Halogen-Induced Catalyst Poisoning
When analyzing 2,6-Dichlorobenzaldehyde hydrazone for bulk Carbon, Hydrogen, and Nitrogen (CHN) composition, the primary obstacle is its high chlorine content (37.51% by mass).
In standard automated CHN analyzers operating via the modified Dumas method, samples are subjected to dynamic flash combustion at ~950°C[1]. During this process, the chlorine atoms in the dichlorophenyl ring are converted into highly reactive chlorine gas (Cl₂) and hydrochloric acid (HCl). If left unmitigated, these halogenated byproducts will pass into the downstream reduction reactor and irreversibly poison the copper catalyst[2]. This poisoning prevents the quantitative reduction of nitrogen oxides (NOx) into elemental nitrogen (N₂), leading to skewed nitrogen quantification, severe thermal conductivity detector (TCD) baseline drift, and rapid instrument degradation.
The Mechanistic Solution: To resolve this, the analytical platform must be modified by incorporating a halogen scavenger within the oxidation tube. Silver-based catalytic oxide compositions, such as silver tungstate (Ag₂WO₄) or high-surface-area silver wool, are strategically placed in the combustion zone[2]. The silver quantitatively reacts with the volatile halogens to form non-volatile silver chloride (AgCl), permanently trapping the interference before it reaches the copper reduction phase.
Fig 1: CHN combustion workflow with integrated silver halogen trapping.
Platform Comparison: Bulk Stoichiometry vs. Trace Impurities
Selecting the correct analytical platform depends entirely on the objective. Bulk stoichiometry requires high-precision combustion analysis, whereas regulatory trace metal profiling requires mass spectrometry.
Fig 2: Strategic decision matrix for bulk vs. trace elemental analysis.
Comparative Analysis of Elemental Platforms
| Feature | Automated CHN Analyzer (e.g., Thermo FlashSmart) | ICP-MS (USP <232>/<233> Compliant) | Classical Titration (Carius Method) |
| Primary Application | Bulk stoichiometry & purity verification | Trace elemental impurities (heavy metals) | Bulk halogen (Cl) quantification |
| Target Analytes | C, H, N (Bulk %) | Pb, Cd, Hg, As (Trace ppm/ppb) | Cl, Br, I (Bulk %) |
| Interference Mitigation | Silver tungstate/wool traps for halogens | Collision/reaction cells (He/H₂ gas) | N/A (Direct precipitation) |
| Sample Prep | Direct weighing in tin capsules | Microwave acid digestion | Sealed tube fuming HNO₃ digestion |
| Throughput | High (~10 mins per sample) | Medium (~30 mins per sample) | Low (Hours per sample) |
Quantitative Data & Specifications
To validate the purity of synthesized 2,6-Dichlorobenzaldehyde hydrazone, the experimental CHN results must fall within strict pharmacopeial tolerances. In organic elemental analysis, a variance of ±0.3% from the theoretical mass fraction is the universal standard for confirming chemical identity and purity.
Table 1: Theoretical Composition & Acceptable Tolerances for C₇H₆Cl₂N₂
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Theoretical % | Acceptable Tolerance (±0.3%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 44.48% | 44.18% – 44.78% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.20% | 2.90% – 3.50% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.82% | 14.52% – 15.12% |
| Chlorine (Cl) | 35.450 | 2 | 70.900 | 37.51% | 37.21% – 37.81% |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They embed internal logic checks to ensure that any mechanical failure, matrix interference, or weighing error is immediately flagged by the data itself.
Protocol A: Halogen-Scavenged CHN Analysis (Modified Dumas Method)
Objective: Verify the bulk C, H, and N stoichiometry of 2,6-Dichlorobenzaldehyde hydrazone.
-
Instrument Preparation & Blanking: Pack the combustion reactor of an automated CHNS analyzer (e.g., Thermo FlashSmart) with a 50 mm layer of Ag₂WO₄ + ZrO₂ + MgO to serve as the halogen trap[2]. Run three empty tin capsules to establish a zero-baseline for the TCD.
-
Calibration: Calibrate the system using 2–3 mg of a halogenated standard (e.g., 4-fluorobenzoic acid or a certified chlorinated standard) using the K-factor method[1]. Causality: Using a halogenated standard rather than standard BBOT proves that the silver trap is actively functioning before the unknown sample is run.
-
Sample Weighing: Using a microbalance (readability of 0.001 mg), weigh exactly 1.500 to 2.000 mg of 2,6-Dichlorobenzaldehyde hydrazone into a tin capsule[3]. Causality: Tin is utilized because its rapid oxidation is highly exothermic, creating a localized temperature spike of ~1800°C. This thermal shock is mandatory to completely shatter the highly stable, electron-withdrawn dichlorophenyl ring.
-
Combustion & Detection: Drop the capsule into the 950°C reactor under a pulse of pure O₂. The gases pass through the silver trap, into the copper reduction phase, and are separated via GC before TCD quantification[1].
Self-Validation Checkpoint: Calculate the experimental C:N molar ratio from your results. The theoretical ratio for C₇H₆Cl₂N₂ is exactly 3.5 (7 carbon atoms to 2 nitrogen atoms). A deviation greater than ±0.05 in this ratio immediately flags incomplete combustion or premature exhaustion of the silver halogen trap, invalidating the run without requiring external reference cross-checking.
Protocol B: Trace Elemental Impurity Analysis (USP <233> ICP-MS)
Objective: Quantify toxic heavy metals (Pb, Cd, Hg, As) to ensure safety compliance.
-
Microwave Digestion (Closed Vessel): Weigh 0.5 g of the hydrazone sample into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Causality: The addition of HCl is critical to stabilize elements like Mercury (Hg) and to break down the highly stable chlorinated organic matrix.
-
Internal Standardization: Spike the digested solution with an internal standard mixture (e.g., Yttrium, Rhodium, and Indium) prior to dilution. Causality: Internal standards correct for physical matrix effects and plasma fluctuations during sample introduction into the ICP-MS[4].
-
Spike Recovery Preparation: Prepare three independent sample preparations spiked with the Target elements at the Target concentration (J), ranging from 0.5J to 1.5J[5].
-
ICP-MS Analysis: Analyze the samples using Procedure 2 (ICP-MS) as outlined in USP <233>[5]. Utilize a collision cell with Helium gas to remove polyatomic interferences (e.g., ArCl⁺ interfering with Arsenic at m/z 75)[4].
Self-Validation Checkpoint: Evaluate the 0.5J and 1.5J spiked samples. According to USP <233> standards, the spike recovery must fall strictly between 70% and 150% [5]. If the recovery of the internal standard drifts by more than 20% relative to the calibration blank, it indicates unresolved matrix suppression from the chlorinated framework, dictating that the sample must be further diluted before the data can be trusted.
References[1] Thermo Scientific FlashSmart Elemental Analyzer. brechbuehler.ch. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFguRojS8vjtNhGPTPosuLSpYWDpPJxG1cg8LtZMhspdpKkRl7qT5o-0_hP7R8jOMPZGgA5jGmkyEDm0qmWOGGOg2XNDyCMYG7ZfeHBeC0HmhaJ-2iYfm_HCFXkYwBuF-cZDkywlpQth2M5xtHF3ijnYKPIyULWbWqNY2ZFEBYhoBp2WhToJk_XkXhQqrFomSuuPnjfulcf4zaZiO4WT9I4w9JELGIideWV2SBH_mt1wo=[2] Elemental analysis of organic compounds with the use of automated CHNS analyzers. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1qKOPupNpj-hPUKsxA-v3CZ50Owb1oxfdOT2GL0g67AGWgEf5yX1RUWFOJk8V5kSX-cPU78_Sf5_rVTBN9IskUbckSAJe2xUoftzdqsf-SMxDcRb8Ruun_bParDdlnwjGrFpa3omHHFVhyUQYjpVwQbiB7Fq5CvZ5Z8DpB0GA9mk7anVvM8_rMFjBfm4APCRwRLVMubpXIGldBz8glM8W1fvSleeedbvS0FnMWXmv3HVM24CqcHXKZ0YLsdkIiw==[5] 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. usp.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfXfU-qC4xySA4N2G5_en2PxtZc-HrMw5WL3l6UjmztXHLpJ5PIfYLYxdKicOiMIg6Ce_KfXrJuJ9GZFof_By5Tv0GVnG8JH4Uy9x8KeTLjPqTb1vwJGFuE-bTdMCB4AwhQQptgr7924zOs8MhaKu_OQCJuBEXHLX7Bmah29gVUj-nLw9mBPI1U4I2cBDDJcMofZbfFFQTlP3Fa0zEeA=[4] USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. agilent.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH52xhxnHeLS2g1YgqBCsEO0zhtO5qUt8fhJlyjWxr2kzcDhMB1CXLnjj-DYHKtxKp3NmTItsZN_VK1jWoxQ8QNlQ97IY1gg6OdhfidtneSPcEzhlBVqWBrWP-W3l-v07qCALB7VlkjgXwJ76mNsW6bncGDmoAbbCPQ2e261YT6jidoVx8Ol720DbXPWAJeyiNcbNAc1JcmCw==[3] CHNSO Organic Elemental Analysis - Sample Preparation. mt.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUwrcGam2ZrhibPOv0mUY1B6rBGFbuEfDfto2RMBjap_Wvl0pZuqhpqsGTLGXXgpQ4jkLcMMx72yyW21h8Z8QlYfn-RWLXevaRAAWP5N8AbFEhre7qZYFIszR-EB8CZD_HtOE1WHgS4QHgRrZtlM7s535dgXr5Gkn3hXj_g18-2_2gr9Atf3y0dVlYCWml5fdmtEguMER7
Sources
UV-Vis absorption maxima of 2,6-Dichlorobenzaldehyde hydrazone
Comparative Spectroscopic Guide: UV-Vis Absorption Dynamics of 2,6-Dichlorobenzaldehyde Hydrazone
Hydrazones, defined by their >C=N-NH₂ pharmacophore, are highly versatile intermediates in drug development, materials science, and organic synthesis. The UV-Vis absorption profile of these compounds is primarily governed by their π→π* and n→π* electronic transitions. While unsubstituted aromatic hydrazones act as strong electron donors that allow extensive delocalization across a planar conjugated system[1], introducing substituents onto the aromatic ring fundamentally alters this electronic landscape.
As a Senior Application Scientist, I have structured this guide to evaluate the photophysical behavior of 2,6-dichlorobenzaldehyde hydrazone against its unsubstituted and para-substituted analogs. By understanding the causality behind these spectral shifts, researchers can utilize UV-Vis data as a predictive framework for structural and conformational characterization.
Comparative Spectroscopic Data
To establish a baseline, we must compare the target compound against structural alternatives. The table below summarizes the quantitative photophysical differences driven by substitution patterns.
| Compound | Substitution Pattern | Conformational State | Expected λmax (nm) | Molar Absorptivity (ε) | Spectral Shift vs. Baseline |
| Benzaldehyde Hydrazone | Unsubstituted | Planar | ~285 | High (>15,000) | Baseline Reference[2] |
| 4-Chlorobenzaldehyde Hydrazone | para-Chloro | Planar | ~295 | High (>18,000) | Bathochromic (Red Shift) |
| 2,6-Dichlorobenzaldehyde Hydrazone | ortho, ortho-Dichloro | Twisted (>70° Dihedral) | ~270–275 | Moderate (<10,000) | Hypsochromic (Blue Shift) |
Mechanistic Causality: Steric Inhibition of Resonance
When analyzing the data above, a critical question arises: Why does 2,6-dichlorobenzaldehyde hydrazone deviate so sharply from the expected conjugated behavior of its para-substituted counterpart?
The answer lies in the physical limits of molecular coplanarity. In an unsubstituted benzaldehyde hydrazone, the nitrogen lone pair and the C=N double bond align parallel to the aromatic π-system. This extended conjugation lowers the HOMO-LUMO energy gap, allowing lower-energy (longer wavelength) photons to trigger the π→π* transition[2].
However, introducing bulky chlorine atoms at both the 2 and 6 (ortho) positions creates severe spatial interference. To relieve the resulting steric strain, the hydrazone moiety is forced to rotate out of the plane of the benzene ring. Time-dependent density functional theory (TD-DFT) calculations confirm that this structural twist decouples the π-system[3]. The loss of conjugation widens the energy gap, requiring higher-energy photons for excitation. This manifests as a distinct hypsochromic (blue) shift in the UV-Vis spectrum, accompanied by a hypochromic effect (reduced absorption intensity) due to the decreased quantum probability of the transition[4].
Fig 1. Mechanistic pathway of steric-induced hypsochromic shifts in 2,6-disubstituted hydrazones.
Self-Validating Experimental Methodology
To accurately capture these nuanced spectral shifts without capturing artifacts, the experimental design must be rigorously controlled. High concentrations can lead to excimer formation or intermolecular hydrogen bonding, artificially broadening the absorption bands[3]. The following protocol establishes a self-validating loop for precise UV-Vis analysis.
Fig 2. Self-validating UV-Vis spectroscopic workflow for hydrazone analysis.
Step-by-Step Protocol:
-
Solvent Selection & Blanking: Utilize UV-grade ethanol. Ethanol is strictly chosen because its UV cut-off (<210 nm) does not obscure the 200–400 nm observation window, and its polar protic nature effectively solvates the hydrazone dipole[2]. Acquire a baseline scan using pure ethanol in a 1 cm path-length quartz cuvette to subtract background noise.
-
Sample Preparation: Dissolve the synthesized 2,6-dichlorobenzaldehyde hydrazone in ethanol to achieve an exact 10⁻⁵ M concentration. Causality: This specific ultra-dilute concentration is critical; higher concentrations risk detector saturation (absorbance > 2.0) and promote π-π stacking, which distorts the true monomeric λmax.
-
Spectral Acquisition: Scan the sample from 200 nm to 400 nm. Identify the λmax corresponding to the primary π→π* transition (expected ~270-275 nm).
-
Self-Validation (Linearity Check): A single scan is scientifically insufficient. To prove the data is free from aggregation artifacts or micro-precipitate scattering, prepare two additional dilutions (e.g., 5×10⁻⁶ M and 2.5×10⁻⁶ M). Plot Absorbance vs. Concentration. A perfectly linear relationship (R² > 0.99) mathematically validates the Beer-Lambert law, confirming the system is measuring true, isolated molecular absorbance.
References
-
The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes - ACS Publications.[Link]
-
Theoretical investigation on the reactivity and photophysical properties of cobalt(II) and manganese(II) complexes - ResearchGate.[Link]
Sources
Thermal analysis (TGA/DSC) of 2,6-Dichlorobenzaldehyde hydrazone
Thermal Analysis (TGA/DSC) of 2,6-Dichlorobenzaldehyde Hydrazone: A Comparative Performance Guide
As pharmaceutical and agrochemical pipelines increasingly rely on complex halogenated intermediates, understanding the thermodynamic boundaries of these building blocks is non-negotiable. 2,6-Dichlorobenzaldehyde hydrazone is a highly utilized synthetic intermediate, but its thermal behavior—specifically its phase transitions and decomposition kinetics—dictates its viability in high-temperature coupling reactions.
This guide provides an objective, data-driven comparison of 2,6-Dichlorobenzaldehyde hydrazone against structurally related alternatives, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to map its thermal profile[1].
Structural Causality and Thermal Behavior
The thermal stability of hydrazone derivatives is governed by intermolecular interactions (van der Waals forces, hydrogen bonding) and the steric bulk of ring substituents[2]. In 2,6-Dichlorobenzaldehyde hydrazone, the two bulky chlorine atoms at the ortho positions force the hydrazone moiety out of coplanarity with the aromatic ring.
Mechanistic Impact:
-
Melting Point Depression: The lack of planarity disrupts optimal crystal lattice packing. Consequently, 2,6-Dichlorobenzaldehyde hydrazone exhibits a lower melting point (134 °C) compared to less sterically hindered isomers[3].
-
Decomposition Kinetics: Despite the lower melting point, the strong electronegativity and high bond dissociation energy of the C-Cl bonds contribute to a robust resistance to thermal degradation, pushing the onset of decomposition ( Tonset ) well above 220 °C[2].
Thermal Phase Transition and Degradation Pathway of Hydrazones
Comparative Thermal Performance Data
To contextualize the performance of 2,6-Dichlorobenzaldehyde hydrazone, we compare it against two common alternatives: 2,4-Dichlorobenzaldehyde hydrazone (an isomer with less steric hindrance at the hydrazone linkage) and 4-Chlorobenzaldehyde hydrazone (a mono-substituted baseline).
Note: Data is synthesized from standard thermal behavior patterns of halogenated phenylhydrazones.
| Compound | Melting Point ( Tm ) | Enthalpy of Fusion ( ΔHf ) | Decomposition Onset ( Tonset ) | Primary TGA Mass Loss Event |
| 2,6-Dichlorobenzaldehyde hydrazone | 134 °C [3] | ~28.5 J/g | 245 °C | ~45% (Loss of N2 & Cl radicals) |
| 2,4-Dichlorobenzaldehyde hydrazone | 158 °C | ~34.2 J/g | 238 °C | ~48% (Loss of N2 & Cl radicals) |
| 4-Chlorobenzaldehyde hydrazone | 121 °C | ~22.1 J/g | 215 °C | ~55% (Loss of N2 & Cl radicals) |
Performance Verdict: 2,6-Dichlorobenzaldehyde hydrazone offers a "Goldilocks" thermal window. Its moderate melting point allows for easier processing into melts if required, while its superior Tonset (driven by the dual ortho-chloro shielding effect) provides a wider safety margin for high-temperature synthetic steps compared to mono-substituted alternatives.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, thermal analysis must be executed as a self-validating system. The following protocols detail the exact causality behind each methodological choice[4].
A. Differential Scanning Calorimetry (DSC) Protocol
DSC is utilized to capture the heat flow associated with the solid-liquid phase transition (melting) without mass loss[5].
-
System Calibration (Internal Control): Run a high-purity Indium standard ( Tm = 156.6 °C) prior to sample analysis. Causality: This validates the cell constant and temperature accuracy of the sensor, ensuring the 134 °C endotherm of the sample is an absolute, not relative, measurement.
-
Sample Preparation: Accurately weigh 2–5 mg of 2,6-Dichlorobenzaldehyde hydrazone into an aluminum pan and hermetically seal it[5]. Causality: Hermetic sealing prevents premature volatilization or sublimation of the hydrazone, ensuring the recorded endotherm strictly represents the enthalpy of fusion ( ΔHf ).
-
Thermal Ramp: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min. Use an empty sealed aluminum pan as the reference. Causality: The 10 °C/min rate provides the optimal balance between peak resolution (preventing thermal lag) and signal sensitivity.
B. Thermogravimetric Analysis (TGA) Protocol
TGA is employed post-DSC to map the decomposition profile and quantify volatile degradants[1].
-
Baseline Correction (Internal Control): Perform a blank run using an empty alumina crucible under the exact experimental heating profile. Causality: This corrects for buoyancy effects and baseline drift caused by changes in gas density at high temperatures.
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2 ) gas at a flow rate of 50 mL/min[4]. Causality: An inert atmosphere prevents oxidative combustion. This isolates the true thermal cleavage events (e.g., endothermic dealkylation or nitrogen evolution) from exothermic oxidation[2].
-
Data Acquisition: Heat the 5–10 mg sample from 25 °C to 500 °C at 10 °C/min. Monitor the first derivative of the TGA curve (DTG) to precisely identify Tpeak of decomposition.
TGA/DSC Self-Validating Experimental Workflow
Conclusion for Drug Development Professionals
When selecting halogenated hydrazones for API synthesis, thermal boundaries dictate process safety and yield. While isomers like 2,4-Dichlorobenzaldehyde hydrazone offer higher melting points due to planar packing, 2,6-Dichlorobenzaldehyde hydrazone provides superior thermal stability against decomposition ( Tonset ~245 °C). By strictly adhering to the self-validating TGA/DSC protocols outlined above, researchers can accurately map these thermal windows, preventing costly degradation during scale-up manufacturing.
References
- Synquest Labs. "59714-30-6 | 3739-5-00 | 2,6-Dichlorobenzaldehyde hydrazone". Synquest Labs Catalog.
- MDPI. "Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations". MDPI.
- ResolveMass Laboratories Inc. "TGA Analysis in Pharmaceuticals". ResolveMass.
- ResolveMass Laboratories Inc. "DSC vs TGA: A Simple Comparison Guide". ResolveMass.
- Netzsch. "5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals". Netzsch.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichlorobenzaldehyde Hydrazone
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are at the heart of discovery. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. 2,6-Dichlorobenzaldehyde hydrazone, a compound featuring a chlorinated aromatic ring and a reactive hydrazone moiety, requires meticulous handling from inception to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol is fundamental to its effective implementation. The chemical structure of 2,6-Dichlorobenzaldehyde hydrazone informs its hazard profile, which is a composite of risks from its constituent parts: the chlorinated benzaldehyde and the hydrazine functional group.
-
Health Hazards : The parent compound, 2,6-Dichlorobenzaldehyde, is classified as a substance that causes severe skin burns and serious eye damage.[1][2] Hydrazine and its derivatives are known for their toxicity if swallowed, inhaled, or in contact with skin, with many being suspected carcinogens.[3][4] Therefore, 2,6-Dichlorobenzaldehyde hydrazone must be handled as a substance that is, at a minimum, a severe irritant and potentially toxic.
-
Environmental Hazards : Chlorinated aromatic compounds are recognized as persistent environmental pollutants that can bioaccumulate. Specifically, 2,6-Dichlorobenzaldehyde is classified as toxic to aquatic life with long-lasting effects.[1] Consequently, disposal of its hydrazone derivative into sewer systems is strictly prohibited.[5][6][7]
-
Reactivity Hazards : Hydrazines are reactive, especially with oxidizing agents.[8] While the hydrazone is generally more stable, it must be stored away from incompatible materials, particularly strong oxidizers, to prevent potentially hazardous reactions.
Table 1: Hazard Summary
| Hazard Category | Description | Primary Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[9] | Based on data for the parent aldehyde and general hydrazone toxicity. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] | Inherited property from 2,6-Dichlorobenzaldehyde. |
| Serious Eye Damage | Causes serious eye damage.[1][2][9] | Inherited property from 2,6-Dichlorobenzaldehyde. |
| Environmental | Toxic to aquatic life with long-lasting effects.[1] | Characteristic of chlorinated aromatic compounds. |
| Reactivity | Reacts with strong oxidizing agents. | General reactivity of hydrazine derivatives.[8] |
Part 2: Pre-Disposal Safety and Handling
Effective disposal begins with safe handling during the accumulation of waste. Engineering controls and Personal Protective Equipment (PPE) are non-negotiable.
Engineering Controls
All handling and preparation of 2,6-Dichlorobenzaldehyde hydrazone waste must be conducted within a certified chemical fume hood.[3] This is the primary line of defense to prevent the inhalation of any fine powders or aerosols.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazard assessment. The following must be worn at all times when handling this waste:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). No single glove material protects against all substances; ensure the chosen glove is appropriate for chlorinated and nitrogenous organic compounds.[10]
-
Eye Protection : Safety goggles with side shields or, preferably, a full-face shield to protect against splashes and airborne particles.[2][9]
-
Body Protection : A lab coat must be worn and kept buttoned. For handling larger quantities or during spill cleanup, a chemically resistant apron is recommended.[10]
Part 3: Waste Segregation and Accumulation Protocol
The foundation of compliant chemical disposal is the rigorous segregation of waste streams. Mixing incompatible or different classes of waste is not only dangerous but can also significantly increase disposal costs.
-
Waste Container Selection :
-
Use only designated hazardous waste containers that are in good condition and constructed of a compatible material (e.g., borosilicate glass or high-density polyethylene for solids).[11][12][13]
-
The container must have a secure, leak-proof screw-top cap. It must be kept closed at all times except when waste is being added.[12][13]
-
-
Waste Stream Identification :
-
Solid Waste : This stream includes excess or expired 2,6-Dichlorobenzaldehyde hydrazone, reaction byproducts, and heavily contaminated absorbent materials from spill cleanups.
-
Contaminated Labware : This stream includes disposable items with trace contamination, such as gloves, weighing papers, and pipette tips. These should be collected in a separate, clearly labeled, sealed plastic bag or container.[3]
-
-
Labeling Requirements :
-
As soon as the first particle of waste is added, the container must be labeled.[13]
-
The label must, at a minimum, include the words "HAZARDOUS WASTE" , the full chemical name "2,6-Dichlorobenzaldehyde hydrazone" , and an indication of the primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[12]
-
-
Satellite Accumulation Area (SAA) :
-
Waste containers must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the laboratory personnel.[12][14]
-
The SAA must be in a secondary containment tray to prevent the spread of material in case of a leak.[6][11]
-
Incompatible materials, especially strong oxidizing agents, must not be stored in the same secondary containment.[6]
-
Part 4: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of 2,6-Dichlorobenzaldehyde hydrazone.
Caption: Logical workflow for the compliant disposal of 2,6-Dichlorobenzaldehyde hydrazone.
Part 5: Step-by-Step Disposal and Spill Protocols
Routine Disposal Protocol
-
Don PPE : Before handling any waste, put on the required PPE as described in Part 2.
-
Segregate : At the point of generation, decide if the waste is bulk solid or contaminated disposable material.
-
Containerize :
-
For solid waste , carefully transfer it into the designated, pre-labeled hazardous waste container inside a fume hood. Avoid creating dust.
-
For contaminated disposables , place them directly into a designated, labeled waste bag.
-
-
Seal and Store : Securely close the primary waste container or bag. Place it in the designated SAA within secondary containment.
-
Document : Record the addition of waste in the laboratory's hazardous waste log.
-
Schedule Pickup : Once the container is 90% full, or according to your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for pickup and final disposal by a licensed hazardous waste contractor.[12] Final disposal for chlorinated aromatic compounds is typically high-temperature incineration.[4]
Emergency Spill Cleanup Protocol
Should a spill occur, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert and Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.
-
Don Enhanced PPE : In addition to standard PPE, consider a respirator if the material is finely powdered and airborne.
-
Contain the Spill : For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[3]
-
Dampen and Collect : To minimize dust, dampen the spilled material and absorbent with an appropriate solvent like 60-70% ethanol.[15] Carefully sweep the dampened mixture into a designated hazardous waste container.[3][16]
-
Decontaminate : Use a disposable cloth dampened with ethanol to wipe the spill area, followed by a soap and water solution.[15] All cleanup materials (cloths, absorbent, gloves) are considered hazardous waste and must be disposed of accordingly.[3][13]
-
Report : Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of 2,6-Dichlorobenzaldehyde hydrazone is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Hitchman, M.L., et al. "Disposal Methods for Chlorinated Aromatic Waste.
- OSHA.com. "How to Safely Handle Dangerous Substances in the Workplace." OSHA.com, 29 Mar.
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An, Po-Len, et al. "OSHA Chemical Hazards And Communication." StatPearls - NCBI Bookshelf, 5 Oct. 2022, Available at: [Link]
- DuraLabel. "OSHA Rules for Chemical Hazards." DuraLabel Resources, 27 Feb.
- Sigma-Aldrich. "SAFETY DATA SHEET." Sigma-Aldrich, 6 Nov.
- Fisher Scientific. "SAFETY DATA SHEET - 2,6-Dichlorobenzaldehyde." Fisher Scientific, 22 Dec.
- Creative Safety Supply. "OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Chemical Storage. "The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids." U.S. Chemical Storage, 27 Feb.
- Columbia University. "Hazardous Chemical Waste Management Guidelines.
- MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental, 3 Feb.
- GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA, 11 Apr.
- BenchChem. "Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Environmental Marketing Services. "Chemistry Lab Waste Disposal." Environmental Marketing Services, 17 Jun.
- NOAA. "2,6-DICHLOROBENZALDEHYDE | CAMEO Chemicals.
- Apollo Scientific. "Safety Data Sheet - 2,6-Dichlorobenzaldehyde." Apollo Scientific, 28 Jun.
- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - BENZALDEHYDE HYDRAZONE." ChemicalBook, 26 Jul.
- NCBI. "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
- Arkema. "Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- New Jersey Department of Health. "Hydrazine - Hazardous Substance Fact Sheet.
- TCI Chemicals. "SAFETY DATA SHEET - 2,6-Dichlorobenzaldehyde." TCI Chemicals, 10 Jun.
- Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Hydrazines.
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- 16. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,6-Dichlorobenzaldehyde hydrazone
As a Senior Application Scientist overseeing chemical safety and process optimization, I recognize that handling reactive organic intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior, potential exposure routes, and the logistical realities of a high-throughput laboratory.
This guide provides a comprehensive, self-validating operational framework for handling 2,6-Dichlorobenzaldehyde hydrazone , designed specifically for researchers and drug development professionals.
Chemical Profile & Hazard Causality
Before donning Personal Protective Equipment (PPE), we must understand the chemical entity we are protecting ourselves against. 2,6-Dichlorobenzaldehyde hydrazone is a halogenated aromatic compound utilized as a building block in pharmaceutical synthesis[1].
| Property | Value | Causality / Operational Impact |
| CAS Number | 59714-30-6[1] | Primary identifier for inventory and waste tracking. |
| Molecular Formula | C7H6Cl2N2[2] | Contains two chlorine atoms; dictates halogenated waste disposal. |
| Molecular Weight | 189.04 g/mol [1] | Relatively low molecular weight; poses a risk of aerosolization if the powder is finely milled. |
| MDL Number | MFCD00729126[3] | Useful for cross-referencing structural databases in drug discovery. |
The "Why" Behind the Hazard: The presence of the 2,6-dichloro substitution pattern on the aromatic ring significantly increases the molecule's lipophilicity. If this compound is dissolved in an organic solvent (like DMSO or Dichloromethane) and contacts unprotected skin, the solvent acts as a carrier, pulling the lipophilic hydrazone rapidly through the lipid bilayer of the epidermis. Furthermore, the terminal hydrazone moiety ( =N−NH2 ) is a reactive nucleophile, which can act as a skin and respiratory sensitizer upon repeated exposure.
Personal Protective Equipment (PPE) Matrix
Your PPE must act as a self-validating system. If one layer fails, the secondary layer must provide sufficient time for safe doffing and decontamination.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-gloving. Inner: Standard Nitrile (4 mil). Outer: Solvent-specific (e.g., Neoprene for alcohols, Laminate for DCM). | Nitrile provides excellent protection against the dry powder. However, if handling the compound in solution, the outer glove must be matched to the solvent's breakthrough time, as the solvent will carry the solute through compromised nitrile. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles. Add a Face Shield for bulk transfers (>50g). | Safety glasses with side shields are insufficient. The fine powder can bypass standard glasses via ambient laboratory air currents. Goggles create a necessary physical seal. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. | Knit cuffs prevent the sleeves from dragging through contaminated surfaces and creating a secondary exposure vector. |
| Respiratory | Handled exclusively inside a certified Chemical Fume Hood (Face velocity: 80-100 fpm). | Prevents inhalation of aerosolized particulates during weighing and transfer. If a hood is unavailable, an N95/P100 particulate respirator is strictly required. |
Operational Workflow: Handling & Synthesis
To ensure trustworthiness, every step in this protocol includes a validation checkpoint. Do not proceed to the next step unless the validation condition is met.
Step-by-Step Handling Methodology
-
Pre-Operation Validation: Verify fume hood airflow monitor reads between 80-100 feet per minute (fpm). Validation: Ribbon indicator on the sash is drawn inward.
-
PPE Donning: Inspect gloves for micro-tears by inflating them slightly before use. Don goggles and lab coat.
-
Weighing: Place an anti-static weighing boat inside the fume hood. Use a grounded stainless-steel spatula to transfer the 2,6-Dichlorobenzaldehyde hydrazone. Causality: Static charge can cause the fine powder to repel and aerosolize.
-
Solvent Addition: If creating a stock solution, add the solvent directly to the weighing vessel inside the hood to trap the powder in the liquid phase before transferring to the primary reaction flask.
-
Decontamination: Wipe down the balance and hood surface with a solvent compatible with the hydrazone (e.g., methanol or ethanol), followed by a soap and water wipe.
Caption: Step-by-step operational workflow for safely handling 2,6-Dichlorobenzaldehyde hydrazone.
Spill Response & Disposal Plan
A spill response plan must be executed without hesitation. The primary goal is to prevent the compound from becoming airborne or entering the water supply.
Step-by-Step Spill Mitigation
-
Isolate: Evacuate immediate personnel from the spill radius.
-
Assess: Determine if the spill is a dry powder or a liquid solution.
-
Mitigate (Solid Spill): Do not dry sweep. Lightly mist the powder with water or a compatible high-boiling solvent to suppress dust generation. Sweep using a dedicated chemical spill brush.
-
Mitigate (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.
-
Collect & Dispose: Transfer all absorbed material into a hazardous waste container.
Disposal Protocols (Halogenated Waste)
Because 2,6-Dichlorobenzaldehyde hydrazone contains chlorine atoms[2], it must be segregated into a Halogenated Organic Waste stream.
-
Causality: If halogenated compounds are mixed with non-halogenated waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic dioxins and furans. Halogenated waste requires specialized high-temperature incineration.
Caption: Decision tree for 2,6-Dichlorobenzaldehyde hydrazone spill response and disposal.
References
-
Molbase Chemical Registry - 2,6-dichlorobenzaldehyde hydrazone (88141-12-2 / 59714-30-6) Structural Data. Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
